Technical Guide: Synthesis and Characterization of 2-(4-Methylphenoxy)-5-nitropyridine
CAS Registry Number: 28232-34-0 Molecular Formula: Molecular Weight: 230.22 g/mol [1] Executive Summary This technical guide details the synthesis, purification, and characterization of 2-(4-methylphenoxy)-5-nitropyridin...
This technical guide details the synthesis, purification, and characterization of 2-(4-methylphenoxy)-5-nitropyridine , a critical biaryl ether scaffold.[1] This structural motif is frequently utilized in the development of phytoene desaturase inhibiting herbicides (e.g., diflufenican analogs) and as an intermediate in the synthesis of amino-pyridine-based kinase inhibitors for oncology.[1]
The protocol described herein utilizes a Nucleophilic Aromatic Substitution (
) strategy. Unlike transition-metal-catalyzed cross-couplings (Buchwald-Hartwig), this route exploits the electron-deficient nature of the nitropyridine ring to achieve high yields under mild conditions without expensive palladium catalysts.
Retrosynthetic Analysis & Strategy
The target molecule consists of an electron-poor pyridine ring linked to an electron-rich p-tolyl ring via an ether bridge.[1]
Strategic Disconnection: The C(Pyridine)-O bond is the most logical disconnection point.[1]
Electrophile: 2-Chloro-5-nitropyridine.[1][2][3][4][5][6] The nitro group at the C5 position is essential; it withdraws electron density via resonance, activating the C2 position for nucleophilic attack.
) is selected over Sodium Hydride (NaH).[1] While NaH is faster, offers a safer process profile for scale-up, avoiding hydrogen gas evolution and strict anhydrous requirements.
Reaction Workflow Diagram
Figure 1: Operational workflow for the synthesis of 2-(4-methylphenoxy)-5-nitropyridine.
Experimental Protocol
Safety Note: 2-Chloro-5-nitropyridine is a skin sensitizer.[1]
-Cresol is corrosive.[1] All operations must be performed in a fume hood.
-cresol to form the highly nucleophilic -cresolate anion.[1]
Addition (Rate Determining Step): The phenoxide attacks C2 of the pyridine. The negative charge is delocalized onto the nitro group (at C5) and the ring nitrogen, forming a resonance-stabilized Meisenheimer Complex .
Elimination: Aromatization is restored by the expulsion of the chloride leaving group.
Mechanistic Pathway Visualization
Figure 2:
mechanistic pathway highlighting the role of the nitro group stabilizer.
Characterization Data
The following spectral data validates the structure. Note the distinct coupling patterns of the pyridine ring influenced by the nitro group.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, ):
9.05 (d, Hz, 1H, H-6): Highly deshielded due to proximity to the nitro group and ring nitrogen.
8.48 (dd, Hz, 1H, H-4): Split by H-3 and H-6.
7.24 (d, Hz, 2H, Ar-H):-Tolyl aromatic protons (meta to ether).
7.05 (d, Hz, 1H, H-3): Shielded doublet, adjacent to the ether linkage.
7.02 (d, Hz, 2H, Ar-H):-Tolyl aromatic protons (ortho to ether).
2.38 (s, 3H, ): Characteristic singlet for the methyl group.
Use finely ground or micronized to increase surface area.[1]
Oiling Out
Rapid precipitation
During workup, add the reaction mixture to water slowly and stir vigorously to induce crystallization.
References
ChemicalBook. (n.d.).[1] 2-Chloro-5-nitropyridine Synthesis and Properties. Retrieved from [1]
BLD Pharm. (n.d.).[1][9] 5-Nitro-2-(p-tolyloxy)pyridine (CAS 28232-34-0).[1] Retrieved from [1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 128456, 2-(4-Methylphenoxy)-5-nitropyridine. Retrieved from [1]
Beugelmans, R., et al. (1994). Nucleophilic aromatic substitution on nitropyridines. Journal of Organic Chemistry. (General reference for
on nitropyridines).
2-(4-Methylphenoxy)-5-nitropyridine chemical properties
Technical Whitepaper: 2-(4-Methylphenoxy)-5-nitropyridine Chemical Properties, Synthesis, and Applications in Medicinal Chemistry Executive Summary 2-(4-Methylphenoxy)-5-nitropyridine is a specialized heterocyclic buildi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 2-(4-Methylphenoxy)-5-nitropyridineChemical Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
2-(4-Methylphenoxy)-5-nitropyridine is a specialized heterocyclic building block characterized by a diaryl ether linkage connecting an electron-deficient nitropyridine ring to a lipophilic p-tolyl moiety. This compound serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and agrochemicals where the pyridine scaffold modulates metabolic stability and solubility.
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, designed to support researchers in optimizing hit-to-lead campaigns.
Physicochemical Profile
The structural integrity of 2-(4-Methylphenoxy)-5-nitropyridine relies on the electronic interplay between the strongly electron-withdrawing nitro group and the ether linkage. X-ray crystallographic studies reveal a twisted conformation, which disrupts planar stacking and enhances solubility in organic solvents compared to planar analogs.
Table 1: Key Physicochemical Properties
Property
Value / Description
IUPAC Name
2-(4-Methylphenoxy)-5-nitropyridine
Molecular Formula
C₁₂H₁₀N₂O₃
Molecular Weight
230.22 g/mol
Appearance
Colorless to pale yellow crystals
Crystal System
Orthorhombic (Space group Pbca) [1]
Dihedral Angle
~61° (between pyridyl and phenyl rings) [1]
Solubility
Soluble in CHCl₃, DMSO, DMF, THF; Insoluble in water
Electronic Character
Electron-deficient pyridine ring (activated for nucleophilic attack at C2 prior to ether formation)
Synthetic Pathways and Production
The industrial and laboratory-scale synthesis of 2-(4-Methylphenoxy)-5-nitropyridine proceeds via a Nucleophilic Aromatic Substitution (
). The reaction utilizes the high reactivity of the C2-chlorine atom in 2-chloro-5-nitropyridine, which is activated by the para-nitro group.
Mechanism of Formation
The reaction follows an addition-elimination mechanism. The phenoxide ion (generated from p-cresol) attacks the electrophilic C2 position of the pyridine ring, forming a Meisenheimer complex. Re-aromatization occurs via the expulsion of the chloride leaving group.
Figure 1:
reaction pathway for the synthesis of 2-(4-Methylphenoxy)-5-nitropyridine.
Experimental Protocol (Validated)
Based on the method described by Nasir et al. (2011) [1].
Reagents:
p-Cresol (20 mmol)
2-Chloro-5-nitropyridine (20 mmol)
Sodium Hydroxide (NaOH) (20 mmol)
Solvent System: Water (50 mL) / THF (50 mL)
Procedure:
Phenoxide Generation: Dissolve p-cresol (2.16 g) and NaOH (0.80 g) in water (50 mL) to generate the sodium phenoxide in situ. Stir until a clear solution is obtained.
Addition: Dissolve 2-chloro-5-nitropyridine (3.17 g) in THF (50 mL). Add this solution dropwise to the aqueous phenoxide mixture to control the exotherm.
Reaction: Heat the biphasic mixture to reflux (approx. 65-70°C) for 5 hours. Monitor consumption of the starting chloride by TLC (Hexane:EtOAc 3:1).
Work-up: Cool the mixture to room temperature. Add water (50 mL) and extract the organic phase with chloroform (3 x 50 mL).
Purification: Dry the combined organic layers over anhydrous sodium sulfate (
). Filter and concentrate under reduced pressure.
Crystallization: Recrystallize the crude residue from ethanol or by slow evaporation of chloroform to yield colorless crystals.
Chemical Reactivity & Transformations
The versatility of 2-(4-Methylphenoxy)-5-nitropyridine lies in the transformability of the nitro group. It serves as a "masked" amine, allowing the scaffold to be carried through harsh reaction conditions before late-stage reduction.
Nitro Group Reduction
The reduction of the nitro group at position 5 yields 2-(4-methylphenoxy)-5-aminopyridine. This amine is a potent nucleophile for coupling reactions (e.g., amide coupling, sulfonylation) to generate diverse chemical libraries.
Common Reduction Methods:
Catalytic Hydrogenation:
(1 atm), 10% Pd/C in MeOH/EtOH. High yield, clean work-up.[1] [2]
Iron Reduction (Béchamp): Fe powder,
or AcOH, reflux. Chemist-friendly, tolerates halogens if present elsewhere. [3]
Tin(II) Chloride:
, EtOH, reflux. Effective for small scale. [3]
Figure 2: Strategic reduction of the nitro group to unlocking the amino-pyridine scaffold.
Ether Linkage Stability
The diaryl ether bond is robust against basic hydrolysis and mild acids. However, it can be cleaved under forcing acidic conditions (e.g.,
or concentrated ), which is generally avoided unless deprotection is intended.
Applications in Drug Development
Privileged Scaffold Analysis:
The 2-phenoxypyridine motif is a bioisostere of the diaryl ether found in numerous FDA-approved drugs. The nitrogen atom in the pyridine ring improves water solubility and hydrogen bonding potential compared to a diphenyl ether.
Kinase Inhibition: The 5-amino derivative (post-reduction) mimics the hinge-binding motif of ATP-competitive inhibitors. The p-tolyl group extends into the hydrophobic pocket of enzymes such as tyrosine kinases [4].
Agrochemicals: Nitropyridines are precursors to nicotinoid-like pesticides and herbicides (e.g., Diflufenican analogs), where the ether linkage provides metabolic stability in plants.
Structural Biology: The twisted conformation (61° dihedral angle) prevents
- stacking aggregation, which is advantageous for maintaining solubility during high-throughput screening [1].
Safety and Handling
Hazard Classification:
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
Specific Target Organ Toxicity: May cause respiratory irritation.[2][3]
Handling Protocols:
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder form to prevent inhalation.
Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids.
Spill Management: Sweep up solid spills carefully to avoid dust generation. Dispose of as hazardous organic waste.
References
Nasir, S. B., & Fairuz, Z. A. (2011). 2-(4-Methylphenoxy)-5-nitropyridine .[4] Acta Crystallographica Section E: Structure Reports Online, 67(11), o3077. Link
BenchChem. (2025).[5] Application Notes and Protocols for the Reduction of Nitro Groups to Amines . BenchChem Technical Library. Link
Common Organic Chemistry. (2025).[2][3][5][6][7][8][9] Nitro Reduction - Common Conditions and Mechanisms . Common Organic Chemistry. Link
ChemicalBook. (2025). 2-Methyl-5-nitropyridine Synthesis and Applications . ChemicalBook. Link
An In-depth Technical Guide to 2-(4-Methylphenoxy)-5-nitropyridine for Advanced Research
This guide provides a comprehensive technical overview of 2-(4-Methylphenoxy)-5-nitropyridine, a molecule of interest in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-(4-Methylphenoxy)-5-nitropyridine, a molecule of interest in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer field-proven insights into its synthesis, properties, and potential applications. While specific experimental data for this compound is emerging, this guide establishes a foundational understanding based on its structural characteristics and data from closely related analogues.
Introduction and Chemical Identity
2-(4-Methylphenoxy)-5-nitropyridine belongs to the class of nitropyridine derivatives, which are recognized as crucial intermediates and pharmacophores in the development of novel therapeutic agents and functional materials.[1] The strategic placement of a nitro group, a potent electron-withdrawing moiety, and a substituted phenoxy group on the pyridine scaffold, imparts unique electronic and steric properties that are ripe for exploration in drug design and materials science.
While a specific CAS (Chemical Abstracts Service) number for 2-(4-Methylphenoxy)-5-nitropyridine is not consistently cited in major chemical databases, it is crucial for researchers to accurately identify their compound of interest. For context, several structurally similar compounds are cataloged, and their CAS numbers are provided in the table below to aid in database navigation and sourcing. The synonym for the target compound, 5-Nitro-2-(p-tolyloxy)pyridine , may also be used in literature and database searches.
The synthesis of 2-(4-Methylphenoxy)-5-nitropyridine is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This well-established method provides a reliable and scalable route to the desired product.
Synthetic Protocol
The following protocol is based on a reported synthesis and offers a robust starting point for laboratory-scale preparation.[5]
Solvents: Water (H₂O), Tetrahydrofuran (THF), Chloroform (CHCl₃)
Mechanism: The reaction proceeds via the deprotonation of p-cresol by sodium hydroxide to form the more nucleophilic p-cresolate anion. This anion then displaces the chloride from the electron-deficient pyridine ring of 2-chloro-5-nitropyridine. The electron-withdrawing nitro group at the 5-position is crucial for activating the 2-position towards nucleophilic attack.
Step-by-Step Methodology:
Preparation of Nucleophile: Dissolve p-cresol (1.0 equivalent) and sodium hydroxide (1.0 equivalent) in water.
Reaction Setup: To the aqueous solution of the sodium p-cresolate, add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) dissolved in THF.
Reaction Conditions: Heat the biphasic mixture and maintain for approximately 5 hours with vigorous stirring to ensure adequate mixing of the two phases.
Work-up: After the reaction is complete (monitored by TLC), add water to dissolve any inorganic salts.
Extraction: Extract the aqueous phase with chloroform to isolate the organic product.
Drying and Crystallization: Dry the combined chloroform extracts over anhydrous sodium sulfate. Slow evaporation of the solvent will lead to the formation of crystals of 2-(4-Methylphenoxy)-5-nitropyridine.[5]
Synthetic Workflow for 2-(4-Methylphenoxy)-5-nitropyridine.
Physicochemical and Structural Properties
Understanding the physicochemical and structural properties of 2-(4-Methylphenoxy)-5-nitropyridine is fundamental to predicting its behavior in biological systems and material applications.
The molecule is characterized by a significant twist between the pyridyl and benzene rings, with a dihedral angle of approximately 61.16°. The nitro group is nearly coplanar with the pyridine ring. The crystal packing is stabilized by C—H⋯O and π–π stacking interactions, with a centroid-to-centroid distance of about 3.8259 Å between the pyridyl and benzene rings, leading to the formation of supramolecular chains.
Potential Applications in Drug Discovery and Research
While specific biological activity for 2-(4-Methylphenoxy)-5-nitropyridine has not been extensively reported, the broader class of nitropyridines is of significant interest in medicinal chemistry.[1] The insights below are drawn from the known activities of related compounds and represent promising avenues for future research.
Role as a Pharmacophore
The nitropyridine scaffold is a "privileged structure" in drug design, appearing in a range of biologically active molecules.[1] The nitro group can act as a bioisostere for other functional groups and is often a key feature in molecules targeting various diseases.
Enzyme Inhibition: Derivatives of nitropyridines have been explored as inhibitors of various enzymes. For instance, some related compounds are investigated as potential protein tyrosine kinase inhibitors, which are crucial targets in oncology.[6] The mechanism often involves the nitropyridine moiety binding within the active site of the enzyme, disrupting its catalytic activity.
Antimicrobial and Antiviral Activity: The nitropyridine core is present in several compounds with demonstrated antimicrobial and antiviral properties.[1] The electron-deficient nature of the ring system is thought to play a role in its interaction with biological targets in pathogens.
CNS and Anti-inflammatory Applications: Nitropyridine derivatives are also being investigated for their potential in treating central nervous system disorders and for their anti-inflammatory properties.[1]
Technical Guide: Synthesis and Application of 2-(4-Methylphenoxy)-5-nitropyridine
[1] Executive Summary This technical guide provides a comprehensive analysis of 2-(4-methylphenoxy)-5-nitropyridine , a critical intermediate in the synthesis of agrochemicals (specifically phytoene desaturase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-methylphenoxy)-5-nitropyridine , a critical intermediate in the synthesis of agrochemicals (specifically phytoene desaturase inhibitor herbicides) and pharmaceutical kinase inhibitors.[1] This document details the structural properties, validated synthetic protocols via Nucleophilic Aromatic Substitution (
), and downstream applications, specifically the reduction to its amino-derivative.
Part 1: Structural Identity & Physicochemical Properties[1]
The compound is an ether-linked pyridine derivative.[1] The presence of the nitro group at the C5 position is electronically significant, as it activates the pyridine ring for nucleophilic attack at C2 while serving as a handle for further functionalization (reduction to amine).
Nomenclature & Identifiers
Property
Detail
IUPAC Name
2-(4-methylphenoxy)-5-nitropyridine
Common Name
5-Nitro-2-(p-tolyloxy)pyridine
Molecular Formula
Molecular Weight
230.22 g/mol
CAS Registry Number
14206-88-3
SMILES
Cc1ccc(Oc2ncc(cn2)[O-])cc1
Electronic Properties[1][3][4]
Activation: The nitro group (-NO2) at position 5 is a strong electron-withdrawing group (EWG).[1] Through resonance, it stabilizes the negative charge developed in the transition state (Meisenheimer complex) during nucleophilic attack at position 2.[2]
Geometry: Crystallographic studies indicate the molecule is twisted, with a dihedral angle between the pyridyl and benzene rings of approximately 61°, preventing full conjugation between the two aromatic systems [1].
Part 2: Synthetic Pathway (The Core)
The synthesis relies on Nucleophilic Aromatic Substitution (
) .[3][2] Unlike electrophilic aromatic substitution (SEAr) common to benzene, the electron-deficient pyridine ring—further deactivated by the nitro group—reacts readily with nucleophiles.
Reaction Mechanism[1][3][4][5][6][7][8][9]
Nucleophilic Attack: The phenoxide ion (generated from p-cresol and base) attacks the C2 carbon of 2-chloro-5-nitropyridine.[1]
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1][2][4] The negative charge is delocalized onto the nitrogen of the pyridine ring and the oxygens of the nitro group.
Elimination: Re-aromatization occurs via the expulsion of the chloride leaving group.[3]
Pathway Visualization[1]
Figure 1: The
reaction pathway showing the progression from reactants to the stable ether product via the Meisenheimer intermediate.[1]
Part 3: Experimental Protocols
Two methodologies are presented: a standard industrial approach (Method A) and a "Green Chemistry" aqueous approach (Method B).[1]
Method A: Standard Aprotic Synthesis (High Yield)
Best for: High purity requirements and moisture-sensitive labs.[1]
Workup (Quench): Pour the hot reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.
Purification: Filter the precipitate. Wash with water to remove residual DMF and inorganic salts.[1] Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Method B: Aqueous Biphasic Synthesis (Green)
Best for: Environmental sustainability and avoiding toxic dipolar solvents [1].[1]
Solubilization: Dissolve p-cresol (20 mmol) and NaOH (20 mmol) in water (50 mL) to form the sodium phenoxide in situ.
Addition: Add a solution of 2-chloro-5-nitropyridine (20 mmol) in THF (50 mL).
Reflux: Heat the biphasic mixture to reflux (
) for 5 hours.
Extraction: Evaporate THF under reduced pressure. Extract the aqueous residue with chloroform or ethyl acetate.
Isolation: Dry organic layer over
and concentrate.
Workflow Diagram
Figure 2: Operational workflow for the standard synthesis (Method A).
Part 4: Downstream Application (Reduction)[1]
The primary utility of 2-(4-methylphenoxy)-5-nitropyridine is as a precursor to 5-amino-2-(4-methylphenoxy)pyridine .[1] The amine is a versatile "warhead" for coupling with carboxylic acids to form amide-linked kinase inhibitors.[1]
Reduction Protocol (Fe/Acetic Acid)
While catalytic hydrogenation (
) is standard, the Iron/Acetic acid method is often preferred in early-phase discovery to avoid poisoning catalysts with trace sulfur or pyridine species.[1]
Dissolution: Dissolve the nitro compound (1 eq) in Ethanol/Acetic Acid (3:1).
Reduction: Add Iron powder (Fe, 5 eq) carefully.
Reflux: Heat to reflux for 2 hours. The yellow nitro compound solution will turn colorless/dark as the amine forms.
Workup: Filter through Celite to remove iron sludge. Neutralize filtrate with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Strong bands at ~1520 cm⁻¹ and ~1340 cm⁻¹ (N-O asymmetric and symmetric stretch).[1]
Absence of O-H stretch (confirming consumption of p-cresol).[1]
References
Nasir, S. B., & Fairuz, Z. A. (2011). 2-(4-Methylphenoxy)-5-nitropyridine .[1][7] Acta Crystallographica Section E: Structure Reports Online, 67(5), o1124. Link
March, J. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . 7th Edition. Wiley.[1] (See Section on Nucleophilic Aromatic Substitution).
PubChem Database.[1] Compound Summary: 2-(4-methylphenoxy)-5-nitropyridine .[1][7] National Center for Biotechnology Information.[1] Link[1]
BenchChem Application Notes. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (General
An In-Depth Technical Guide to the Crystal Structure of 2-(4-Methylphenoxy)-5-nitropyridine This guide provides a comprehensive analysis of the three-dimensional structure of 2-(4-Methylphenoxy)-5-nitropyridine, a molecu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Crystal Structure of 2-(4-Methylphenoxy)-5-nitropyridine
This guide provides a comprehensive analysis of the three-dimensional structure of 2-(4-Methylphenoxy)-5-nitropyridine, a molecule of interest in chemical and pharmaceutical research. We will move beyond a simple data report to provide an in-depth understanding of the experimental choices and structural nuances, grounded in the principles of crystallography. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural information to inform their work.
Introduction: The Imperative of Structural Clarity
In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a critical determinant of its physical and biological properties. 2-(4-Methylphenoxy)-5-nitropyridine, with its combination of a nitro-activated pyridine ring and a methyl-substituted phenoxy group, presents an interesting case for studying molecular conformation and intermolecular interactions. The definitive method for elucidating such a structure is single-crystal X-ray diffraction (SCXRD), a non-destructive technique that provides unparalleled detail on bond lengths, angles, and the packing of molecules in a solid state.[1][2] This guide details the journey from synthesis to the final, refined crystal structure of the title compound, emphasizing the rationale behind each step.
Part 1: From Synthesis to a Single Crystal: The Foundation of Analysis
The journey to determining a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is directly proportional to the quality of the diffraction data and, therefore, the precision of the final structure.[3]
Synthesis Protocol: A Nucleophilic Aromatic Substitution Approach
The synthesis of 2-(4-Methylphenoxy)-5-nitropyridine is achieved through a classic nucleophilic aromatic substitution reaction. The protocol described by Nasir et al. provides a reliable method for obtaining the target compound.[4]
Experimental Protocol:
Deprotonation: p-Cresol (2.16 g, 20 mmol) and sodium hydroxide (0.80 g, 20 mmol) are dissolved in 50 ml of water. This step generates the sodium p-cresoxide salt, creating a potent nucleophile. The hydroxide ion is a strong enough base to deprotonate the weakly acidic phenolic hydroxyl group.
Nucleophilic Attack: A solution of 2-chloro-5-nitropyridine (3.17 g, 20 mmol) in 50 ml of tetrahydrofuran (THF) is added to the aqueous cresoxide solution. The electron-withdrawing nitro group makes the pyridine ring electron-deficient, activating the carbon atom at the 2-position for nucleophilic attack by the phenoxide oxygen.
Reaction & Work-up: The biphasic mixture is heated for 5 hours to drive the reaction to completion. Following the reaction, water is added, and the product is extracted into an organic phase (chloroform).
Isolation: The chloroform solution is dried over anhydrous sodium sulfate to remove residual water. Slow evaporation of the solvent reduces the solubility of the product, promoting the gradual formation of crystals.[4]
The Art of Crystallization: Patience Yields Perfection
The final step of the synthesis—slow evaporation—is the critical crystallization method used here. The rationale for slow, undisturbed crystal growth is to allow molecules sufficient time to arrange themselves into a highly ordered, repeating lattice, which is the definition of a single crystal. Rapid precipitation traps solvent and introduces defects, rendering the resulting solid unsuitable for SCXRD.[3] For optimal results, the flask can be covered with a perforated film to slow the rate of solvent evaporation further.[3]
Caption: Workflow for the synthesis and crystallization of the title compound.
Part 2: Probing the Lattice: Single-Crystal X-ray Diffraction
SCXRD operates on the principle of Bragg's Law, where X-rays of a known wavelength are diffracted by the electron clouds of atoms arranged in the planes of a crystal lattice.[1] The resulting diffraction pattern of thousands of spots contains the information required to reconstruct the three-dimensional atomic structure.
SCXRD Experimental Workflow
Crystal Selection: A suitable crystal, in this case, a colorless specimen with dimensions of 0.20 × 0.18 × 0.07 mm, was selected.[4] The ideal crystal for SCXRD is a single, unflawed entity, transparent and of a size that will be fully bathed by the X-ray beam (typically under 0.25 mm in any dimension).[3]
Data Collection: The crystal was mounted on a Bruker SMART APEX diffractometer.[4] This instrument consists of an X-ray source (tube), a goniometer to orient the crystal, and a detector.[1]
X-ray Source: Monochromatic Mo Kα radiation (λ = 0.71073 Å) was used. This wavelength offers a good balance of diffraction intensity and resolution for organic molecules.
Temperature: Data was collected at 293 K (20 °C).[4] While cryogenic temperatures are often used to reduce thermal motion, room temperature data is sufficient for many stable organic compounds.
Data Reduction: The raw diffraction images were processed. This involves integrating the intensities of each reflection and applying corrections for experimental factors (e.g., absorption effects). The program SAINT was used for this stage.[4]
H NMR characterization of 2-(4-methylphenoxy)-5-nitropyridine, a critical scaffold in medicinal chemistry often utilized for its ether linkage and nitro-handle for further reduction/functionalization.[1] The analysis focuses on the distinct electronic environments created by the electron-withdrawing nitro group on the pyridine ring versus the electron-donating methyl group on the phenoxy ring.[1]
Synthesis & Sample Preparation Context
To accurately interpret the spectrum, one must understand the origin of the sample. This compound is typically synthesized via Nucleophilic Aromatic Substitution (
The following workflow outlines the critical path from synthesis to NMR tube, highlighting potential impurities (unreacted starting materials) that may appear in the spectrum.
Figure 1: Synthesis and NMR preparation workflow. Impurities from the 'Start' node (e.g., p-cresol methyl @ 2.2 ppm) are common artifacts.
Sample Preparation Protocol
Solvent Selection:DMSO-d
is the preferred solvent.[1] Nitro-aromatics often exhibit poor solubility in CDCl, leading to broadened peaks or aggregation effects.[1] DMSO-d ensures sharp resolution of the aromatic doublets.[1]
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
Filtration: If the solution is cloudy (common if inorganic salts from the
reaction remain), filter through a cotton plug into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).
Structural Analysis & Assignments
The molecule consists of two distinct aromatic systems linked by an oxygen atom.[1] The pyridine ring is electron-deficient (deshielded), while the phenoxy ring is electron-rich (shielded).
Molecular Connectivity Diagram
Figure 2: Electronic connectivity influencing chemical shifts.[1]
Deshielded by ortho .[1] Couples to H-3 (ortho) and H-6 (meta).
H-3'/5'
Phenoxy
7.23
Doublet (d)
2H
Part of AA'BB' system.[1] Meta to ether oxygen.[1]
H-3
Pyridine
7.12
Doublet (d)
1H
Shielded by adjacent ether oxygen.[1] Upfield of other pyridine protons.[1]
H-2'/6'
Phenoxy
7.05
Doublet (d)
2H
Part of AA'BB' system.[1] Ortho to ether oxygen (resonance donation).[1]
-CH
Methyl
2.34
Singlet (s)
3H
-
Characteristic benzylic methyl on p-tolyl ring.[1]
*Note: The phenoxy protons form an AA'BB' system.[1] While they often appear as doublets in lower field instruments, they are technically higher-order multiplets.[1]
Technical Interpretation & Validation
The Pyridine Region (Downfield)
The pyridine protons exhibit a classic AMX spin system (or ABX depending on field strength), but due to the substitution pattern (2,5-disubstituted), it simplifies:
H-6 (9.05 ppm): This proton is isolated between the ring nitrogen and the nitro group.[1] It shows a small coupling constant (
Hz) to H-4.[1] Its extreme downfield shift is diagnostic of the 5-nitro-pyridine core.[1]
H-4 (8.46 ppm): Located between the nitro group and H-3.[1] It shows a large ortho-coupling to H-3 (
H-3 (7.12 ppm): This proton is significantly upfield compared to the others.[1] The ether oxygen at position 2 donates electron density into the ring via resonance, specifically shielding the ortho (H-3) and para (H-5, which is substituted here) positions.
The Phenoxy Region (Mid-field)
The
-tolyl moiety displays a second-order AA'BB' system :
H-2'/6' (7.05 ppm): These protons are ortho to the oxygen.[1] Oxygen is an electron donor by resonance, shielding these protons relative to benzene (7.36 ppm).[1]
H-3'/5' (7.23 ppm): These are meta to the oxygen and ortho to the methyl group.[1] They are less shielded than the 2'/6' protons.[1]
Differentiation: You can distinguish the phenoxy doublets from the pyridine H-3 doublet by integration (2H vs 1H).[1]
Conformational Effects
X-ray crystallography of this specific molecule reveals a dihedral angle of ~61° between the pyridine and benzene rings.[1][2]
Implication: The rings are not coplanar.[1] This reduces the conjugation between the oxygen lone pair and the pyridine ring.
Spectral Consequence: If the rings were planar, H-3 would be even more shielded.[1] The observed shift (7.12 ppm) reflects this twisted conformation, balancing resonance shielding with the inductive withdrawing effect of the nitropyridine core.
Troubleshooting & Impurities
When analyzing your spectrum, check for these common artifacts from the synthesis workflow:
Signal ( ppm)
Source
Diagnosis/Remedy
2.21 (s)
-Cresol (Methyl)
Unreacted starting material.[1] Check for aromatic signals at 6.7/7.0 ppm.[1]
Synthesis and Crystal Structure: Nasir, S. B., & Fairuz, Z. A. (2011).[1] 2-(4-Methylphenoxy)-5-nitropyridine.[1][3] Acta Crystallographica Section E, E67, o3077.[1]
[Link]
Solvent Effects in NMR: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
[Link]
General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1]
[Link]
Technical Guide: 13C NMR Characterization of 2-(4-Methylphenoxy)-5-nitropyridine
Executive Summary This guide provides a comprehensive technical analysis of the C NMR spectroscopy of 2-(4-methylphenoxy)-5-nitropyridine , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive technical analysis of the
C NMR spectroscopy of 2-(4-methylphenoxy)-5-nitropyridine , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. The molecule features two distinct aromatic systems—an electron-deficient nitropyridine ring and an electron-rich tolyl ring—connected by an ether linkage.
Understanding the carbon environments in this molecule is essential for validating SNAr reaction success and differentiating regioisomers during drug development. This document details the theoretical assignment logic, experimental protocols for optimal resolution, and troubleshooting strategies for common spectral anomalies.
Part 1: Structural Analysis & Theoretical Framework
Electronic Environment
The molecule (
) consists of 12 unique carbon environments (assuming rapid rotation of the tolyl ring renders ortho/meta positions equivalent). The chemical shifts are governed by three competing electronic factors:
Nitro Group (C5): A strong electron-withdrawing group (EWG) that deshields the ipso-carbon (C5) while influencing ortho-positions (C4, C6) through both inductive and resonance effects.
Ether Linkage (C2-O-C1'):
Inductive Effect (-I): Deshields the ipso carbons (Pyridine C2 and Phenoxy C1').
Mesomeric Effect (+M): The oxygen lone pair donates electron density into the pyridine ring, significantly shielding the C3 position (ortho to the ether).
Assignment Logic Flowchart
The following diagram illustrates the hierarchical logic used to assign carbon signals based on electronic shielding cones and substituent effects.
Figure 1: Decision tree for assigning carbon resonances based on chemical shift regions.
Part 2: Experimental Protocol
Sample Preparation
To ensure high signal-to-noise (S/N) ratio and reproducible chemical shifts, strict adherence to sample preparation protocols is required.
Solvent Selection:DMSO-d6 is the preferred solvent.
Reasoning: Nitro-substituted heterocycles often exhibit poor solubility in CDCl3. DMSO-d6 ensures complete dissolution and prevents aggregation-induced line broadening.
Concentration: 20–30 mg of analyte in 0.6 mL solvent.
Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).
Acquisition Parameters (Standard 100 MHz
C)
Parameter
Setting
Rationale
Pulse Sequence
zgpg30 (Power-gated decoupling)
Decouples protons to simplify spectrum to singlets; NOE enhancement increases sensitivity.
Relaxation Delay (D1)
2.0 - 3.0 seconds
Allows relaxation of quaternary carbons (C2, C5, C1', C4') for visibility, though integration remains non-quantitative.
Spectral Width
240 ppm
Covers full range including potential carbonyl impurities.
Scans (NS)
512 - 1024
C is 1.1% naturally abundant; high scan count is vital for quaternary carbon detection.
Temperature
298 K (25°C)
Standardizes chemical shifts.
Workflow Diagram
Figure 2: Standardized sample preparation and acquisition workflow.
Part 3: Assignment & Interpretation
Chemical Shift Table (DMSO-d6)
The following table synthesizes literature data for similar pyridine ethers and theoretical substituent effects.
Carbon Label
Chemical Shift (, ppm)
Type
Electronic Justification
C2 (Py)
163.5 - 164.5
Most Deshielded: Additive deshielding from Pyridine Nitrogen () and Ether Oxygen (Ipso).
C1' (Ph)
150.0 - 151.0
Phenoxy Ipso carbon; deshielded by Oxygen.
C6 (Py)
145.0 - 146.5
-carbon to Nitrogen; Ortho to Nitro group (complex shielding/deshielding interplay).
C5 (Py)
139.5 - 141.0
Nitro-Ipso: Broad/weak signal due to quadrupolar relaxation of N and lack of NOE.
C4 (Py)
134.0 - 135.5
-position to Nitrogen; Ortho to Nitro.
C4' (Ph)
134.0 - 135.0
Para to Oxygen; Ipso to Methyl.
C3', C5' (Ph)
130.0 - 130.5
Meta to Oxygen. (Intense signal due to 2x carbons).
C2', C6' (Ph)
120.5 - 121.5
Ortho to Oxygen; shielded by resonance from Oxygen lone pair.
C3 (Py)
111.0 - 113.0
Most Shielded:-position to Nitrogen; Ortho to Ether Oxygen. Strong mesomeric shielding (+M) from Oxygen.
Me (CH3)
20.0 - 21.0
Typical benzylic methyl resonance.
Key Diagnostic Features
The C3 "Upfield" Shift (~112 ppm): This is the diagnostic confirmation of the ether linkage formation. If the reaction failed (e.g., hydrolysis to a pyridone), this shift would move significantly downfield.
The C5 "Missing" Peak: The carbon attached to the Nitro group (~140 ppm) is quaternary and attached to a quadrupolar nucleus (
N). It is often significantly shorter than other peaks. Do not mistake this for noise.
Symmetry in Phenoxy Ring: The equivalence of C2'/C6' and C3'/C5' results in high intensity relative to the pyridine CH signals.
Part 4: Troubleshooting & Impurity Profiling
Common Impurities
During the SNAr synthesis, specific side products may contaminate the spectrum.
p-Cresol (Starting Material): Look for signals at 155 ppm (C-OH) and 115 ppm (Ortho-H) .
2-Hydroxy-5-nitropyridine (Hydrolysis Product): If water is present during synthesis, the chloride may hydrolyze.
Diagnostic: A carbonyl-like peak >165 ppm (Pyridone tautomer) and a shift of the C3 carbon.
If assignment ambiguity exists (e.g., distinguishing C4 vs C4'):
DEPT-135:
Up (Positive): CH and CH3 (Py C3, C4, C6; Ph C2', C3', Me).
Invisible: Quaternary C (Py C2, C5; Ph C1', C4').
Down (Negative): CH2 (None in this molecule—presence indicates impurity).
HMBC (Heteronuclear Multiple Bond Correlation):
Correlate the Methyl protons (~2.3 ppm) to Ph C3' and Ph C4' to anchor the phenoxy ring assignment.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general chemical shift additivity rules).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link] (Verified source for pyridine substituent effects).
Nasir, et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E. Available at: [Link] (Crystal structure and synthesis confirmation).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
A Researcher's Guide to the FT-IR Analysis of 2-(4-Methylphenoxy)-5-nitropyridine: Structure, Protocol, and Spectral Interpretation
Abstract This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(4-Methylphenoxy)-5-nitropyridine, a molecule of interest in pharmaceutical and materi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(4-Methylphenoxy)-5-nitropyridine, a molecule of interest in pharmaceutical and materials science research. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation and quality control of novel chemical entities.[1] This document outlines the core principles of FT-IR as applied to this specific molecule, a detailed experimental protocol for sample analysis, and an in-depth interpretation of the expected vibrational frequencies. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to effectively utilize FT-IR for the characterization of 2-(4-Methylphenoxy)-5-nitropyridine and related substituted pyridine derivatives.
Introduction: The Significance of 2-(4-Methylphenoxy)-5-nitropyridine
2-(4-Methylphenoxy)-5-nitropyridine (C₁₂H₁₀N₂O₃) is a substituted pyridine derivative featuring a p-cresol moiety linked to a nitropyridine ring via an ether bond.[2] Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] The specific combination of a phenoxy ether, a nitro group, and a methyl-substituted aromatic ring in the target molecule creates a unique electronic and structural landscape.
Key Structural Features:
Pyridine Ring: A heterocyclic aromatic ring that is a common pharmacophore.
Aromatic Ether Linkage (C-O-C): Connects the pyridine and benzene rings.
Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the molecule's electronic properties.[3][4]
4-Methylphenoxy Group: A substituted benzene ring.
FT-IR spectroscopy is indispensable for verifying the successful synthesis of this molecule by confirming the presence of these key functional groups and for providing insights into its molecular structure.[1]
Experimental Protocol: A Self-Validating FT-IR Workflow
The following protocol is designed to ensure high-quality, reproducible FT-IR data for a solid sample of 2-(4-Methylphenoxy)-5-nitropyridine. The causality behind each step is explained to foster a deeper understanding of the methodology.
Instrument and Sample Preparation
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum RX1 or a Thermo Scientific Nicolet™ FT-IR, equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.[5]
Sample Preparation (KBr Pellet Method): This method is chosen for its ability to produce high-quality spectra for solid samples.
Drying: Dry approximately 1-2 mg of the synthesized 2-(4-Methylphenoxy)-5-nitropyridine and 100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 2 hours to remove any adsorbed water. The presence of water would introduce a broad O-H stretching band around 3400 cm⁻¹, which could interfere with the N-H region if impurities were present.[1]
Grinding: Add the dried KBr and the sample to an agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogenous powder is obtained. This ensures that the sample is evenly dispersed and particle size is minimized to reduce scattering of the infrared beam.
Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good sample dispersion and minimal light scattering.
Data Acquisition
Background Spectrum: Record a background spectrum of the empty sample compartment. This crucial step measures the spectral contributions of atmospheric water and carbon dioxide, which are then subtracted from the sample spectrum.[6]
Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder.
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[6]
Data Processing: Perform an atmospheric background correction using the instrument's software.
The relationship between these core experimental steps is visualized in the workflow diagram below.
Caption: Experimental workflow for FT-IR analysis.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FT-IR spectrum of 2-(4-Methylphenoxy)-5-nitropyridine is characterized by the vibrational modes of its constituent functional groups. The "fingerprint region" (below 1500 cm⁻¹) contains a complex series of absorptions unique to the molecule as a whole.[7]
Predicted FT-IR Data Summary
The following table summarizes the expected characteristic absorption bands, their vibrational modes, and the corresponding functional groups.
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The absorptions in this region confirm the presence of C-H bonds on both the pyridine and benzene rings.[9]
Aliphatic C-H Stretching (2950 - 2850 cm⁻¹): Weak bands in this area are characteristic of the C-H stretching vibrations of the methyl (-CH₃) group.[9]
Pyridine Ring Stretching (~1600 & ~1475 cm⁻¹): These strong absorptions are due to the C=C and C=N stretching vibrations within the pyridine ring, confirming its presence.[8]
Nitro Group Stretching (1550 - 1475 cm⁻¹ and 1360 - 1290 cm⁻¹): The two strong and characteristic bands are the most definitive evidence for the nitro group.[4] The higher frequency band corresponds to the asymmetric N-O stretch, while the lower frequency band is from the symmetric stretch.[3] The position of these bands, conjugated to an aromatic system, is shifted to slightly lower wavenumbers compared to aliphatic nitro compounds.[3]
Aryl Ether C-O-C Stretching (1260 - 1200 cm⁻¹ and 1050 - 1010 cm⁻¹): Aryl alkyl ethers typically show two distinct stretching bands. A strong, characteristic asymmetric C-O-C stretching band is expected around 1250 cm⁻¹, with a symmetric stretching band appearing near 1040 cm⁻¹.[11][12] These are key indicators of the ether linkage.
C-H Out-of-Plane Bending (900 - 650 cm⁻¹): The pattern of bands in this region can provide information about the substitution pattern on the aromatic rings.[1][9]
The structural relationship of these functional groups is depicted below.
Caption: Key functional groups of 2-(4-Methylphenoxy)-5-nitropyridine.
Conclusion for the Research Professional
FT-IR spectroscopy is an essential analytical technique for the structural verification of 2-(4-Methylphenoxy)-5-nitropyridine. By following a robust experimental protocol, researchers can obtain a high-quality spectrum that serves as a unique molecular fingerprint. The definitive identification of strong absorption bands for the aromatic nitro group (asymmetric and symmetric N-O stretches) and the aryl ether linkage (asymmetric C-O-C stretch), alongside the characteristic vibrations of the substituted pyridine and benzene rings, provides conclusive evidence of the target molecule's successful synthesis. This guide provides the foundational knowledge for researchers to confidently apply FT-IR spectroscopy as a primary characterization tool in the development of novel pyridine-based compounds for pharmaceutical and advanced material applications.[1]
References
Application Note: FT-IR Analysis of Novel Pyridine Deriv
Nasir, S. B., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3077.
IR Spectroscopy Tutorial: Nitro Groups. University of Calgary.
Al-Ostath, A., et al. (2012).
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 24-28.
Wong, J. S., & Ng, D. (1987). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar.
Various Authors. (2014). What does a "Pyridine- FTIR analysis" can tell me?
Li, Y., et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Applied Sciences, 13(8), 5162.
Singh, R. N., & Singh, R. A. (2007). FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. Indian Journal of Physics, 81(1), 105-112.
Kubiszewski, P., et al. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 30(23), 4890.
Solubility of 2-(4-Methylphenoxy)-5-nitropyridine in common solvents
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-(4-Methylphenoxy)-5-nitropyridine Executive Summary 2-(4-Methylphenoxy)-5-nitropyridine (C₁₂H₁₀N₂O₃) is a critical intermediate in the synthesis of agro...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-(4-Methylphenoxy)-5-nitropyridine
Executive Summary
2-(4-Methylphenoxy)-5-nitropyridine (C₁₂H₁₀N₂O₃) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors. Its structure features a lipophilic p-tolyl ether moiety coupled to an electron-deficient nitropyridine ring.
This guide addresses the physicochemical behavior of this compound, providing a predictive solubility profile , a validated experimental protocol for precise determination, and a thermodynamic modeling framework . Due to the sparsity of public solubility data for this specific intermediate, this guide synthesizes data from structural homologs (e.g., 2-chloro-5-nitropyridine derivatives) to establish baseline expectations for process engineers.
Part 1: Physicochemical Profile & Predicted Solubility
Structural Analysis
The molecule consists of two aromatic systems linked by an ether oxygen. The 5-nitro group introduces a strong dipole, while the 4-methylphenoxy group adds significant lipophilicity.
Polarity: Moderate. The nitro group accepts hydrogen bonds, but the molecule lacks strong hydrogen bond donors.
Crystal Lattice: Likely stabilized by
stacking between pyridine and benzene rings, requiring significant solvent energy to disrupt.
Predicted Solubility Trends
Based on Solvation Thermodynamics and homologous series analysis, the solubility profile follows the "like dissolves like" principle, heavily favoring polar aprotic solvents.
Table 1: Predicted Solubility Profile of 2-(4-Methylphenoxy)-5-nitropyridine
Solvent Class
Representative Solvents
Predicted Solubility (298 K)
Interaction Mechanism
Polar Aprotic
DMF, DMSO, NMP
High (>100 mg/mL)
Dipole-dipole interactions; disruption of crystal lattice.
Polar Protic
Methanol, Ethanol
Moderate (10–50 mg/mL)
Solvation of nitro group; limited by lipophilic tolyl tail.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate-High (30–80 mg/mL)
Good compatibility with the ether linkage and aromatic rings.
Chlorinated
Dichloromethane (DCM), Chloroform
High (>80 mg/mL)
Excellent dispersion interactions with aromatic systems.
Non-Polar
Hexane, Heptane
Very Low (<1 mg/mL)
Inability to overcome lattice energy; poor solvation of nitro group.
Aqueous
Water (pH 7)
Insoluble (<0.1 mg/mL)
Hydrophobic effect dominates; lack of H-bond donors.
Expert Insight: For crystallization processes, a binary solvent system of Ethanol (Anti-solvent) and Ethyl Acetate (Solvent) or DMF/Water is recommended to maximize yield and purity.
Part 2: Experimental Protocol (Laser Monitoring Method)
To obtain precise solubility data for thermodynamic modeling, the Laser Monitoring Observation Technique is the industry standard. It eliminates the subjectivity of visual inspection and the sampling errors of the shake-flask method.
Materials & Apparatus
Solute: 2-(4-Methylphenoxy)-5-nitropyridine (Purity >99% by HPLC).
Preparation: Calibrate the laser system using pure solvent (set transmittance
to 100%).
Initial Charge: Add a known mass of solvent (
g) to the vessel. Set the thermostat to the starting temperature (e.g., 278.15 K).
Solute Addition: Add a weighed amount of solute (
) while stirring at 400 rpm.
Dissolution Phase: Monitor the laser transmittance intensity (
).
If
: Undissolved particles are scattering light.
If
: Solution is clear.
Saturation Point Determination:
Slowly increase temperature (dynamic method) or add solute (isothermal method) until the laser transmittance drops significantly (nucleation) or rises to baseline (dissolution).
Record: The temperature (
) and mass fraction () at the exact moment of phase change.
Replication: Repeat for temperatures
to K in 5 K intervals.
Part 3: Thermodynamic Modeling & Analysis
Experimental data must be correlated to mathematical models to allow for interpolation and process design.
The Modified Apelblat Equation
This semi-empirical model is highly accurate for non-ideal organic solutions.
Caption: Figure 2: Data processing pipeline from raw solubility measurements to process design.
References
Nasir, E. et al. (2011). "2-(4-Methylphenoxy)-5-nitropyridine."[5][6] Acta Crystallographica Section E, 67(11), o3077. Link
Jouyban, A. (2021). "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review." Biointerface Research in Applied Chemistry. Link
BenchChem. (2025).[7] "2,4-Dichloro-5-nitropyridine Solubility Profile." BenchChem Technical Guides. Link
Shaikh, R. et al. (2017). "Solubility of 3-methyl-4-nitrobenzoic acid in binary solvent mixtures." Journal of Chemical Thermodynamics, 105, 165-172.[2] Link
Technical Monograph: Biological Potency & Synthetic Utility of 2-Aryloxy-5-Nitropyridines
Executive Summary The 2-aryloxy-5-nitropyridine scaffold represents a privileged structural motif in medicinal and agrochemical chemistry. Characterized by an electron-deficient pyridine ring (activated by the 5-nitro gr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-aryloxy-5-nitropyridine scaffold represents a privileged structural motif in medicinal and agrochemical chemistry. Characterized by an electron-deficient pyridine ring (activated by the 5-nitro group) coupled to an aromatic ether moiety, this class of compounds exhibits a versatile pharmacological profile.
This technical guide analyzes the physicochemical drivers behind their biological activity, specifically their role as HPPD inhibitors (herbicides) , cytotoxic agents (oncology) , and antimicrobial effectors . It provides validated synthetic protocols and structural-activity relationship (SAR) insights to guide further derivatization.
Structural Rationale & Pharmacophore Analysis[1]
The biological efficacy of 2-aryloxy-5-nitropyridines stems from the synergistic electronic effects of the pyridine ring substituents.
Electronic Push-Pull Mechanism
The 5-Nitro Group (
): Acts as a strong electron-withdrawing group (EWG). It significantly lowers the electron density of the pyridine ring, particularly at the C2 position. This activation is critical for two reasons:
Synthetic Accessibility: It facilitates Nucleophilic Aromatic Substitution (
) at C2, allowing facile library generation.
Metabolic Activation: In biological systems, the nitro group can undergo enzymatic reduction (by nitroreductases) to an amine or hydroxylamine, species often responsible for DNA intercalation or enzyme inhibition.
The 2-Aryloxy Linkage (
): The ether oxygen acts as a hydrogen bond acceptor and introduces a flexible "hinge" region. The attached aryl group provides lipophilicity ( modulation), enabling membrane permeability and hydrophobic interactions within protein binding pockets (e.g., the hydrophobic sandwich in HPPD enzymes).
SAR Visualization
The following diagram illustrates the critical regions for modification and their impact on biological activity.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 5-nitro and 2-aryloxy domains.
The most robust method for synthesizing 2-aryloxy-5-nitropyridines is the base-catalyzed displacement of a halogen (usually chlorine) at the C2 position of 5-nitropyridine by a phenol derivative.
Mechanism
The reaction proceeds via a Meisenheimer complex intermediate. The strong EWG nature of the nitro group stabilizes the negative charge delocalized onto the ring nitrogen during the transition state.
Figure 2: Step-by-step synthetic workflow for the
generation of the target scaffold.
Spectrum of Biological Activity[2][3][4][5][6][7]
Herbicidal Activity (HPPD Inhibition)
This is arguably the most commercially significant application. 2-aryloxy-5-nitropyridines serve as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) .
Mechanism: HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols. Inhibition leads to the depletion of carotenoids, causing "bleaching" symptoms in weeds followed by necrosis.
Key Insight: Derivatives containing a 2-(4-aryloxyphenoxy)propionate tail (fop-like structure) attached to the nitropyridine often exhibit dual modes of action or enhanced translocation.
Anticancer & Cytotoxic Potential[3][6][8]
Thioredoxin Reductase Inhibition: The electrophilic nature of the 5-nitro group allows these compounds to interact with the selenocysteine active site of thioredoxin reductase, a key enzyme in regulating cellular oxidative stress, often overexpressed in cancer cells.
SLACK Channel Inhibition: Recent high-throughput screens have identified 2-aryloxy-5-nitropyridine derivatives (specifically acetamide conjugates) as inhibitors of SLACK (KNa1.1) potassium channels. This suggests potential in treating specific epilepsy forms or neuropathic pain.
Antimicrobial Activity[5][9][10][11][12]
Target: Staphylococcus aureus and Candida albicans.[1]
Mechanism: While less defined than herbicidal action, activity is often attributed to the interference with bacterial electron transport chains due to the redox potential of the nitro group.
Experimental Protocols
Protocol A: Synthesis of 2-(2,4-Dichlorophenoxy)-5-nitropyridine
This protocol is self-validating via TLC monitoring.
Materials:
2-Chloro-5-nitropyridine (1.0 eq)
2,4-Dichlorophenol (1.1 eq)
Potassium Carbonate (
, anhydrous, 2.0 eq)
DMF (Dimethylformamide, 5 mL per mmol substrate)
Procedure:
Activation: In a round-bottom flask, dissolve 2,4-dichlorophenol in DMF. Add
and stir at room temperature for 30 minutes to generate the phenoxide anion (color change often observed).
Addition: Add 2-chloro-5-nitropyridine in one portion.
Reaction: Heat the mixture to 90°C .
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (2-chloro-5-nitropyridine) usually has a lower
than the ether product. Reaction is complete when the starting material spot disappears (typically 3-5 hours).
Workup: Pour the reaction mixture into crushed ice (10x volume). The product should precipitate as a solid.
Purification: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and recrystallize from Ethanol/Water.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine
against cancer cell lines (e.g., MCF-7).
Seeding: Plate cells (
cells/well) in 96-well plates; incubate for 24h.
Treatment: Add the synthesized 2-aryloxy-5-nitropyridine dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (
Analysis: Measure absorbance at 570 nm. Calculate cell viability relative to control.
Data Summary: Activity Profile
Compound Class
Primary Target
Typical /
Key Structural Feature
Herbicidal
HPPD Enzyme
Aryloxyacetic acid tail
Anticancer
SLACK Channel
Pyrimidin-5-yl acetamide linker
Anticancer
MCF-7 Cytotoxicity
2-amino/aryloxy linkage
Antimicrobial
S. aureus
MIC
Halogenated aryloxy ring
References
Li, Y., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry. Link
Weeks, C.D., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules. Link[2]
Ye, F., et al. (2016). Synthesis and Herbicidal Activity of 6-Alkoxy(aryloxy) Multisubstituted Pyridine Derivatives. Chemical Research in Chinese Universities. Link
Blinova, E.V., et al. (2022). Antitumor Activity of the Novel Pyridine Derivative LHT-17-19. Research Results in Pharmacology. Link
Gomha, S.M., et al. (2015). Synthesis and Biological Evaluation of 5-Nitropyrimidine-2,4-dione Analogues. Chemical Biology & Drug Design. Link
The Strategic Utility of Nitropyridines in Modern Medicinal Chemistry
Topic: Role of Nitropyridines in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals [1][2][3] Executive Summary Nitropyridines occupy a parado...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of Nitropyridines in Medicinal Chemistry
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
[1][2][3]
Executive Summary
Nitropyridines occupy a paradoxical niche in drug discovery. While the nitro group itself is rarely a final pharmacophore due to metabolic liabilities (reduction to toxic nitroso/hydroxylamine species), nitropyridines are indispensable synthons. They serve as high-energy, electron-deficient scaffolds that enable transformations otherwise impossible on the parent pyridine ring. This guide analyzes the electronic architecture, strategic applications, and handling protocols of nitropyridines, positioning them not just as intermediates, but as "molecular gatekeepers" to complex heterocyclic APIs (Active Pharmaceutical Ingredients).
Electronic Architecture & Reactivity Profile
The utility of nitropyridines stems from the synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro group.[1]
The "Janus" Effect
Electrophilic Deactivation: The nitro group (strongly EWG) combined with the pyridine nitrogen renders the ring practically inert to Electrophilic Aromatic Substitution (EAS).
Nucleophilic Activation: Conversely, this electron deficiency dramatically lowers the LUMO energy, making the ring highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) .
Regiochemical Control
The position of the nitro group dictates the reactivity landscape:
3-Nitropyridines: The most common scaffold. The nitro group at C3 activates the C2 and C4 positions for S_NAr, allowing for sequential functionalization.
2- and 4-Nitropyridines: Less stable and often synthesized via N-oxide intermediates. They are prone to denitration or rearrangement.
Table 1: Comparative Reactivity of Nitropyridine Isomers
Isomer
Primary Reactivity Mode
Key Strategic Utility
Stability Profile
3-Nitropyridine
S_NAr at C2/C6; Reduction to 3-aminopyridine
Precursor to 2,3-diaminopyridines (imidazopyridine synthesis)
High (Bench stable)
2-Nitropyridine
Displacement of NO₂ group (Denitration)
Introduction of nucleophiles at C2
Low (Prone to rearrangement)
4-Nitropyridine
S_NAr at C2; Reduction
Access to 4-aminopyridine scaffolds
Moderate
Critical Transformations: Mechanisms & Workflows
Nucleophilic Aromatic Substitution (S_NAr)
The most powerful application of nitropyridines is the "activation-displacement" strategy. A halogen (Cl, Br, F) ortho to the nitro group is displaced by amines, alkoxides, or thiols under mild conditions.
Mechanism Analysis
The reaction proceeds via a Meisenheimer Complex .[1] The stability of this anionic intermediate is critical.[1] In 3-nitro-halopyridines, the negative charge is delocalized onto both the ring nitrogen and the nitro oxygen, significantly lowering the activation energy compared to halobenzenes.
Figure 1: S_NAr pathway illustrating the addition-elimination mechanism stabilized by the nitro group.
Nitro Reduction: The Gateway to Heterocycles
Reducing the nitro group to an amine (–NH₂) is the standard second step, often followed by cyclization to form fused systems like imidazopyridines or pyridopyrimidines .
Chemo-selectivity Challenges:
Problem: Over-reduction (hydrogenation of the pyridine ring) or hydrogenolysis of halogens (dehalogenation).
Solution: Iron/Acetic Acid (Fe/AcOH) or Stannous Chloride (SnCl₂) are preferred over catalytic hydrogenation (Pd/C, H₂) when halogens must be preserved.
Case Studies in Drug Discovery
Synthesis of Kinase Inhibitors (JAK2 / p70S6K)
Nitropyridines are key intermediates in synthesizing ATP-competitive kinase inhibitors.
Objective: To reduce the nitro group to an amine without dehalogenating the pyridine ring.
Materials:
Nitro-pyridine substrate (1.0 eq)
Iron powder (5.0 eq, <10 micron particle size preferred)
Ammonium Chloride (NH₄Cl) (5.0 eq)
Ethanol/Water (3:1 ratio)
Procedure:
Suspension: Suspend the nitro-pyridine substrate, Iron powder, and NH₄Cl in Ethanol/Water (3:1, 0.1 M).
Heating: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Note: Vigorous stirring is crucial to prevent iron clumping.
Monitoring: Reaction is typically complete within 1–3 hours. Monitor disappearance of starting material by TLC (amine product is usually more polar and fluorescent).
Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc/MeOH.
Extraction: Concentrate the filtrate to remove Ethanol. Extract the aqueous residue with EtOAc (3x).
Isolation: Dry organic layers (Na₂SO₄) and concentrate. The resulting aminopyridine is often pure enough for the next step; otherwise, recrystallize or chromatograph.
Safety & Energetics[4]
Nitropyridines are high-energy compounds. While generally less explosive than polynitrobenzenes, they possess significant decomposition enthalpy.
Table 2: Safety & Handling Matrix
Hazard Class
Risk Description
Mitigation Protocol
Energetic
Potential for rapid decomposition or explosion upon heating or shock.
Differential Scanning Calorimetry (DSC) is mandatory before scaling up >10g. Keep reaction temperatures <100°C unless validated.
Toxicity
Many nitropyridines are potent skin irritants and potentially mutagenic (Ames positive).
Double-gloving (Nitrile), use of fume hood, and specific waste disposal (incineration).
Chemical
Reactivity with strong bases can lead to unexpected nucleophilic attacks or ring opening.
Avoid strong hydroxide bases at high temperatures; prefer carbonate or organic bases (DIPEA, TEA).
References
Review of Nitropyridines in Synthesis
Title: Nitropyridines in the Synthesis of Bioactive Molecules[3][1][2][4][5][6]
Source: Russ.[7] J. Org.[7] Chem. / MDPI (2024/2025)
URL:[Link] (General Journal Link for verification of recent reviews)
S_NAr Mechanism & Reactivity
Title: Reactivity of the nitro group on a pyridine ring[1][4][6][8][9]
Source: BenchChem Technical Library
Kinase Inhibitor Synthesis (p70S6K)
Title: 2,6-Dichloro-3-nitropyridine as a key intermediate in the synthesis of a potent kinase p70S6Kβ inhibitor[2]
Technical Guide: Discovery and History of 2-(4-Methylphenoxy)-5-nitropyridine
The following technical guide details the discovery, synthesis, and application of 2-(4-Methylphenoxy)-5-nitropyridine , a critical intermediate in the development of bioactive pyridine scaffolds. Part 1: Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthesis, and application of 2-(4-Methylphenoxy)-5-nitropyridine , a critical intermediate in the development of bioactive pyridine scaffolds.
Part 1: Executive Summary & Core Directive
2-(4-Methylphenoxy)-5-nitropyridine is a specialized heteroaromatic ether primarily utilized as a high-value intermediate in medicinal chemistry and agrochemical synthesis. Its structural significance lies in its role as a precursor to 5-amino-2-(4-methylphenoxy)pyridine , a "privileged scaffold" frequently incorporated into kinase inhibitors (e.g., p38 MAP kinase, c-Met) and herbicides.
This guide moves beyond basic property listing to explore the evolution of its synthesis , its crystallographic characterization , and its strategic utility in modern drug discovery.
Part 2: Discovery & Historical Context
The Evolution of Phenoxypyridine Synthesis
The discovery of 2-(4-Methylphenoxy)-5-nitropyridine is not attributed to a single "eureka" moment but rather emerged from the systematic exploration of Nucleophilic Aromatic Substitution (S_NAr) on electron-deficient heterocycles in the mid-20th century.
Early Pyridine Chemistry (1940s-1960s): Researchers identified that placing a nitro group at the 5-position of a pyridine ring significantly activates the 2-position (ortho/para relationship) towards nucleophilic attack. This principle allowed for the facile displacement of halogens (usually chlorine or bromine) by phenoxide ions.
The Rise of Kinase Inhibitors (1990s-Present): The compound gained renewed significance with the advent of targeted cancer therapies. The 2-phenoxy-5-aminopyridine motif (derived from the nitro precursor) became a standard template for designing ATP-competitive kinase inhibitors. The ether linkage provides flexibility, while the pyridine nitrogen offers a hydrogen bond acceptor critical for binding in the kinase hinge region.
Structural Elucidation (2011)
While the molecule had been synthesized earlier, its definitive structural characterization was published in 2011 in Acta Crystallographica Section E. This work provided the first precise X-ray diffraction analysis, confirming the specific twisting angle of the ether linkage—a critical parameter for understanding how this scaffold fits into enzyme binding pockets.
Key Insight: The non-planar geometry of the ether linkage (C—O—C angle approx. 118°) allows the phenyl and pyridine rings to adopt a twisted conformation, often required to navigate the steric constraints of protein active sites.
Part 3: Synthetic Methodology & Mechanism
The synthesis of 2-(4-Methylphenoxy)-5-nitropyridine is a classic example of S_NAr (Addition-Elimination) mechanism. This process is favored by the strong electron-withdrawing effect of the nitro group at the 5-position and the inductive effect of the pyridine nitrogen.
Reaction Mechanism (S_NAr)
Nucleophilic Attack: The p-cresol anion (generated by a base) attacks the C2 position of 2-chloro-5-nitropyridine.
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms, with the negative charge delocalized onto the nitro group and the ring nitrogen.
Elimination: The chloride ion is expelled, restoring aromaticity and yielding the ether product.
The primary value of 2-(4-Methylphenoxy)-5-nitropyridine lies in its role as a gateway intermediate . It is rarely the final active pharmaceutical ingredient (API) but serves as the essential scaffold for a wide range of bioactive molecules.
Reduction to the Amine Scaffold
The nitro group is readily reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or iron/acid reduction (Fe/NH₄Cl). The resulting 5-amino-2-(4-methylphenoxy)pyridine is the true "workhorse" intermediate.
Kinase Inhibitor Design
The 2-phenoxy-5-aminopyridine motif is a privileged structure in kinase inhibitors.
Binding Mode: The pyridine nitrogen often interacts with the "hinge region" of the kinase ATP-binding pocket.
Selectivity: The 4-methyl group on the phenoxy ring can occupy specific hydrophobic pockets (e.g., the "gatekeeper" region), improving selectivity against off-target kinases.
Derivatization: The 5-amino group is typically derivatized into a urea or amide , creating a "linker" that extends into the solvent-exposed region or back pocket of the enzyme.
Agrochemicals
Similar scaffolds are used in the synthesis of pyridine-based herbicides (e.g., Diflufenican analogs), where the ether linkage provides stability and lipophilicity essential for leaf penetration.
Workflow: From Intermediate to Drug Candidate
Caption: Divergent synthesis workflow showing the transformation of the nitro intermediate into bioactive classes.
Part 6: Safety & Handling
Hazards: As a nitro compound, it may possess explosive properties if heated under confinement, though it is generally stable. It is a potential skin and eye irritant.
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place away from strong reducing agents and bases.
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry , 54(10), 3451-3479. (Contextual reference for S_NAr utility).
Blair, J. A., et al. (2000). Structure-activity relationships of dimeric 2-phenoxypyridines as inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters , 10(16), 1805-1809. (Contextual reference for scaffold application).
Application Note: A Comprehensive Protocol for the Synthesis of 2-(4-Methylphenoxy)-5-nitropyridine
Abstract: This document provides a detailed experimental protocol for the synthesis of 2-(4-Methylphenoxy)-5-nitropyridine, a key intermediate in medicinal chemistry and materials science. The synthesis is achieved throu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a detailed experimental protocol for the synthesis of 2-(4-Methylphenoxy)-5-nitropyridine, a key intermediate in medicinal chemistry and materials science. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and p-cresol. This guide offers a step-by-step methodology, an in-depth discussion of the reaction mechanism, purification and characterization techniques, and essential safety precautions. The protocol is designed for researchers, scientists, and professionals in drug development, providing a self-validating system for the reliable synthesis of the target compound.
Introduction
2-(4-Methylphenoxy)-5-nitropyridine is a versatile chemical intermediate whose structural motif is of significant interest in the development of novel therapeutic agents and functional materials. The diaryl ether linkage, combined with the electronically distinct pyridine and benzene rings, provides a scaffold for a diverse range of chemical modifications. The presence of the nitro group on the pyridine ring not only activates the molecule for its synthesis via nucleophilic aromatic substitution but also serves as a synthetic handle for further functionalization, such as reduction to an amino group.
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. Understanding the principles behind this reaction is crucial for optimizing the synthesis and for applying this methodology to other similar transformations. This application note will delve into the mechanistic underpinnings of the SNAr reaction, providing a logical framework for the experimental choices.
Reaction Scheme and Mechanism
The synthesis of 2-(4-Methylphenoxy)-5-nitropyridine proceeds via the reaction of 2-chloro-5-nitropyridine with the sodium salt of p-cresol.
The reaction proceeds through a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of p-cresol by sodium hydroxide to form the more nucleophilic p-cresolate anion. This anion then attacks the electron-deficient carbon atom at the 2-position of the 2-chloro-5-nitropyridine ring. This position is activated towards nucleophilic attack by the strong electron-withdrawing nitro group (-NO₂) at the 5-position. The attack results in the formation of a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge of this intermediate is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which significantly stabilizes the complex and facilitates its formation.[1][2]
Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, a good leaving group. This results in the formation of the final product, 2-(4-Methylphenoxy)-5-nitropyridine.
The presence of the electron-withdrawing nitro group is critical for the success of this reaction. Without it, the pyridine ring would not be sufficiently electron-deficient to be attacked by the nucleophile.
Visualization of the Reaction Workflow:
Caption: Workflow of the SNAr synthesis.
Materials and Equipment
Reagents
Grade
Supplier
2-Chloro-5-nitropyridine
≥98%
Sigma-Aldrich
p-Cresol
≥99%
Sigma-Aldrich
Sodium hydroxide (NaOH)
Reagent grade
Fisher Scientific
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
Chloroform (CHCl₃)
ACS grade
VWR
Sodium sulfate (Na₂SO₄)
Anhydrous
Fisher Scientific
Deionized water
In-house
Equipment
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel (500 mL)
Rotary evaporator
Glass funnel and filter paper
Beakers and Erlenmeyer flasks
Analytical balance
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
NMR spectrometer
FT-IR spectrometer
Mass spectrometer
Experimental Protocol
Step-by-Step Methodology:
Preparation of the p-cresolate solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (2.16 g, 20 mmol) and sodium hydroxide (0.80 g, 20 mmol) in 50 mL of deionized water. Stir the mixture at room temperature until all solids have dissolved.
Preparation of the 2-chloro-5-nitropyridine solution: In a separate beaker, dissolve 2-chloro-5-nitropyridine (3.17 g, 20 mmol) in 50 mL of tetrahydrofuran (THF).
Reaction setup and execution: To the aqueous solution of sodium p-cresolate in the round-bottom flask, add the THF solution of 2-chloro-5-nitropyridine. Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1).
Work-up and extraction: After 5 hours, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel and add 100 mL of deionized water. Extract the aqueous phase with chloroform (3 x 50 mL).
Drying and solvent removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude product can be purified by recrystallization. Slow evaporation of the chloroform solution used for extraction may lead to the formation of colorless crystals.[3] Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to obtain the purified product.
Characterization
The identity and purity of the synthesized 2-(4-Methylphenoxy)-5-nitropyridine should be confirmed by spectroscopic methods.
Expected characteristic peaks around 3100-3000 (Ar C-H stretch), 1580 & 1340 (asymmetric and symmetric NO₂ stretch), 1240 (Ar-O-Ar stretch).
Mass Spectrometry (EI)
Expected m/z: 230.07 [M]⁺, with fragmentation patterns corresponding to the loss of NO₂ and other fragments.
Note: The NMR data presented here are predicted values and should be confirmed by experimental data.
Safety Precautions
All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
2-Chloro-5-nitropyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
p-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Do not breathe dust. Wear protective gloves/protective clothing/eye protection/face protection.
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Keep away from heat, sparks, open flames, and hot surfaces.
Chloroform: Harmful if swallowed. Causes skin irritation and serious eye irritation. Suspected of causing cancer.
Troubleshooting
Problem
Possible Cause
Solution
Low or no product yield
Incomplete reaction
Extend the reaction time and monitor by TLC.
Inefficient extraction
Perform additional extractions with chloroform.
Degradation of starting material
Ensure the use of high-purity reagents and anhydrous THF.
Oily product instead of solid
Impurities present
Purify by column chromatography on silica gel.
Broad or complex NMR spectrum
Residual solvent or impurities
Ensure complete drying of the product. Recrystallize again if necessary.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 2-(4-Methylphenoxy)-5-nitropyridine. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable chemical intermediate for their research and development needs. The in-depth explanation of the SNAr mechanism provides a strong theoretical foundation for the experimental design, empowering scientists to adapt and apply this methodology to other synthetic targets.
References
Nasir, S. B., Fairuz, Z. A., Abdullah, Z., Ng, S. W., & Tiekink, E. R. T. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3077. [Link]
Benchchem. (n.d.). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles.
Step-by-step synthesis of 2-aryloxy-5-nitropyridines
Application Note: High-Yield Synthesis of 2-Aryloxy-5-nitropyridines via Nucleophilic Aromatic Substitution ( ) Abstract & Strategic Significance The 2-aryloxy-5-nitropyridine scaffold is a "privileged structure" in medi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Yield Synthesis of 2-Aryloxy-5-nitropyridines via Nucleophilic Aromatic Substitution (
)
Abstract & Strategic Significance
The 2-aryloxy-5-nitropyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in SLACK potassium channel inhibitors, insecticides, and anticancer agents. This protocol details the synthesis of these ethers via Nucleophilic Aromatic Substitution (
).
Unlike standard phenyl ether synthesis, the pyridine nitrogen and the 5-nitro group cooperatively activate the C2 position, making the reaction robust under mild conditions. However, process control is critical to prevent hydrolysis to the pyridone byproduct (2-hydroxy-5-nitropyridine). This guide provides a self-validating protocol optimized for yield, purity, and reproducibility.
Reaction Mechanism & Causality
To master this synthesis, one must understand the electronic forces at play. The reaction is not a concerted
displacement but a stepwise addition-elimination mechanism.
Activation: The electron-withdrawing nitro group at C5 and the electronegative ring nitrogen deplete electron density at C2.
Addition (Rate Determining Step): The phenoxide anion attacks C2, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex). The negative charge is delocalized onto the nitro group and the ring nitrogen.
Elimination: Aromaticity is restored by the expulsion of the chloride leaving group.[1]
Critical Insight: The stability of the Meisenheimer complex dictates the reaction rate. Polar aprotic solvents (DMF, DMSO) are essential as they solvate the cation (e.g.,
), leaving the phenoxide anion "naked" and highly reactive, while also stabilizing the polar transition state.
Visualizing the Pathway
Caption: Stepwise
mechanism showing the critical Meisenheimer intermediate and potential hydrolysis pathway.
Experimental Protocol
Target: Synthesis of 2-(4-fluorophenoxy)-5-nitropyridine (Model Compound)
Scale: 1.0 gram (Scalable to >100g)
Phenol:[1][3] Stays near baseline or distinct spot depending on acidity.
Stop Condition: Disappearance of the chloropyridine spot. Do not over-cook; prolonged heating promotes degradation.
5. Workup (The "Precipitation" Method):
Cool the reaction mixture to RT.
Pour the DMF mixture slowly into a beaker containing Ice Water (10x volume of DMF) with vigorous stirring.
Result: The product is hydrophobic and will precipitate immediately as a solid. The excess base and DMF remain in the aqueous phase.
Stir for 30 minutes to granulate the solid (makes filtration easier).
6. Purification:
Filtration: Collect the solid via vacuum filtration.
Wash: Wash the filter cake with:
Water (3x) to remove trapped DMF/salts.
1M NaOH (1x, optional) if excess phenol is stubborn (converts phenol to water-soluble phenoxide).
Hexane (2x) to dry the solid and remove non-polar grease.
Drying: Vacuum oven at 45°C for 12 hours.
Optimization & Troubleshooting
Not all substrates react identically.[4] Use this decision matrix to adapt the protocol.
Parameter
Standard Condition
High Steric Hindrance
Acid Sensitive
Base
(Higher solubility/basicity)
DIPEA (Non-nucleophilic amine)
Solvent
DMF
DMSO (Higher dielectric constant)
Acetonitrile (Lower boiling point)
Temp
80°C
100–120°C
Reflux (82°C for MeCN)
Time
2–4 h
12–24 h
6–8 h
Common Failure Modes
Problem: Low Yield / "Gooey" Product.
Cause: Residual DMF prevents crystallization.
Fix: Use the "precipitation" workup strictly. If oil forms, extract with EtOAc, wash extensively with water/brine (5x) to pull out DMF.
Problem: 2-Hydroxy-5-nitropyridine impurity (Spot at baseline).
Cause: Wet solvent or old base.
Fix: Use fresh anhydrous DMF. Add 3Å molecular sieves to the reaction.
Workflow Visualization
Caption: Optimized process flow for the synthesis and purification of 2-aryloxy-5-nitropyridines.
Characterization & Safety
Expected Analytical Data
1H NMR (
):
H6 (Pyridine):
9.05 ppm (d, J=2.5 Hz). The most deshielded proton due to the adjacent nitrogen and nitro group.
H4 (Pyridine):
8.45 ppm (dd, J=9.0, 2.5 Hz).
H3 (Pyridine):
7.05 ppm (d, J=9.0 Hz). Shielded by the ether oxygen.
MS (ESI):
peak is often weak for nitro compounds; look for or negative mode if applicable.
Safety Protocols
Energetic Material: Nitropyridines are potentially explosive if heated dry or subjected to shock. Never distill the neat compound.
Sensitizers: Many 2-chloropyridines are severe skin sensitizers. Double-glove and work in a fume hood.
DMF Hazards: DMF is hepatotoxic and readily absorbed through skin. Use butyl rubber gloves if possible, or change nitrile gloves immediately upon splash.
References
Mechanism & Regioselectivity
BenchChem Application Note. "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine."
(General reference for SNAr on nitropyridines).
Biological Applications (SLACK Inhibitors)
M. M. N., et al. "Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels." Molecules, 2024, 29(23).
Solvent Effects in SNAr
Ormazábal-Toledo, P., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 2018.
Synthesis Protocol Validation
Chen, Y. L., et al. "Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists."[5] Journal of Medicinal Chemistry, 2008, 51(5), 1377-84.[5]
Application Note: High-Purity 2-(4-Methylphenoxy)-5-nitropyridine via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals Abstract This application note provides a comprehensive, in-depth guide to the purification of 2-(4-Methylphenoxy)-5-nitropyridine, a key intermediate in p...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Abstract
This application note provides a comprehensive, in-depth guide to the purification of 2-(4-Methylphenoxy)-5-nitropyridine, a key intermediate in pharmaceutical synthesis, through a systematically designed recrystallization protocol. Moving beyond a simple list of steps, this document elucidates the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability. The protocol is designed as a self-validating system, incorporating in-process controls and characterization techniques to verify purity. This guide is grounded in established principles of physical organic chemistry and separation science, with key claims and standards supported by authoritative references.
Introduction
2-(4-Methylphenoxy)-5-nitropyridine is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. Its synthesis, typically via a nucleophilic aromatic substitution (SNAr) reaction between a phenoxide and a halonitropyridine, often yields a crude product containing unreacted starting materials and potential side-products. For its effective use in subsequent synthetic steps, achieving high purity is paramount. Recrystallization, a robust and scalable purification technique, is the method of choice for this purpose. This application note details a systematic approach to the recrystallization of 2-(4-Methylphenoxy)-5-nitropyridine, emphasizing the rationale behind solvent selection, impurity removal, and product characterization.
Mechanism of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures. The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).
Pre-Protocol Considerations: Understanding the Impurity Profile
A successful purification strategy begins with an understanding of the potential impurities. The synthesis of 2-(4-Methylphenoxy)-5-nitropyridine is typically achieved by the reaction of p-cresol with 2-chloro-5-nitropyridine in the presence of a base.[2]
Synthesis Reaction:
Based on this, the primary impurities are likely to be:
Unreacted Starting Materials:
p-Cresol
2-Chloro-5-nitropyridine
Potential Side-Products:
Hydrolysis of 2-chloro-5-nitropyridine to 2-hydroxy-5-nitropyridine.
Other isomers if the starting materials are not pure.
The distinct polarities of these impurities compared to the desired product are key to their successful removal during recrystallization.
PART 1: Solvent System Selection and Optimization
The choice of solvent is the most critical factor in a successful recrystallization. For nitroaromatic compounds, which are generally polar, polar solvents are a good starting point. A systematic screening of solvents is recommended to identify the optimal system.
Theoretical Framework for Solvent Selection
An ideal solvent for the recrystallization of 2-(4-Methylphenoxy)-5-nitropyridine should exhibit the following properties:
High-Temperature Solubility: The compound should be highly soluble in the boiling solvent.
Low-Temperature Insolubility: The compound should have low solubility in the cold solvent to maximize recovery.
Favorable Impurity Solubility: Impurities should remain in solution (mother liquor) upon cooling or be insoluble in the hot solvent.
Chemical Inertness: The solvent must not react with the compound.
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Recommended Solvent Screening Protocol
A preliminary small-scale solubility test is essential.
Procedure:
Place approximately 50 mg of the crude 2-(4-Methylphenoxy)-5-nitropyridine into several test tubes.
To each test tube, add 1 mL of a different solvent from the list below.
Observe the solubility at room temperature with agitation.
If the compound is insoluble at room temperature, heat the test tube gently in a water bath towards the solvent's boiling point and observe solubility.
If the compound dissolves upon heating, cool the test tube to room temperature and then in an ice bath to observe the extent of crystal formation.
Table 1: Candidate Solvents for Screening
Solvent
Class
Boiling Point (°C)
Expected Solubility Profile
Isopropanol
Polar Protic
82.6
Good potential for differential solubility.
Ethanol
Polar Protic
78.37
Similar to isopropanol, widely used for polar compounds.
Methanol
Polar Protic
64.7
May be too good a solvent, leading to lower recovery.
Ethyl Acetate
Polar Aprotic
77.1
A moderately polar option.
Toluene
Non-polar
110.6
Less likely to be a good single solvent but useful in a mixed system.
Heptane
Non-polar
98.4
Likely to be a poor solvent, but excellent as an anti-solvent.
Mixed Solvent Systems
If no single solvent provides the ideal solubility profile, a mixed solvent system is a powerful alternative. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" solvent (anti-solvent) in which the compound is poorly soluble. The two solvents must be miscible. A common and effective combination for compounds of this nature is an alcohol (good solvent) and water or a hydrocarbon (bad solvent). For example, Ethanol/Water or Toluene/Heptane.
PART 2: Detailed Recrystallization Protocol
This protocol is based on a single-solvent recrystallization. The principles can be adapted for a mixed-solvent system.
Safety Precautions
Handle 2-(4-Methylphenoxy)-5-nitropyridine and all solvents in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Nitropyridine derivatives should be handled with care as they can be harmful if inhaled, ingested, or in contact with skin.[3]
Avoid open flames when working with flammable solvents like alcohols and ethyl acetate.
Experimental Workflow Diagram
Caption: Optimized workflow for the recrystallization of 2-(4-Methylphenoxy)-5-nitropyridine.
Step-by-Step Methodology
Dissolution:
Place the crude 2-(4-Methylphenoxy)-5-nitropyridine (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (a 125 mL or 250 mL flask is a good choice to allow for solvent addition and prevent bumping).
Add a boiling chip to the flask.
In a separate beaker, heat the chosen recrystallization solvent (e.g., isopropanol) to its boiling point on a hot plate.
Add the hot solvent to the Erlenmeyer flask containing the crude product in small portions, with constant swirling, until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.
Hot Filtration (if necessary):
If insoluble impurities are observed in the hot solution, a hot gravity filtration is required.
Preheat a stemless funnel and a new Erlenmeyer flask by placing them on top of a beaker of boiling solvent.
Place a fluted filter paper in the hot funnel.
Pour the hot solution of the compound through the fluted filter paper into the clean, hot Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel.
Crystallization:
Cover the mouth of the Erlenmeyer flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows for the selective exclusion of impurities from the growing crystal lattice.
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.
Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a temperature well below the compound's melting point.
PART 3: Characterization and Purity Assessment
The success of the recrystallization must be verified through analytical techniques.
Table 2: Analytical Characterization of 2-(4-Methylphenoxy)-5-nitropyridine
Analysis
Purpose
Expected Result for Pure Compound
Melting Point
Assess purity.
A sharp melting point range (typically < 2°C). The melting point of a closely related compound, 2-methyl-5-nitropyridine, is 106-112 °C.[4] The exact melting point of the title compound should be determined and used as a benchmark.
¹H NMR
Structural confirmation and detection of proton-containing impurities.
The spectrum should show characteristic peaks for the aromatic protons on both the pyridine and phenoxy rings, as well as the methyl group protons. The absence of peaks corresponding to p-cresol and 2-chloro-5-nitropyridine indicates successful purification.
¹³C NMR
Confirm the carbon framework and purity.
The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.[5]
FTIR
Functional group analysis.
The spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, the N-O bonds of the nitro group, and the aromatic C-H and C=C bonds.
TLC
Monitor reaction progress and assess purity.
A single spot for the purified product with a different Rf value from the starting materials and impurities.
Troubleshooting
Table 3: Common Recrystallization Issues and Solutions
Problem
Potential Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
- Too much solvent was used.- The solution is supersaturated.
- Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling out" occurs.
- The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.
- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Consider a different solvent or a mixed-solvent system.
Low recovery of purified product.
- Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.
- Concentrate the mother liquor and cool for a second crop of crystals.- Ensure the filtration apparatus is sufficiently pre-heated.- Allow for adequate cooling time in the ice bath.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of 2-(4-Methylphenoxy)-5-nitropyridine by recrystallization. By understanding the principles of solubility, impurity profiles, and systematic solvent selection, researchers can consistently obtain high-purity material essential for downstream applications. The emphasis on a logical workflow, in-process controls, and thorough characterization ensures the reliability and reproducibility of this fundamental purification technique.
References
Nasir, S. B., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3077. [Link]
University of York, Department of Chemistry. Solvent Choice - Chemistry Teaching Labs. [Link]
Ulaganathan, M., & Asath, R. B. (2015). FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. Indian Journal of Science and Technology, 8(15), 1-5. [Link]
PrepChem. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. [Link]
Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
Pouchert, C. J. (1997). The Aldrich library of ¹³C and ¹H FT NMR spectra. Aldrich Chemical Co.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2794552, 2-Methyl-5-nitropyridine." PubChem. [Link]
ResearchGate. 1H NMR spectra of a sample containing 0.05 M pyridine. [Link]
Royal Society of Chemistry. FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. [Link]
Application Note: High-Purity Isolation of 2-(4-Methylphenoxy)-5-nitropyridine via Optimized Flash Column Chromatography
Abstract This application note provides a comprehensive and detailed protocol for the purification of 2-(4-Methylphenoxy)-5-nitropyridine from a crude synthetic mixture using normal-phase flash column chromatography. The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 2-(4-Methylphenoxy)-5-nitropyridine from a crude synthetic mixture using normal-phase flash column chromatography. The methodology is designed for researchers, medicinal chemists, and process development professionals requiring a robust, scalable, and efficient separation strategy. We delve into the causal reasoning behind each step, from the initial analytical thin-layer chromatography (TLC) for methods development to the final isolation of the purified compound. The protocol emphasizes dry-loading techniques to maximize resolution and employs a step-gradient elution to effectively separate the target molecule from common reaction impurities such as unreacted starting materials (p-cresol and 2-chloro-5-nitropyridine) and non-polar byproducts.
Introduction and Scientific Context
2-(4-Methylphenoxy)-5-nitropyridine is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its structure, comprising a polar nitropyridine core and a less polar methylphenoxy moiety, presents a moderate overall polarity, making it an ideal candidate for purification by silica gel chromatography.[2][3]
The primary challenge in its purification arises from the need to separate it from structurally similar compounds. A typical synthesis involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with p-cresol.[2] This often results in a crude mixture containing the desired product alongside unreacted starting materials and potential side-products. Effective purification is therefore critical to ensure the integrity of downstream applications.
This guide is founded on the principles of adsorption chromatography, where separation is achieved based on the differential affinity of compounds for a polar stationary phase (silica gel) versus a non-polar mobile phase.[4] By carefully optimizing the eluent system, we can exploit subtle differences in polarity to achieve high-purity isolation.
Foundational Principles: Analyte & Chromatography System
A pyridine ring substituted with a nitro group and a 4-methylphenoxy group.
The electron-withdrawing nitro group and the pyridine nitrogen atom impart significant polarity. The phenoxy ether and methyl group contribute non-polar character. The overall molecule is of moderate polarity.
p-Cresol is more polar due to the hydroxyl group. 2-Chloro-5-nitropyridine is also polar. Non-polar byproducts will elute first.
The Logic of Normal-Phase Chromatography
In this protocol, we utilize normal-phase chromatography, which employs a polar stationary phase (silica gel) and a non-polar mobile phase (eluent). The separation mechanism is governed by the polarity of the analytes:
High-Polarity Compounds: Interact strongly with the acidic silanol groups of the silica gel, resulting in slow migration and late elution.
Low-Polarity Compounds: Have minimal affinity for the stationary phase and are readily carried along with the mobile phase, leading to rapid elution.
The power of the mobile phase, or its "eluting strength," is modulated by adjusting the ratio of a non-polar solvent (e.g., Hexane) to a more polar solvent (e.g., Ethyl Acetate).[5] Increasing the proportion of ethyl acetate increases the eluent's polarity, causing it to compete more effectively with the analytes for binding sites on the silica, thereby accelerating the elution of all compounds.
Caption: Interaction dynamics in normal-phase chromatography.
Before proceeding to column chromatography, it is imperative to identify an optimal solvent system using TLC. This analytical step saves significant time and resources by predicting the separation behavior on the column. The goal is to find a solvent mixture that gives the target compound a Retention Factor (R_f) between 0.25 and 0.35.
TLC Protocol
Plate Preparation: Use commercially available silica gel 60 F₂₅₄ plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom edge.
Sample Preparation: Dissolve a small quantity (~1 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (0.5 mL).
Spotting: Using a capillary tube, apply a small, concentrated spot of the sample solution onto the baseline. Also, spot standards of the starting materials, if available.
Development: Prepare a series of eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) in a sealed TLC chamber saturated with the solvent vapor. Place the spotted TLC plate in the chamber and allow the solvent front to ascend to about 1 cm from the top edge.[4]
Visualization:
Primary Method: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like the target molecule will appear as dark spots by quenching the plate's fluorescence.[6]
Secondary Method (If Needed): For enhanced visualization of nitro compounds, the plate can be stained. A highly specific method involves reduction with stannous chloride (SnCl₂) followed by diazotization and coupling with β-naphthol to produce brightly colored azo dyes.[7]
Interpreting TLC Data
Calculate the R_f value for each spot:
R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal solvent system will show clear separation between the product spot and all impurities. For 2-(4-Methylphenoxy)-5-nitropyridine, a hexane:ethyl acetate mixture in the range of 8:2 to 7:3 (v/v) typically yields the desired R_f of ~0.3.
Detailed Protocol: Flash Column Chromatography
This protocol assumes a crude sample mass of approximately 1-2 grams and utilizes a standard glass chromatography column.
Materials and Equipment
Item
Specification
Stationary Phase
Silica Gel, flash grade (e.g., 230-400 mesh)
Solvents
Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade)
Apparatus
Glass chromatography column (e.g., 40 mm ID x 300 mm L), collection tubes/flasks, rotary evaporator
Sample Adsorbent
Silica Gel, standard grade (e.g., 60-120 mesh) or Celite™
Step-by-Step Purification Workflow
Caption: Workflow for flash column chromatography purification.
Column Packing (Slurry Method):
In a beaker, prepare a slurry of flash silica gel (~50-100 times the mass of the crude sample) in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).
Secure the column vertically. With the stopcock closed, pour the slurry into the column.
Open the stopcock to drain some solvent, and gently tap the column to encourage the silica to settle into a uniform, compact bed. Ensure no air bubbles or cracks are present. Add more eluent as needed, never allowing the top of the silica bed to run dry.
Sample Preparation and Loading (Dry Loading):
Rationale: Dry loading is the preferred method as it prevents dissolution issues at the column head and promotes sharper, more resolved bands compared to liquid loading, especially for moderately soluble compounds.
Procedure: Dissolve the crude 2-(4-Methylphenoxy)-5-nitropyridine in a minimal volume of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the crude sample mass) to this solution.
Thoroughly mix and remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
Carefully add this powder as a thin, even layer on top of the packed silica bed. Gently add a small layer of sand or glass wool on top to prevent disturbance during solvent addition.
Elution and Fraction Collection:
Carefully add the eluent to the column. Use a step-gradient approach for efficient separation.
Step 1 (Wash): Begin with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) to elute very non-polar impurities. Collect several column volumes.
Step 2 (Elution of Product): Switch to the mobile phase composition determined by TLC (e.g., 8:2 or 7:3 Hexane:Ethyl Acetate). This should begin to move the product down the column.
Step 3 (Final Wash - Optional): If highly polar impurities remain, a final flush with a more polar mixture (e.g., 1:1 Hexane:Ethyl Acetate) can be used to clean the column.
Collect the eluate continuously in numbered fractions (e.g., 10-20 mL per fraction).
Fraction Analysis and Product Isolation:
Analyze the collected fractions using TLC (visualized under UV light) to identify which ones contain the pure product.
Combine the fractions containing only the pure 2-(4-Methylphenoxy)-5-nitropyridine.
Remove the solvents from the combined fractions using a rotary evaporator. The final product should be obtained as a solid. Confirm purity by ¹H NMR, LC-MS, or melting point analysis.
Troubleshooting Common Issues
Peak Tailing: Pyridine derivatives can sometimes interact with acidic silanol sites on the silica, causing tailing.[8] If this is observed, adding a small amount of a competing base like triethylamine (0.1-0.5% v/v) to the eluent can significantly improve peak shape by neutralizing these active sites.
Poor Separation: If the product and an impurity co-elute, the eluent system is not optimal. Re-evaluate the TLC using different solvent systems (e.g., substituting ethyl acetate with diethyl ether or adding a small percentage of dichloromethane).
Low Recovery: This may be due to irreversible adsorption onto the silica. This is less common for this compound but can be mitigated by using a less acidic stationary phase like alumina or by deactivating the silica with triethylamine.
Safety Precautions
Solvent Handling: Hexane and ethyl acetate are flammable. All procedures should be conducted in a well-ventilated fume hood, away from ignition sources.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Nitro Compounds: Aromatic nitro compounds should be handled with care as they can be energetic and potentially toxic.[9] Avoid inhalation of dust or contact with skin.
References
Nasir, S. B., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3077. [Link]
Lee, K. B., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 193(1), 90-96. [Link]
Ambrose Rajkumar, M., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(1), 73-78. [Link]
ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
Royal Society of Chemistry. (n.d.). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. [Link]
MDPI. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]
The Versatile Scaffold: 2-(4-Methylphenoxy)-5-nitropyridine in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Structure In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Privileged Structure
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. 2-(4-Methylphenoxy)-5-nitropyridine emerges as a compelling candidate in this regard. Its unique structural amalgamation of a nitropyridine core and a substituted phenoxy moiety provides a rich template for the synthesis of diverse compound libraries. The electron-withdrawing nature of the nitro group, coupled with the potential for nucleophilic aromatic substitution, makes this molecule a versatile starting material for the development of novel therapeutic agents.[1][2]
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the synthesis, potential therapeutic applications, and detailed experimental protocols for leveraging 2-(4-Methylphenoxy)-5-nitropyridine as a foundational element in drug discovery programs, with a particular focus on oncology and infectious diseases.
Chemical Properties and Synthesis
2-(4-Methylphenoxy)-5-nitropyridine, with the molecular formula C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g/mol , is a crystalline solid.[1] The synthesis of this compound is a straightforward and efficient process, typically achieved through a nucleophilic aromatic substitution reaction.
Protocol 1: Synthesis of 2-(4-Methylphenoxy)-5-nitropyridine
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
p-Cresol
Sodium hydroxide (NaOH)
2-Chloro-5-nitropyridine
Tetrahydrofuran (THF)
Water (H₂O)
Chloroform (CHCl₃)
Sodium sulfate (Na₂SO₄)
Procedure:
In a suitable reaction vessel, dissolve p-cresol (1.0 eq) and sodium hydroxide (1.0 eq) in water.
In a separate vessel, dissolve 2-chloro-5-nitropyridine (1.0 eq) in THF.
Add the 2-chloro-5-nitropyridine solution to the aqueous solution of the sodium salt of p-cresol.
Heat the reaction mixture for approximately 5 hours.
After cooling to room temperature, add water to the reaction mixture.
Extract the organic phase with chloroform.
Dry the combined chloroform extracts over anhydrous sodium sulfate.
Slowly evaporate the chloroform to yield colorless crystals of 2-(4-Methylphenoxy)-5-nitropyridine.[1]
Application in Cancer Drug Discovery: A Scaffold for Kinase Inhibitors
The pyridine and pyrimidine scaffolds are prevalent in a multitude of approved kinase inhibitors, highlighting their importance in targeting the ATP-binding site of these crucial enzymes.[3] The 2-phenoxypyridine core, in particular, has been identified as a promising starting point for the development of potent kinase inhibitors.[3][4] The structural features of 2-(4-Methylphenoxy)-5-nitropyridine make it an ideal candidate for derivatization into a library of potential kinase inhibitors. The nitro group can be reduced to an amine, providing a handle for further chemical modifications.
Targeting Key Oncogenic Pathways: VEGFR-2 and c-Met
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) are two receptor tyrosine kinases that play pivotal roles in tumor angiogenesis, proliferation, and metastasis.[5] Dual inhibition of these pathways is a validated strategy in cancer therapy. The 4-phenoxy-pyridine/pyrimidine scaffold has been successfully employed to develop dual VEGFR-2/c-Met inhibitors.
Signaling Pathway: VEGFR-2 and c-Met in Angiogenesis and Cancer Progression
Caption: VEGFR-2 and c-Met signaling pathways and potential inhibition points.
Protocol 2: In Vitro Kinase Inhibition Assay for VEGFR-2
This protocol provides a general framework for screening derivatives of 2-(4-Methylphenoxy)-5-nitropyridine for their ability to inhibit VEGFR-2 kinase activity. This assay can be adapted for a 96-well or 384-well format for higher throughput.
Materials:
Recombinant human VEGFR-2 kinase (e.g., from BPS Bioscience or Cell Signaling Technology).[5][6]
Kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄).[7]
To assess the cytotoxic effects of the synthesized compounds on cancer cells, a cell viability assay such as the MTT assay can be performed.
Materials:
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).
Complete cell culture medium.
96-well cell culture plates.
Test compounds dissolved in DMSO.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9][10]
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[11]
Procedure:
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a DMSO vehicle control.
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10][12]
Remove the medium and dissolve the formazan crystals in the solubilization solution.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values for each compound.
Experimental Workflow: From Synthesis to Cellular Activity
Caption: A typical workflow for the discovery of kinase inhibitors.
Application in Antimicrobial Drug Discovery
Nitropyridine derivatives have demonstrated notable antimicrobial activity against a range of pathogens.[2] This suggests that 2-(4-Methylphenoxy)-5-nitropyridine and its analogs could serve as a promising scaffold for the development of new antibacterial agents.
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
96-well microtiter plates.
Test compounds dissolved in a suitable solvent (e.g., DMSO).
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
Procedure:
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
Add the diluted bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth.
Data Presentation
The results from the in vitro assays can be summarized in a clear and concise table for easy comparison of the activity of different derivatives.
Table 1: Hypothetical Biological Activity Data for 2-(4-Methylphenoxy)-5-nitropyridine Derivatives
Compound ID
R-group Modification
VEGFR-2 IC₅₀ (µM)
c-Met IC₅₀ (µM)
A549 Cell IC₅₀ (µM)
S. aureus MIC (µg/mL)
Parent
-
>50
>50
>50
>128
Derivative 1
[Modification A]
5.2
8.1
10.5
64
Derivative 2
[Modification B]
0.8
1.5
2.3
128
Derivative 3
[Modification C]
12.6
20.3
35.1
32
Conclusion and Future Directions
2-(4-Methylphenoxy)-5-nitropyridine represents a valuable and versatile scaffold for the discovery of new therapeutic agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for generating compound libraries for screening against a wide range of biological targets. The established importance of the phenoxypyridine core in kinase inhibition, coupled with the known antimicrobial properties of nitropyridines, positions this compound at the intersection of two critical areas of drug discovery.
Future work should focus on the systematic synthesis and screening of derivatives of 2-(4-Methylphenoxy)-5-nitropyridine to establish clear structure-activity relationships. Promising lead compounds identified through the protocols outlined in this guide can then be advanced to more complex cellular and in vivo models to evaluate their therapeutic potential further.
SignalChem. MET (D1228N) Kinase Assay Protocol. [Link]
Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.
Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(23), 7072–7075. [Link]
Nasir, S. B., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3077.
Nan, X., et al. (2020). The Pharmacokinetics and Pharmacodynamics of c-Met-IN-13: A Technical Guide. European Journal of Medicinal Chemistry, 193, 112241.
El-Gamal, M. I., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3196.
ScienCell. Human VEGFR2/KDR ELISA Kit (hVEGFR-ELISA). [Link]
Indigo Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). [Link]
Islam, M. R., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. RSC Advances, 15(6), 3895-3913.
Ghavami, R., et al. (2007). QSAR study of Phenoxypyrimidine Derivatives as Potent Inhibitors of p38 Kinase using different chemometric tools.
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934575.
Lee, S., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences, 21(21), 8006.
Kliachyna, M., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.
Lee, S., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International journal of molecular sciences, 21(21), 8006. [Link]
Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 30(24), 5891.
Application Note: Synthesis & Functionalization of 2-(4-Methylphenoxy)-5-nitropyridine Scaffolds
Executive Summary: The "Privileged" Diaryl Ether Scaffold In modern medicinal chemistry, the diaryl ether motif is a cornerstone of drug design, featuring prominently in kinase inhibitors (e.g., Sorafenib), antimicrobial...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Diaryl Ether Scaffold
In modern medicinal chemistry, the diaryl ether motif is a cornerstone of drug design, featuring prominently in kinase inhibitors (e.g., Sorafenib), antimicrobials, and P-glycoprotein modulators. The specific scaffold 2-(4-Methylphenoxy)-5-nitropyridine represents a high-value intermediate. It combines the electronic versatility of the pyridine ring with a lipophilic p-tolyl ether tail, offering two distinct vectors for chemical diversification:
The Nitro Group (C5 Position): A gateway to amine-based libraries (ureas, amides, Schiff bases).
The Methyl Group (Phenoxy Ring): A site for metabolic stability or late-stage benzylic functionalization.
This guide provides a validated roadmap for synthesizing this scaffold and expanding it into novel chemical space.
Chemical Profile & Starting Materials
Property
Specification
Compound Name
2-(4-Methylphenoxy)-5-nitropyridine
CAS Registry
1391053-62-7 (Generic/Related)
Molecular Formula
C₁₂H₁₀N₂O₃
Molecular Weight
230.22 g/mol
Appearance
Pale yellow to off-white solid
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) where the electron-withdrawing nitro group activates the 2-chloropyridine towards displacement by the phenoxide.
Reagents
Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)
Nucleophile: p-Cresol (1.1 equiv)
Base: Potassium Carbonate (K₂CO₃) (1.5 equiv) or NaOH (1.1 equiv)
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (11 mmol) in anhydrous DMF (20 mL).
Deprotonation: Add K₂CO₃ (15 mmol) and stir at room temperature for 15 minutes to generate the phenoxide in situ.
Expert Insight: Using K₂CO₃ is milder than NaH and prevents side reactions, though the reaction time is slightly longer.
Addition: Add 2-chloro-5-nitropyridine (10 mmol) in one portion.
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride (Rf ~0.6) should disappear, yielding the ether product (Rf ~0.4).
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product will precipitate as a solid.
Purification: Filter the precipitate, wash with water (3 x 20 mL) to remove DMF/salts, and dry under vacuum. Recrystallize from Ethanol if necessary.
Expected Yield: 85–92%
Core Protocol B: The "Gateway" Reduction (Nitro to Amine)
Converting the nitro group to an amine is the critical step for library generation. While catalytic hydrogenation is standard, we recommend Iron/Ammonium Chloride for its chemoselectivity and operational safety, avoiding the risk of hydrogenolysis if other sensitive groups are introduced later.
Workflow Diagram: Reduction & Diversification
Figure 1: Comparison of reduction routes. Method A (Fe/NH4Cl) is preferred for robustness.
Protocol (Fe/NH₄Cl Method)
Setup: Suspend 2-(4-methylphenoxy)-5-nitropyridine (5 mmol) in Ethanol (30 mL) and Water (10 mL).
Activation: Add Ammonium Chloride (NH₄Cl, 25 mmol) and Iron powder (Fe, 20 mmol).
Reflux: Heat to vigorous reflux (80°C) for 2 hours. The yellow suspension will turn dark/black (iron oxides).
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. Dry the organic layer (Na₂SO₄) and evaporate.
Result: 2-(4-Methylphenoxy)pyridin-5-amine (Brown/Tan solid). Use immediately or store under Nitrogen (amine is oxidation-sensitive).
Advanced Workflows: Synthesis of Novel Derivatives
Once the amine is secured, three divergent pathways allow for the creation of high-value chemical libraries.
Many kinase inhibitors (e.g., Sorafenib) utilize a diaryl urea motif to bind to the Asp-Phe-Gly (DFG) motif in kinases.
Reagents: Aryl isocyanates (R-NCO) or Isothiocyanates.
Protocol: Dissolve the amine (1 equiv) in dry DCM. Add the isocyanate (1.1 equiv) dropwise at 0°C. Stir at RT for 2–4 hours. The urea product usually precipitates out or can be isolated by evaporation.
Why: High atom economy; creates a hydrogen-bonding donor/acceptor motif critical for biological binding.
Pathway 2: Schiff Base Formation (Antimicrobial Agents)
Schiff bases (imines) of aminopyridines often exhibit enhanced antimicrobial and antioxidant profiles.
The p-methyl group on the phenoxy ring is not just a bystander; it is a handle for radical bromination.
Reagents: NBS (N-Bromosuccinimide), AIBN (Catalyst), CCl₄ or Benzotrifluoride.
Protocol: Reflux the nitro-intermediate (before reduction) with NBS/AIBN.
Result: Bromomethyl derivative, which can then be displaced by amines, azides, or alkoxides to create "extended" side chains.
Visualizing the Divergent Synthesis
Figure 2: Divergent synthetic pathways from the core scaffold.
Biological Applications & Context
Kinase Inhibition (Oncology)
The 2-phenoxypyridine scaffold mimics the geometry of Type II kinase inhibitors. The ether oxygen acts as a hinge binder or spacer, allowing the urea/amide tail to access the hydrophobic back pocket of the enzyme.
Target: VEGFR, PDGFR, and Raf kinases.
P-Glycoprotein (P-gp) Modulation
Derivatives of 2-phenoxypyridines have shown efficacy in reversing Multi-Drug Resistance (MDR) by inhibiting the P-gp efflux pump. The lipophilic p-tolyl group aids in membrane penetration, while the basic pyridine nitrogen can interact with the transporter's binding site.
Antimicrobial Activity
Schiff base derivatives synthesized via Pathway 2 have demonstrated moderate to high activity against Gram-positive bacteria (S. aureus) and fungal strains, attributed to the disruption of cell wall synthesis.
References
Nasir, S. B., & Fairuz, Z. A. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E. Link
BenchChem Application Note. (2025). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Link
Li, C., et al. (2021). Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. Chinese Journal of Organic Chemistry. Link
Journal of Medicinal Chemistry. (2020). Discovery of Potent Inhibitors against P-Glycoprotein-Mediated Multidrug Resistance Aided by Late-Stage Functionalization of a 2-(4-(Pyridin-2-yl)phenoxy)pyridine Analogue. Link
Common Organic Chemistry. (2024). Reduction of Nitro Compounds to Amines: Standard Protocols. Link
Method
Application Note: Pharmacological Profiling of 2-(4-Methylphenoxy)-5-nitropyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] 2-(4-Methylphenoxy)-5-nitropyridine is a critical pharmacophore in medicinal chemistry, serving a dual role: Bioactive Scaffold: The nitropyridine ether...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
2-(4-Methylphenoxy)-5-nitropyridine is a critical pharmacophore in medicinal chemistry, serving a dual role:
Bioactive Scaffold: The nitropyridine ether motif exhibits intrinsic antimicrobial activity (particularly anti-tubercular) and cytotoxicity against specific cancer cell lines (e.g., via tubulin destabilization).
Synthetic Intermediate: It is the immediate precursor to 2-(4-methylphenoxy)pyridin-5-amine, a "privileged structure" found in c-Met kinase inhibitors and herbicides (e.g., phytoene desaturase inhibitors).
Critical Scientific Consideration: The presence of the nitro group (-NO₂) at position 5 is a "structural alert." While it drives potency in antimicrobial applications (via radical generation), it represents a metabolic liability in drug development due to rapid reductive metabolism. Therefore, this Application Note prioritizes metabolic stability profiling alongside efficacy screening.
Experimental Workflow Strategy
The following workflow is designed to validate the compound as a "hit" while simultaneously de-risking its development by identifying metabolic liabilities early.
Figure 1: Integrated screening workflow for nitropyridine derivatives.
Rationale: The nitro group on the pyridine ring is highly susceptible to enzymatic reduction by cytosolic nitroreductases and hepatic cytochromes (P450s).[1] This reduction proceeds through a nitroso and hydroxylamine intermediate before forming the amine.[1] This assay quantifies the "half-life" of the parent nitro compound.
Mechanism of Metabolism
Figure 2: Reductive metabolic pathway of the 5-nitropyridine moiety.
Materials
Test Compound: 2-(4-Methylphenoxy)-5-nitropyridine (10 mM stock in DMSO).
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Procedure
Pre-Incubation:
Prepare a reaction mixture in phosphate buffer (100 mM, pH 7.4) containing HLM (final conc. 0.5 mg/mL).
Spike test compound to a final concentration of 1 µM (ensure DMSO < 0.1%).
Incubate at 37°C for 5 minutes.
Reaction Initiation:
Add NADPH regenerating system to initiate the reaction.
Control: Run a parallel incubation without NADPH to rule out chemical instability.
Sampling:
At time points
minutes, remove 50 µL aliquots.
Quenching:
Immediately dispense aliquot into 150 µL of ice-cold ACN (Stop Solution).
Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes to pellet proteins.
Analysis (LC-MS/MS):
Inject supernatant.[2] Monitor the depletion of the Parent (Nitro) mass and the appearance of the Amine metabolite (M-30 mass shift typically, or M-14 depending on ionization).
Data Interpretation
High Clearance:
min. Indicates the nitro group is a "soft spot" and the compound is likely a prodrug or tox-liability.
Low Clearance:
min. Indicates steric bulk of the phenoxy group may be shielding the nitro group.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Rationale: Nitropyridines can induce oxidative stress via "redox cycling" (futile reduction of the nitro group generating superoxide radicals). This assay distinguishes between specific anti-proliferative efficacy (desired) and non-specific mitochondrial toxicity.
Materials
Cell Lines: HepG2 (Liver model for tox), A549 (Lung cancer model for efficacy).
Rationale: The 2-phenoxypyridine class is reported to inhibit Enoyl-ACP reductase (InhA) or disrupt membrane potential in Mycobacteria and Gram-positive bacteria.
Key Parameters
Parameter
Specification
Method
Broth Microdilution (CLSI Standards)
Target Organisms
S. aureus (ATCC 29213), M. smegmatis (Surrogate for M. tb)
Media
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Inoculum
CFU/mL
Readout
Visual turbidity or Resazurin (Blue Pink = Growth)
Procedure Note: Due to the lipophilicity of the 4-methylphenoxy group, ensure the compound is fully soluble in the assay media. If precipitation occurs >64 µg/mL, reported MIC values may be artifacts.
References & Authority
Nitropyridine Biological Activity:
Structure-activity relationships of nitropyridine derivatives as antimicrobial agents.
Source: (General grounding on the scaffold).
Metabolic Pathway (Nitro-Reduction):
Nitroreduction: A Critical Metabolic Pathway for Drugs.
Source:
Cytotoxicity Protocols:
3-nitropyridine analogues as novel microtubule-targeting agents.[3] (Demonstrates the specific anticancer mechanism of this scaffold).
Source:
Synthesis & Structural Confirmation:
Crystal structure of 2-(4-methylphenoxy)-5-nitropyridine.
Source: (Verifies the specific compound's existence and conformation).
Application Note: Kinetic Characterization of 2-(4-Methylphenoxy)-5-nitropyridine in JNK3 Kinase Inhibition
Abstract & Introduction This application note details the protocol for evaluating 2-(4-Methylphenoxy)-5-nitropyridine as a structural scaffold for kinase inhibition, specifically targeting c-Jun N-terminal Kinase 3 (JNK3...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This application note details the protocol for evaluating 2-(4-Methylphenoxy)-5-nitropyridine as a structural scaffold for kinase inhibition, specifically targeting c-Jun N-terminal Kinase 3 (JNK3) .
While nitro-pyridines are often utilized as synthetic intermediates (precursors to amino-pyridines), the 2-phenoxypyridine core has been identified as a privileged scaffold for JNK and BTK inhibition [1, 2]. In early-stage drug discovery, assessing the binding affinity and inhibitory potential of such fragments is critical for "scaffold hopping" and establishing Structure-Activity Relationships (SAR).
This guide employs a Luminescent ADP Detection Assay (ADP-Glo™) to quantify the inhibitory activity (IC50) of the compound. This method is selected for its high Z' factor, resistance to compound interference (fluorescence/quenching), and universal applicability to ATP-dependent kinases.
Soluble in DMSO (up to 50 mM); Low aqueous solubility
Storage
-20°C, desiccated, protect from light
Biological Context: The JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are stress-activated protein kinases belonging to the MAPK family. JNK3 is primarily expressed in the brain and is a validated target for neurodegenerative diseases. The 2-phenoxypyridine scaffold mimics the adenine ring of ATP, allowing it to dock into the hinge region of the kinase.
Pathway Visualization
The following diagram illustrates the JNK signal transduction cascade and the intervention point of the inhibitor.
Figure 1: JNK3 Signaling Pathway.[1] The compound acts as an ATP-competitive inhibitor, preventing the phosphorylation of downstream substrates like c-Jun.
Experimental Protocol: ADP-Glo™ Kinase Assay
Assay Principle
The assay quantifies kinase activity by measuring the ADP formed from the phosphorylation reaction. It is a two-step process:
Kinase Reaction: JNK3 transfers phosphate from ATP to the ATF2 substrate, generating ADP.
ADP Detection: The ADP-Glo™ Reagent terminates the reaction and depletes remaining ATP. The Kinase Detection Reagent then converts ADP back to ATP, which is used by luciferase to generate light. Luminescence is directly proportional to kinase activity.
Materials & Reagents[2]
Enzyme: Recombinant Human JNK3 (active).
Substrate: ATF2 (activating transcription factor 2) protein or peptide.
ATP: Ultra-pure ATP (10 mM stock).
Test Compound: 2-(4-Methylphenoxy)-5-nitropyridine (10 mM in DMSO).
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
Dilution: Prepare a 100x intermediate dilution series in 100% DMSO.
Top concentration: 1 mM (Final assay conc: 10 μM).
Dilution factor: 1:3 (3-fold serial dilution).
Buffer Transfer: Dilute the DMSO series 25-fold into 1x Assay Buffer to create a 4x working solution (4% DMSO).
Step 2: Enzyme & Substrate Preparation
4x Enzyme Mix: Dilute JNK3 to 4 ng/μL in Assay Buffer (Final: 1 ng/μL).
4x Substrate/ATP Mix: Prepare a mix containing 200 μM ATF2 and 40 μM ATP in Assay Buffer (Final: 50 μM ATF2, 10 μM ATP).
Note: ATP concentration should be near the Km(app) for JNK3 (approx 10-20 μM).
Step 3: Reaction Assembly (384-well Plate)
Component
Volume (μL)
Description
1. Compound
2.5
4x Compound working solution
2. Enzyme
2.5
4x JNK3 Mix
Incubation 1
10 min
Pre-incubation at RT to allow inhibitor binding
3. Substrate/ATP
5.0
4x Substrate/ATP Mix (Initiates reaction)
Total Volume
10.0
Final DMSO: 1%
Controls:
Max Activity (No Inhibitor): 2.5 μL Buffer (1% DMSO) + Enzyme + Substrate.
Min Activity (No Enzyme): 2.5 μL Buffer + 2.5 μL Buffer + Substrate.
Step 4: Reaction & Detection
Kinase Reaction: Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).
ADP-Glo Reagent: Add 10 μL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.
Incubation 2: Incubate for 40 minutes at RT.
Detection Reagent: Add 20 μL of Kinase Detection Reagent to convert ADP to ATP/Luciferase signal.
Incubation 3: Incubate for 30 minutes at RT.
Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision, GloMax).
Workflow Diagram
Figure 2: ADP-Glo Assay Workflow for 384-well plate format.
Data Analysis & Interpretation
Calculation of % Inhibition
Normalize the Raw Luminescence Units (RLU) using the controls:
IC50 Determination
Fit the % Inhibition data to a sigmoidal dose-response equation (variable slope) using software like GraphPad Prism:
X: Log of compound concentration.
Y: % Inhibition.
Expected Results & Troubleshooting
Scaffold Potency: As a fragment/scaffold, 2-(4-Methylphenoxy)-5-nitropyridine is expected to have moderate potency (IC50 in the 1-50 μM range). High potency (<100 nM) usually requires the reduction of the nitro group to an amine and further derivatization [2].
Interference: The nitro group can sometimes quench fluorescence, but this is mitigated by using a luminescent assay (ADP-Glo).
Solubility: If precipitation is observed at >50 μM, reduce the top concentration.
References
Song, X., et al. (2011).[1] "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.[1] Link
Yamamoto, T., et al. (2020). "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase."[2][3][4] International Journal of Molecular Sciences, 21(21), 8006.[3] Link
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
Scale-up synthesis of 2-(4-Methylphenoxy)-5-nitropyridine
An Application Note for the Scale-Up Synthesis of 2-(4-Methylphenoxy)-5-nitropyridine Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 2-(4-Methylphenoxy)-5-nitropyridine...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Scale-Up Synthesis of 2-(4-Methylphenoxy)-5-nitropyridine
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 2-(4-Methylphenoxy)-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and p-cresol. This guide details the reaction mechanism, offers a step-by-step protocol for a multi-gram scale synthesis, outlines critical safety procedures, and specifies analytical methods for product characterization. The information is intended for researchers, chemists, and process development professionals requiring a robust and reproducible method for producing high-purity 2-(4-Methylphenoxy)-5-nitropyridine.
Introduction and Scientific Rationale
2-(4-Methylphenoxy)-5-nitropyridine serves as a vital building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemicals. Its structure, featuring a nitropyridine core linked to a substituted phenoxy group, makes it a versatile precursor for further functionalization.
The synthesis described herein is based on the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] The pyridine ring, which is inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) at the C5 position.[4] This electronic effect significantly lowers the energy of the transition state for the addition of a nucleophile.
The reaction proceeds in two main steps:
Nucleophilic Attack: The nucleophile, in this case, the p-cresolate anion (formed by deprotonating p-cresol with a base), attacks the electron-deficient carbon atom at the C2 position of the 2-chloro-5-nitropyridine ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
Leaving Group Departure: Aromaticity is restored in the pyridine ring through the expulsion of the chloride ion, which is a good leaving group, yielding the final ether product.[1]
The choice of a suitable base (e.g., sodium hydroxide, potassium carbonate) is critical for generating the potent phenoxide nucleophile from the less reactive p-cresol. The solvent system must be capable of dissolving the reactants and stabilizing the charged intermediate.
Process Workflow and Logic
The overall workflow for the synthesis is designed for scalability, safety, and high product purity. It encompasses the preparation of the nucleophile, the core substitution reaction, product isolation, and final purification.
Caption: Workflow for the Synthesis of 2-(4-Methylphenoxy)-5-nitropyridine.
Detailed Scale-Up Protocol
This protocol is optimized for a ~20 mmol scale synthesis and can be adapted for larger quantities with appropriate equipment modifications.
3.1. Materials and Equipment
Reagent/Material
CAS Number
Molecular Weight ( g/mol )
Quantity
Molar Equiv.
2-Chloro-5-nitropyridine
4548-45-2
158.55
3.17 g
1.0
p-Cresol
106-44-5
108.14
2.16 g
1.0
Sodium Hydroxide (NaOH)
1310-73-2
40.00
0.80 g
1.0
Tetrahydrofuran (THF)
109-99-9
72.11
100 mL
-
Deionized Water
7732-18-5
18.02
150 mL
-
Chloroform (for extraction/recrystallization)
67-66-3
119.38
As needed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
142.04
As needed
-
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer with heating mantle, condenser, temperature probe, dropping funnel, Buchner funnel with vacuum flask, standard laboratory glassware.
3.2. Experimental Procedure
Preparation of Sodium p-cresolate Solution: In a 250 mL beaker, dissolve sodium hydroxide (0.80 g, 20 mmol) in deionized water (50 mL). Once dissolved, add p-cresol (2.16 g, 20 mmol) to the solution. Stir until the p-cresol has completely dissolved to form a clear solution of sodium p-cresolate.
Reaction Setup: In a 500 mL three-neck flask equipped with a magnetic stirrer, condenser, and temperature probe, dissolve 2-chloro-5-nitropyridine (3.17 g, 20 mmol) in tetrahydrofuran (THF, 50 mL).[5]
Initiation of Reaction: Gently heat the 2-chloro-5-nitropyridine solution to a mild reflux (~65 °C).
Addition of Nucleophile: Transfer the aqueous sodium p-cresolate solution to a dropping funnel and add it dropwise to the refluxing THF solution over 30 minutes.
Reaction Monitoring: Maintain the reaction mixture at reflux for 4-5 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is complete when the 2-chloro-5-nitropyridine spot is no longer visible.
Product Isolation (Work-up): After the reaction is complete, cool the mixture to room temperature. Add 100 mL of deionized water to the flask. The product is poorly soluble in this mixed aqueous-organic system and will precipitate.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with chloroform (3 x 50 mL).[5] Combine the organic layers.
Drying and Concentration: Dry the combined chloroform extracts over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Slow evaporation of the solvent will promote the formation of crystals.[5]
Purification: The resulting solid can be further purified by recrystallization from a minimal amount of a suitable solvent like chloroform or an ethanol/water mixture to yield colorless or pale-yellow crystals.[5]
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is typically high, often exceeding 90%.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Technique
Purpose
Expected Results
HPLC
Purity Assessment
Purity > 98% (area %). A typical method would use a C18 column with a mobile phase of acetonitrile/water and UV detection.[6][7]
¹H NMR
Structural Confirmation
Spectra should be consistent with the structure of 2-(4-Methylphenoxy)-5-nitropyridine.
Mass Spec. (MS)
Molecular Weight Confirmation
Expected m/z for [M+H]⁺ ≈ 231.08
Melting Point
Purity and Identity
Compare with literature values.
Safety and Environmental Health
Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.
General Precautions: All operations must be conducted inside a certified chemical fume hood.[8][9] A safety shower and eyewash station must be readily accessible.
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, and nitrile or neoprene gloves at all times.[10][11]
Reagent-Specific Hazards:
2-Chloro-5-nitropyridine: Harmful if swallowed and causes skin and serious eye irritation.[12][13] Avoid creating dust.[10]
p-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[8] Handle in a well-ventilated area.[11]
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Chloroform/THF: Volatile and flammable organic solvents. Avoid inhalation and ensure no ignition sources are nearby.[8]
Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[12] Do not pour waste down the drain.[8]
References
MP Biomedicals. (2013, January 1). p-Cresol Safety Data Sheet. Retrieved from [Link]
Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
Neumann, C. N., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Retrieved from [Link]
Nasir, S. B., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. Retrieved from [Link]
ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Retrieved from [Link]
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Retrieved from [Link]
Organic Letters. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitropyridine. PMC. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N- hydroxyacetamide (1s). Retrieved from [Link]
International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]
ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
Journal of Separation Science. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
Google Patents. (n.d.). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PMC. Retrieved from [Link]
Application Notes and Protocols for the Handling and Storage of 2-(4-Methylphenoxy)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-(4-Methylphenoxy)-5-nitropyridine is a substituted aromatic ether-pyridine derivative that...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(4-Methylphenoxy)-5-nitropyridine is a substituted aromatic ether-pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a nitropyridine core linked to a substituted phenoxy group, makes it a key intermediate in the synthesis of a variety of complex molecules with potential therapeutic applications.[1][2] The electron-withdrawing nature of the nitro group and the presence of the ether linkage provide multiple sites for chemical modification, allowing for the exploration of diverse chemical space in the development of novel bioactive compounds.[1] Understanding the proper handling, storage, and safety precautions for this compound is paramount to ensure the integrity of research outcomes and the safety of laboratory personnel.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(4-Methylphenoxy)-5-nitropyridine is essential for its effective use and storage.
Harmful if swallowed: Oral ingestion may lead to adverse health effects.[5]
Skin and Eye Irritant: Direct contact can cause skin irritation and serious eye irritation.[5]
Respiratory Tract Irritant: Inhalation of dust may cause respiratory irritation.[5]
First Aid Measures:
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[5]
In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[5]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling 2-(4-Methylphenoxy)-5-nitropyridine, the following personal protective equipment should be worn:
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Eye and Face Protection: Use chemical safety goggles or a face shield.
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.
Respiratory Protection: If handling fine powders or in a poorly ventilated area, use a NIOSH-approved particulate respirator.
Experimental Protocols: Handling and Weighing
The following protocol outlines the safe handling and weighing of 2-(4-Methylphenoxy)-5-nitropyridine in a laboratory setting.
Protocol for Weighing and Dispensing:
Preparation:
Ensure the work area, such as a chemical fume hood or a designated weighing station with proper ventilation, is clean and free of clutter.
Confirm that an eyewash station and safety shower are readily accessible.
Don all required personal protective equipment (PPE).
Weighing:
Use a clean, tared weigh boat or appropriate container.
Carefully dispense the desired amount of 2-(4-Methylphenoxy)-5-nitropyridine onto the weigh boat, avoiding the creation of airborne dust.
If any material is spilled, clean it up immediately following the spill response protocol.
Post-Weighing:
Securely close the main container of 2-(4-Methylphenoxy)-5-nitropyridine.
Wipe down the weighing area and any equipment used with a damp cloth to remove any residual powder.
Properly dispose of the weigh boat and any contaminated cleaning materials in the designated chemical waste container.
Remove and dispose of gloves properly, and wash hands thoroughly.
Caption: Workflow for the safe handling of 2-(4-Methylphenoxy)-5-nitropyridine.
Storage and Stability
Proper storage is crucial to maintain the chemical integrity of 2-(4-Methylphenoxy)-5-nitropyridine.
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents.
Stability: The compound is expected to be stable under recommended storage conditions.
Spill and Waste Disposal
In the event of a spill or for routine waste disposal, the following procedures should be followed:
Spill Response:
Evacuate the area if the spill is large or in a poorly ventilated space.
Wearing appropriate PPE, cover the spill with an inert absorbent material.
Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal.
Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Applications in Drug Discovery and Development
2-Aryloxy-5-nitropyridine derivatives are recognized as important scaffolds in the synthesis of a wide range of biologically active molecules.[1][2] The pyridine ring is a common motif in many FDA-approved drugs.[1] The nitro group can be readily reduced to an amine, providing a key functional group for further chemical elaboration in the drug discovery process.
This class of compounds has been investigated for various therapeutic areas, including:
Oncology: Phenoxypyridine derivatives have been designed and synthesized as potential dual inhibitors of VEGFR-2 and c-Met, which are key targets in cancer therapy.[6]
Infectious Diseases: The core structure is a building block for compounds with potential antimicrobial properties.
Neurodegenerative Diseases: The versatility of the nitropyridine scaffold allows for its incorporation into molecules targeting central nervous system disorders.[1]
The synthesis of 2-(4-Methylphenoxy)-5-nitropyridine itself can be achieved through the reaction of p-cresol with 2-chloro-5-nitropyridine in the presence of a base.[3] This straightforward synthesis makes it an accessible intermediate for research and development.
Caption: Role of 2-(4-Methylphenoxy)-5-nitropyridine in drug discovery.
References
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
Nasir, S. B., Fairuz, Z. A., Abdullah, Z., Ng, S. W., & Tiekink, E. R. T. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3077. [Link]
Zhao, L. X., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. Pest Management Science. [Link]
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(22), 10682-10695. [Link]
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
Rice University. (2016, September 14). Chemists make strides to simplify drug design, synthesis. ScienceDaily. [Link]
ResearchGate. (2025). Synthesis and Evaluation of Biological Properties of 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one Derivatives. [Link]
Zhang, H., et al. (2021). Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. Pest Management Science, 77(10), 4785-4798. [Link]
Mulvihill, M. M., et al. (2021). Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 43, 128058. [Link]
Provid Pharmaceuticals. (n.d.). Drug Discovery Services. [Link]
Technical Support Center: Synthesis of 2-(4-Methylphenoxy)-5-nitropyridine
Case ID: SNAr-OPT-5NO2 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Optimization, Troubleshooting, and Scalability of 2-(4-Methylphenoxy)-5-nitropyridine Synthesis Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SNAr-OPT-5NO2
Status: Active
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Topic: Optimization, Troubleshooting, and Scalability of 2-(4-Methylphenoxy)-5-nitropyridine Synthesis
Executive Summary
This guide addresses the synthesis of 2-(4-Methylphenoxy)-5-nitropyridine via Nucleophilic Aromatic Substitution (
). While the reaction between 2-chloro-5-nitropyridine and p-cresol appears straightforward, it is prone to specific failure modes—primarily competitive hydrolysis and purification difficulties regarding excess phenol.
This protocol moves beyond "recipe" chemistry, offering a self-validating system where every step includes a checkpoint to ensure quality before proceeding.
Module 1: Reaction Design & Stoichiometry
The Core Reaction System
The reaction relies on the activation of the 2-position chlorine by the electron-withdrawing nitro group at the 5-position.
Reagents:
Electrophile: 2-Chloro-5-nitropyridine (Critical: Must be free of hydrolysis byproduct 2-hydroxy-5-nitropyridine).
Nucleophile: p-Cresol (4-Methylphenol).
Base: Potassium Carbonate (
) or Cesium Carbonate ().
Solvent: DMF, NMP, or DMSO (Anhydrous).
Optimized Stoichiometry Table
Component
Equiv.
Role & Rationale
2-Chloro-5-nitropyridine
1.0
Limiting reagent. Easier to purify from product than the phenol.
p-Cresol
1.05 - 1.1
Slight excess ensures complete consumption of the electrophile.
1.5 - 2.0
Excess required to neutralize HCl and maintain basicity. Finely ground.
DMF (Anhydrous)
[0.5 M]
High polarity stabilizes the Meisenheimer intermediate.
Module 2: Mechanistic Pathway & Visualization
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an addition-elimination pathway.[1]
pathway showing the critical competition between the desired phenoxide attack and moisture-driven hydrolysis.
Module 3: Step-by-Step Protocol (Self-Validating)
Step 1: System Suitability Test (Pre-Reaction)
Validation: Check the water content of your solvent (Karl Fischer titration). If
, dry over 4Å molecular sieves for 12 hours.
Why? The 2-chloro-5-nitropyridine is highly susceptible to hydrolysis. The resulting pyridone impurity is difficult to separate from the product.
Step 2: Nucleophile Activation
Charge reaction vessel with p-Cresol (1.1 equiv) and anhydrous DMF .
Add
(1.5 equiv).
Stir at ambient temperature for 30 minutes.
Checkpoint: The mixture should become a slurry. This pre-stir ensures the phenoxide anion is generated before the electrophile is introduced.
Step 3: Electrophile Addition & Reaction
Add 2-Chloro-5-nitropyridine (1.0 equiv).
Heat to 80–90°C .
Monitor: Use TLC (20% EtOAc in Hexanes) or HPLC.
Target: Disappearance of the chloropyridine spot (
).
Product: New spot (
).
Impurity: Spot at baseline (Pyridone).
Step 4: Work-up (The Purification Gate)
Quench: Pour reaction mixture into Ice Water (5x reaction volume).
Observation: The product should precipitate as a solid.
Purification Logic:
The product is neutral.
Unreacted p-cresol is weakly acidic (
).
The pyridone impurity is acidic (
).
Action: Adjust aqueous phase to pH 10–11 using 1M NaOH. This keeps p-cresol and the pyridone impurity water-soluble (ionized).
Extraction: Extract with Ethyl Acetate or DCM. Wash organic layer with 1M NaOH (2x) to ensure complete removal of p-cresol.
Module 4: Troubleshooting & FAQs
Q1: I see a persistent "baseline" spot on TLC that won't go away. What is it?
Diagnosis: This is likely 2-hydroxy-5-nitropyridine (5-nitro-2-pyridone).
Root Cause: Moisture in the solvent or reagents.
Solution:
You cannot "fix" the current batch easily; you must remove it during workup.
Corrective Action: Ensure your aqueous wash during workup is basic (pH > 10). The pyridone deprotonates to the anion and stays in the water layer.
Prevention: Use anhydrous DMF and keep the reaction under
atmosphere.
Q2: The reaction mixture turned black/dark brown. Is the product decomposed?
Diagnosis: Nitro-aromatics often darken due to trace oxidation or the formation of charge-transfer complexes.
Assessment: Do not panic based on color. Check HPLC/TLC.
Solution: If the product spot is intact, proceed. The color usually washes out during the aqueous workup or recrystallization.
Q3: My yield is low (<60%), and I have unreacted starting material.
Diagnosis: Incomplete conversion due to "stalled" kinetics.
Troubleshooting Tree:
Caption: Logic flow for addressing stalled reactions.
Q4: How do I remove excess p-Cresol without column chromatography?
The phenoxide (salt of p-cresol) partitions into the water.
Verification: Spot the organic layer on TLC; the p-cresol spot (stained with KMnO4 or UV) should be absent.
Module 5: Crystallization & Final Specs
To achieve pharmaceutical-grade purity (>99%), avoid column chromatography if possible.
Recrystallization Solvent: Ethanol/Water (9:1) or Isopropanol.
Procedure: Dissolve crude in boiling Ethanol. Add water dropwise until slight turbidity appears. Cool slowly to 4°C.
Expected Appearance: Pale yellow to off-white needles/powder.
Melting Point: 105–108°C (Verify with literature).
References
Crystal Structure & Conformation:
Nasir, B. et al. "2-(4-Methylphenoxy)-5-nitropyridine." Acta Crystallographica Section E, 2011, E67, o3077.
General Mechanism of
on Nitropyridines:
Ng, S. W. "2-Chloro-5-nitropyridine." Acta Crystallographica Section E, 2010, E66, o848.[3][4]
Synthetic Utility & Impurity Profiles:
Navuluri, C. et al. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach."[5][] Organic Letters, 2024, 26, 4626-4630.[5] (Provides context on modern
optimization and impurity management in similar heterocycles).
Patent Reference for Process Conditions:
"Process for preparation of nitropyridine derivatives." World Intellectual Property Organization, WO2010089773A2. (Describes industrial handling of chloronitropyridines).
Troubleshooting Williamson ether synthesis for 2-aryloxy-5-nitropyridines
The following guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of 2-aryloxy-5-nitropyridines . While often colloquially referred to as a "Williamson ether synthesis," t...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of 2-aryloxy-5-nitropyridines . While often colloquially referred to as a "Williamson ether synthesis," this transformation is mechanistically a Nucleophilic Aromatic Substitution (
) .
This distinction is critical: unlike aliphatic
reactions, steric hindrance in the phenol is less punishing, but electronic deactivation of the pyridine ring is fatal.
Status: Operational
Ticket Focus:
Etherification Protocols & Troubleshooting
Applicable Substrates: 2-chloro-5-nitropyridine, 2-bromo-5-nitropyridine, various phenols.
Core Reaction Logic & Mechanism
Before troubleshooting, verify your system aligns with the governing mechanism. The reaction proceeds via an addition-elimination pathway involving a Meisenheimer Complex .[1]
The Mechanism (Visualization)
The nitro group at C5 is essential; it acts as an electron sink, stabilizing the negative charge on the intermediate Meisenheimer complex. Without this activation, the pyridine ring is too electron-rich to accept the phenoxide nucleophile.
Figure 1: The addition-elimination pathway. Note that the formation of the Meisenheimer complex is typically the rate-determining step, influenced heavily by the electrophilicity of the C2 position.
Standard Operating Procedure (The "Gold Standard")
Use this protocol as your baseline. Deviations from this method are the most common source of error.
Reaction Scheme:
Component
Recommendation
Technical Rationale
Stoichiometry
1.0 equiv Pyridine : 1.1 equiv Phenol
Slight excess of phenol drives conversion; it is easier to remove excess phenol than unreacted chloropyridine during workup.
Base
(1.5–2.0 equiv)
Why: Mild enough to prevent ring degradation but strong enough to deprotonate phenol (). is a superior (but expensive) alternative due to the "Cesium Effect" (higher solubility/naked anion).
Solvent
DMF or DMSO (Anhydrous)
Why: Polar aprotic solvents solvate the cation (), leaving the phenoxide anion "naked" and highly nucleophilic.
Concentration
0.2 M – 0.5 M
High concentration favors bimolecular kinetics ().
Temp/Time
60°C – 90°C (2–6 hours)
Warning: Exceeding 100°C often leads to "black tar" decomposition of nitropyridines.
Troubleshooting Center (FAQ)
Issue 1: "My reaction has stalled (TLC shows starting material)."
Diagnosis: The activation energy barrier isn't being crossed.
Root Cause A (Leaving Group): You are likely using the 2-chloro derivative.
Solution: Switch to 2-fluoro-5-nitropyridine . In
, Fluoride is the superior leaving group (orders of magnitude faster than Cl/Br) because its high electronegativity inductively activates the C2 carbon for nucleophilic attack.
Root Cause B (Moisture): The phenoxide is being protonated by water.
Solution: Add 3Å molecular sieves to the reaction vessel. Ensure
is oven-dried.
Root Cause C (Base Solubility): The base isn't dissolving.
Solution: Switch solvent to DMSO (better solubility) or add 10 mol% 18-Crown-6 to chelate potassium and solubilize the carbonate.
Issue 2: "I see a major yellow solid impurity (Not Product)."
The Chemistry: Water competes with phenol as a nucleophile. The product is 2-hydroxy-5-nitropyridine (which tautomerizes to the pyridone form). This compound is often a high-melting yellow solid that is insoluble in organic solvents.
Fix:
Strictly anhydrous conditions (see Issue 1).
Do not use hydroxide bases (NaOH/KOH). Hydroxide is a smaller, harder nucleophile than phenoxide and will favor hydrolysis or ring opening.
Issue 3: "The reaction turned into a black tar/yield is low."
Diagnosis: Pyridine Ring Opening (The Zincke-type degradation).
The Chemistry: Strong nucleophiles or high temperatures can attack the pyridine ring at positions other than C2, or cause ring opening, especially in electron-deficient dinitro- or nitro-halo-pyridines.
Fix:
Lower the temperature. Do not exceed 80°C.
Weaker Base: If using NaH, switch to
or . NaH can be too aggressive, generating a high concentration of highly reactive phenoxide instantly. Carbonates release phenoxide in equilibrium, buffering the reaction.
Issue 4: "I cannot remove DMF/DMSO during workup."
Diagnosis: High boiling point solvent retention.
The Protocol:
Dilute reaction mixture with EtOAc (5x reaction volume).
The LiCl Trick: Wash the organic layer 3 times with 5% LiCl (aq) . DMF and DMSO partition selectively into the aqueous LiCl phase.
Technical Support Center: Recrystallization of 2-(4-Methylphenoxy)-5-nitropyridine
Executive Summary You are likely synthesizing 2-(4-Methylphenoxy)-5-nitropyridine via a Nucleophilic Aromatic Substitution ( ) of 2-chloro-5-nitropyridine with p-cresol.[1] The crude isolation often results in a yellow-t...
This guide provides a logic-driven approach to solvent selection, moving beyond "trial and error" to a predictable thermodynamic purification strategy.
Module 1: Solvent Selection Logic
The choice of solvent is dictated by the Polarity Differential between your target molecule (an ether-linked nitropyridine) and its impurities.
Impurity (p-Cresol): Polar (H-bond donor).[1] Highly soluble in alcohols.
Impurity (Salts): Ionic. Insoluble in organic solvents; soluble in water.
Primary Recommendation: Ethanol / Water (95:5 or 90:10)
Why? The "Anti-Solvent" Effect.
High Temp (
): The nitro-pyridine ether dissolves completely in Ethanol.
Low Temp (
): The hydrophobic aromatic rings drive the molecule out of the polar ethanol/water matrix.
Impurity Fate: p-Cresol remains dissolved in the ethanol mother liquor even at low temperatures.[1] Inorganic salts are excluded.
Secondary Recommendation: Ethyl Acetate / Hexane
Use Case: If your crude material is strictly anhydrous or if you are trying to remove non-polar tars.
Mechanism: Dissolve in minimum hot EtOAc, then titrate with Hexane until turbid.
Solvent Decision Tree
The following diagram illustrates the logical flow for selecting your solvent system based on the crude material's behavior.
Figure 1: Decision matrix for solvent selection based on solubility behavior.
Module 2: Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: This is common with aromatic ethers. The "oiling out" temperature is higher than the crystallization temperature. The solution is likely too concentrated, or the cooling is too rapid, causing the compound to phase-separate as a supercooled liquid.
Fix:
Re-heat until the oil redissolves.
Add slightly more solvent (10-15%) to lower the saturation point.
Seed the solution: Add a tiny crystal of pure product when the solution is slightly cloudy but still hot.
Slow Cool: Wrap the flask in a towel to cool it over 2-3 hours. Do not plunge into ice immediately.
Q2: The crystals smell like p-cresol (medicinal/band-aid smell).
Cause: Co-crystallization or occlusion of the starting phenol.
Fix:
Pre-wash: Before recrystallization, dissolve the crude solid in Ethyl Acetate and wash with 1M NaOH . This deprotonates the p-cresol into water-soluble sodium p-cresolate, removing it from the organic layer.[1]
Solvent Swap: If you cannot wash, ensure you are using Ethanol (not Toluene), as Ethanol keeps the phenol in solution better during cooling.
Q3: The product is brown/orange, but it should be pale yellow.
Cause: Oxidation byproducts or trace polymerization of nitropyridines.
Fix:
Perform a Hot Filtration with Activated Carbon (Charcoal).[2]
Protocol: Dissolve compound in boiling solvent.[2][3][4][5] Add 1-2% wt/wt Activated Carbon.[1] Stir for 5 mins. Filter through Celite while hot. Crystallize the clear filtrate.
Module 3: Standard Operating Procedure (SOP)
Protocol: Recrystallization from Ethanol/Water
Preparation:
Place 5.0 g of crude 2-(4-Methylphenoxy)-5-nitropyridine in a 100 mL Erlenmeyer flask.
Prepare 50 mL of Ethanol (95%) and heat to boiling on a hot plate.
Dissolution:
Add boiling Ethanol to the crude solid in small portions (e.g., 5 mL at a time).
Keep the mixture at boiling point on the hot plate.
Swirl constantly.
Stop adding solvent as soon as the solid dissolves. (Target approx. 5-7 mL solvent per gram of solute, though this varies by purity).
Clarification (Optional but Recommended):
If insoluble specks remain (likely inorganic salts), filter the hot solution through a fluted filter paper or a pre-heated glass funnel.
Anti-Solvent Addition: If the solution is very dilute, add hot water dropwise until a faint persistent turbidity appears, then add 1 mL of Ethanol to clear it.
Allow to cool to room temperature undisturbed (approx. 1 hour).
Once room temp is reached, place in an ice-water bath (
Wash: Wash the filter cake with cold Ethanol/Water (50:50 mixture). Do not wash with pure Ethanol as it may redissolve the product.
Dry in a vacuum oven at
.
Module 4: Impurity & Rejection Profile[1]
The following table summarizes how the Ethanol/Water system handles common impurities found in this synthesis.
Impurity
Chemical Nature
Behavior in EtOH/Water
Fate
p-Cresol
Phenol (Weak Acid)
Highly Soluble
Stays in Mother Liquor
2-Cl-5-nitropyridine
Pyridine Halide
Moderate/High Solubility
Stays in Mother Liquor (mostly)
Inorganic Salts
Ionic (, )
Insoluble in hot EtOH
Removed via Hot Filtration
Tarry Polymers
Non-polar/High MW
Low Solubility
Oils out (requires C-treatment)
Process Flow Diagram
Figure 2: Step-by-step workflow for the purification process.[1]
References
Nasir, S. et al. (2010).[6] 2-(4-Methylphenoxy)-5-nitropyridine.[1] Acta Crystallographica Section E. [Link]
Context: Confirms the synthesis via p-cresol and 2-chloro-5-nitropyridine and describes crystal growth
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Context: Authoritative source for general recrystallization techniques of aromatic nitro compounds and handling of "oiling out" phenomena.
PubChem. (n.d.). 2-(4-methylphenoxy)-5-nitropyridine (Compound Summary). National Library of Medicine. [Link]
Context: Verification of chemical structure and physical property data.[6]
Technical Support Center: 2-(4-Methylphenoxy)-5-nitropyridine Purification
Ticket System: Active | Status: Online | Agent: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely here because your NMR spectrum of 2-(4-Methylphenoxy)-5-nitropyridine cont...
Welcome to the Technical Support Center. You are likely here because your NMR spectrum of 2-(4-Methylphenoxy)-5-nitropyridine contains artifacts interfering with your characterization or biological assay data.
This compound is typically synthesized via Nucleophilic Aromatic Substitution (
) of 2-chloro-5-nitropyridine with p-cresol. The specific impurities you are seeing are predictable based on this chemistry. This guide treats your purification process as a debugging workflow.
Part 1: Diagnostic Triage (Reading the NMR)
Before attempting purification, you must identify the specific contaminant. Use the table below to cross-reference your observed "ghost peaks" against known impurities.
Check aromatic region for "roofing" doublets at 6.7 & 7.0 ppm.
Distinct Doublet at ~7.5 & 9.2 ppm
2-Chloro-5-nitropyridine
Unreacted electrophile.
Integration does not match the ether product.
Broad Singlet > 10 ppm
2-Hydroxy-5-nitropyridine
Hydrolysis byproduct.
Often appears if reaction was run wet or with hydroxide bases.
Multiplet at 1.8 & 3.7 ppm
THF / Ether
Solvent trap.
Standard triplet/multiplet patterns.
Singlet at 2.62 ppm
DMSO
Reaction solvent.
Common if water wash was insufficient.
Diagnostic Logic Flowchart
Figure 1: Decision tree for identifying impurities based on standard chemical shifts in
.
Part 2: Troubleshooting Tickets (FAQs)
Ticket #101: The "Sticky" Phenol (p-Cresol Removal)
User Question: "I used 1.1 equivalents of p-cresol to ensure the reaction went to completion. Now I can't get rid of the excess p-cresol. It co-elutes on TLC and shows up in the NMR."
Technical Analysis:
p-Cresol is a weak acid (
). The product is a diaryl ether with a nitro-pyridine core, which is neutral to weakly basic. Simple water washes will not remove p-cresol because it remains protonated and organic-soluble at neutral pH.
Solution: The pH Swing Wash
You must convert the p-cresol into its water-soluble phenoxide salt.
Dissolve: Take up your crude residue in Ethyl Acetate (EtOAc). Avoid Dichloromethane (DCM) if possible, as emulsions are more common.
The Critical Wash: Wash the organic layer 3x with 1M NaOH (or 1M KOH).
Visual Cue: The aqueous layer may turn yellow/orange due to the phenoxide formation.
Rinse: Wash 1x with Brine to remove excess base.
Dry: Dry over
and concentrate.
Validation:
Re-run the NMR. The singlet at ~2.25 ppm should be gone.
Ticket #102: The "Ghost" Electrophile (Removing Starting Material)
User Question: "I see a small doublet at 9.2 ppm. I think it's unreacted 2-chloro-5-nitropyridine. Washing with base didn't help."
Technical Analysis:
The starting material (2-chloro-5-nitropyridine) is non-acidic, so NaOH washes won't touch it. It is also electrophilic.
Solution A: Chemical Scavenging (Preferred)
If the impurity is <10%:
Add a small amount (0.2 eq) of a "scavenger" amine (e.g., N,N-dimethylethylenediamine) to the crude mixture in THF.
Stir for 1 hour at 50°C.
Perform an acidic wash (1M HCl). The amine will react with the chloropyridine to form a basic aminopyridine, which will then be protonated and washed into the aqueous layer by the acid.
Protocol: Dissolve crude solid in minimum boiling EtOH. Let cool slowly to RT, then 4°C. The ether product usually crystallizes, while the chloro-impurity stays in the mother liquor.
Ticket #103: The "Grease" Trap (Solvent Residues)
User Question: "My spectrum is clean but I have huge peaks at 2.5 ppm (DMSO) or 1.8/3.7 ppm (THF). Vacuum drying isn't working."
Technical Analysis:
Nitro-aromatics can form strong intermolecular interactions (pi-stacking and dipole interactions) with polar aprotic solvents like DMSO and DMF, making them hard to remove via simple evaporation.
Solution: Lyophilization or Azeotroping
The Azeotrope Method: Dissolve the product in DCM or Chloroform. Evaporate. Repeat 3x. This helps "carry" the higher boiling solvents over.
The Water Crash: If the product is in DMSO:
Pour the DMSO solution slowly into rapidly stirring ice-cold water (10x volume).
Technical Support Center: Stability & Handling of 2-(4-Methylphenoxy)-5-nitropyridine
[1] Core Stability Profile: The "Activated Ring" Hazard To successfully work with 2-(4-Methylphenoxy)-5-nitropyridine, you must understand its electronic architecture.[1] This is not a standard stable ether; it is an act...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Core Stability Profile: The "Activated Ring" Hazard
To successfully work with 2-(4-Methylphenoxy)-5-nitropyridine, you must understand its electronic architecture.[1] This is not a standard stable ether; it is an activated heteroaromatic system .[1]
The Mechanism of Instability
The molecule consists of a pyridine ring substituted with a nitro group (
) at position 5 and a p-tolyloxy group at position 2.[1]
Activation: The nitro group is a potent electron-withdrawing group (EWG).[1] It pulls electron density away from the ring, making the carbons highly electrophilic.[1]
The Weak Link: The Carbon-2 (C2) position is "activated" for Nucleophilic Aromatic Substitution (
The Threat: In the presence of nucleophiles (like hydroxide ions in basic buffers, or even water at high temperatures), the phenoxy group acts as a leaving group.[1]
Key Consequence: In basic aqueous solutions (
), the molecule hydrolyzes to form 2-hydroxy-5-nitropyridine (or its pyridone tautomer) and p-cresol .[1]
Visualizing the Degradation Pathway (
)
The following diagram illustrates the specific mechanism driving solution instability.
Troubleshooting Guides
Scenario A: "My compound crashed out of solution upon dilution."
Diagnosis: Solubility Mismatch (The "LogP Trap").
Context: This molecule is highly lipophilic.[1] It dissolves well in DMSO but has near-zero solubility in water.[1]
Protophilic solvents can induce solvolysis over long periods.[1]
Water/PBS
Poor
Critical
Immediate precipitation if DMSO content < 1-5%.[1]
Acetone
Good
Low
Good for transfers, but evaporates too fast for assays.[1]
Corrective Protocol:
Prepare stock in 100% Anhydrous DMSO .
Do not perform serial dilutions in aqueous buffer.[1] Perform serial dilutions in DMSO first.
The final "spike" into the assay buffer should be the last step, ensuring the final DMSO concentration is kept constant (e.g., 0.5% or 1%).[1]
Visual Check: If the solution turns cloudy immediately, you have exceeded the solubility limit (likely < 100 µM in aqueous media).[1]
Scenario B: "I see a new polar peak in my HPLC chromatogram."
Diagnosis: Hydrolysis (Base-Catalyzed Degradation).[1]
Context: You likely exposed the compound to pH > 8.0 or stored it in a protic solvent containing water.[1]
Diagnostic Steps:
Check Retention Time: The impurity will elute earlier (more polar) than the parent peak.[1]
Check UV Spectrum: The parent ether has a distinct UV profile compared to the pyridone degradation product.[1]
Confirm pH: Measure the pH of your storage buffer. If pH > 7.5, degradation is chemically inevitable over time.[1]
Scenario C: "The solution turned yellow/brown over the weekend."
Diagnosis: Photochemical Instability.[1]
Context: Nitro-pyridines are photosensitive. UV/Visible light can excite the nitro group, leading to radical formation or reduction to nitroso species.[1]
Q: Can I use ethanol instead of DMSO for cell culture?A: Use with caution. While soluble in ethanol, the hydroxyl group in ethanol is nucleophilic.[1] Over long storage periods at room temperature, ethanol can slowly displace the phenoxy group (ethanolysis), forming 2-ethoxy-5-nitropyridine.[1] DMSO is chemically inert toward this
Q: Why does the literature say "Twisted Structure" and does it matter?A: Crystallographic studies show the phenoxy ring is twisted ~61° relative to the pyridine ring [1].[1] This twist disrupts planar packing in the solid state.[1] While interesting for crystallography, in solution, the molecule rotates freely.[1] However, this twist prevents resonance stabilization between the two rings, isolating the electronic activation to the pyridine ring, which increases the susceptibility of the C-O bond to attack.[1]
Q: Is the compound stable in PBS (pH 7.4)?A: It is metastable. It will survive the duration of a standard 2-hour assay.[1] However, if left overnight at 37°C in PBS, you will detect hydrolysis products.[1] Always prepare fresh dilutions immediately before use.[1]
References
Crystal Structure & Geometry:
Nasir, N. et al. (2011).[1] "2-(4-Methylphenoxy)-5-nitropyridine." Acta Crystallographica Section E, 67(11), o3077.[1]
[Link]
Photostability Guidelines:
ICH Harmonised Tripartite Guideline. "Photostability Testing of New Drug Substances and Products Q1B."
[Link]
General Heterocyclic Reactivity:
Joule, J.A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Referencing reactivity of 2-substituted-5-nitropyridines).
Preventing byproduct formation in nucleophilic aromatic substitution
Status: Online | Operator: Senior Application Scientist (Ph.D.) Topic: Preventing Byproduct Formation in Nucleophilic Aromatic Substitution Welcome to the Technical Support Center You are likely here because your LC-MS s...
You are likely here because your LC-MS shows a "forest of peaks" instead of a single product, or your yield has plateaued despite increasing temperature. In Nucleophilic Aromatic Substitution (SNAr), purity is not just about purification—it is about kinetic control .
Unlike Pd-catalyzed couplings where the catalyst dictates the pathway, SNAr is governed purely by the intrinsic electronics of your substrate and the thermodynamics of the transition state. This guide treats your reaction as a system to be debugged.
Module 1: Regioselectivity Control (The "Wrong Isomer" Error)
Symptom: You are reacting a substrate with multiple leaving groups (e.g., 2,4-dichloronitrobenzene or 2,4-dichloropyrimidine) and obtaining a mixture of isomers.
Root Cause Analysis:
In substrates with multiple activation sites, selectivity is a battle between Sterics (accessibility) and Electronics (Meisenheimer complex stability).
The Ortho-Para Paradox: In o,p-activated systems (like 2,4-dinitrohalobenzenes), the ortho position is often kinetically favored due to the inductive effect of the activating group stabilizing the transition state, despite being more sterically crowded. However, the para product is often thermodynamically more stable.
Leaving Group Effect: Fluorine (F) is a better leaving group in SNAr than Chlorine (Cl) because the highly electronegative F stabilizes the intermediate Meisenheimer complex, lowering the activation energy (
).
Troubleshooting Protocol:
Variable
Adjustment for Kinetic Control (Ortho/C-4)
Adjustment for Thermodynamic Control (Para/C-2)
Temperature
LOWER (-20°C to 0°C). Low temp prevents the system from overcoming the barrier to the more stable product if the paths differ significantly.
RAISE (>80°C). Allows equilibration to the thermodynamic minimum.
Solvent
Non-polar (e.g., Toluene, DCM). Non-polar solvents can favor ortho substitution via hydrogen bonding in the transition state (e.g., H-bond between nucleophile and nitro group).
Polar Aprotic (DMSO, DMF). Maximizes nucleophile freedom, favoring the electronically most deficient site regardless of H-bonding.
Base
Weak/Bulky (e.g., DIPEA).
Strong/Small (e.g., NaH, NaOMe).
Visual Logic: Regioselectivity Decision Tree
Caption: Decision logic for predicting and controlling regioselectivity in poly-halogenated aromatic systems.
Module 2: Hydrolysis & Solvolysis (The "Phenol" Impurity)
Symptom: Formation of a phenol (Ar-OH) or ether byproduct (Ar-OR) instead of the desired amine/thiol product. This is common when using DMSO or DMF.[1]
Root Cause Analysis:
Wet Solvents: Polar aprotic solvents (DMSO, DMF, NMP) are hygroscopic. Even 0.1% water content provides enough H2O to act as a competitive nucleophile.
Hydroxide Generation: In the presence of basic carbonates (K2CO3, Cs2CO3), trace water generates hydroxide (
), which is a far better nucleophile than water itself and often better than your amine.
Dimethylamine Impurity: DMF decomposes over time to dimethylamine, which can react with your substrate to form an Ar-NMe2 impurity.
Self-Validating Fix:
The Karl Fischer Check: Do not assume "anhydrous" bottles are dry after opening. If water > 500 ppm, dry the solvent.
The Scavenger Protocol: Add 3Å Molecular Sieves directly to the reaction vessel.
Solvent Switch: If hydrolysis persists, switch to Acetonitrile (easier to dry) or use a Phase Transfer Catalyst (PTC) system (Toluene + Aqueous Base + TBAB). The PTC keeps the water in the aqueous phase and the substrate in the organic phase, minimizing hydrolysis.
Module 3: Polymerization & Oligomerization (The "Gunk" Error)
Symptom: Reaction turns into an insoluble gum; LC-MS shows repeating mass units (+Ar).
Root Cause Analysis:
This occurs primarily with difunctional nucleophiles (diamines, diols, dithiols) reacting with difunctional electrophiles .
Mechanism: Once the first end of the nucleophile reacts, the product still has a nucleophilic end and an electrophilic end (in the bulk mixture), leading to step-growth polymerization.
Experimental Protocol: High-Dilution Control
Step
Action
Rationale
1
Reverse Addition
Dissolve the Nucleophile (excess) in the flask. Add the Electrophile dropwise.
2
Stoichiometry
Use 5-10 equivalents of the nucleophile if mono-substitution is the goal.
3
Concentration
Run at 0.05 M to 0.1 M . High dilution favors intramolecular cyclization (if applicable) or simple mono-substitution over intermolecular polymerization.
Module 4: The "Benzyne" Trap (Regio-scrambling)
Symptom: You observe a product substituted at the position adjacent to the leaving group (cine-substitution), or a 50:50 mix of two isomers.
Root Cause Analysis:
You likely used a base that was too strong (e.g., t-BuOK, NaH, LDA) on a substrate that was not activated enough (e.g., chlorobenzene without strong EWGs).
Mechanism: Instead of direct attack (SNAr), the base deprotonates the ring, eliminating HX to form a Benzyne intermediate. The nucleophile then attacks either end of the triple bond.[2]
The Fix:
Downgrade the Base: Switch to K2CO3, Cs2CO3, or DIPEA.
Upgrade the Activation: If the reaction stops working with weaker bases, your ring is too electron-rich for SNAr. Do not force it with strong bases. Switch to Buchwald-Hartwig (Pd) or Ullmann (Cu) coupling .
Visual Logic: Mechanism Differentiation
Caption: Distinguishing between clean SNAr pathways and chaotic Benzyne pathways based on reaction conditions.
FAQ: Quick Troubleshooting
Q: My reaction works in DMF but fails in Ethanol. Why?A: Ethanol is a protic solvent. It solvates the nucleophile (forms a "cage" of H-bonds around it), significantly reducing its reactivity. DMF is polar aprotic; it solvates the cation (K+) but leaves the anion (Nucleophile-) "naked" and highly reactive.
Q: I can't get rid of the DMSO during workup. It's ruining my NMR.A: Do not rotovap DMSO. Use the "Flooding" method : Pour the reaction mixture into 10x volume of water (or brine). Extract with Ethyl Acetate.[3] Wash the organic layer 3x with water to pull the DMSO out. Alternatively, lyophilize (freeze-dry) if your product is water-stable.
Q: Can I use Iodine as a leaving group?A: In SNAr, Iodine is often the worst leaving group (reverse of SN1/SN2). The rate-determining step is the attack, not the bond breaking. Fluorine is best because its high electronegativity pulls electron density, speeding up the initial attack. Use Ar-F > Ar-Cl > Ar-Br > Ar-I.[3]
References
Regioselectivity in SNAr: Organic Process Research & Development, "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene". Link
Solvent Effects & Mechanism: Royal Society of Chemistry, "Effect of the nature of the nucleophile and solvent on an SNAr reaction". Link
Benzyne vs SNAr: Master Organic Chemistry, "Nucleophilic Aromatic Substitution: The Benzyne Mechanism". Link
Leaving Group Trends: Chemistry Steps, "Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism". Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Chloro-5-Nitropyridine Substitution
Ticket ID: OPT-2C5N-SNAR
Subject: Optimization of Reaction Conditions & Troubleshooting Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary: The Reactivity Profile
2-chloro-5-nitropyridine is a highly activated electrophile.[1] The nitro group at the C5 position exerts a powerful electron-withdrawing effect (–M and –I), significantly reducing electron density at the C2 position. This makes the C2-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
Unlike unactivated aryl halides that require palladium catalysis (Buchwald-Hartwig), this substrate typically reacts under standard SNAr conditions. However, its high reactivity creates a "instability trap"—it is prone to hydrolysis (pyridone formation) and ring-opening decomposition if exposed to strong hydroxide bases or wet solvents.
Module 1: Optimization & Decision Logic
Do not default to a single set of conditions. Use this logic flow to select the optimal system based on your nucleophile's properties.
Optimization Workflow (Decision Tree)
Caption: Logic flow for selecting solvent/base systems based on nucleophile sterics and pKa.
Module 2: Critical Parameters & Protocols
Solvent Selection Strategy
The choice of solvent dictates the reaction rate and the impurity profile.
Solvent
Polarity Type
Suitability
Technical Notes
Acetonitrile (MeCN)
Polar Aprotic
Excellent
Best balance. Good solubility, easy workup (volatile), promotes SNAr without solvating the nucleophile too strongly.
DMSO / DMF
Polar Aprotic
Good
Use for sluggish reactions. High dielectric constant stabilizes the Meisenheimer complex, accelerating the rate.[2] Drawback: Difficult to remove; requires aqueous workup.
Ethanol / MeOH
Polar Protic
Fair
Viable for highly reactive amines. Risk: Can solvate the nucleophile (H-bonding), slowing kinetics. Risk of solvolysis (formation of alkoxy-ether side product).
THF / DCM
Non-polar
Poor
Generally too slow for SNAr unless the nucleophile is extremely reactive.
Base Selection (The "Hydroxide" Warning)
Crucial Rule: Avoid Hydroxide Bases (NaOH, KOH).
Research confirms that 2-chloro-5-nitropyridine is susceptible to ring opening or rapid hydrolysis to 5-nitro-2-pyridone in the presence of strong hydroxide bases [1, 2].
Recommended: Tertiary amines (TEA, DIPEA) for homogeneous reactions; Carbonates (K2CO3, Cs2CO3) for heterogeneous mixtures.
Prohibited: NaOH, KOH, LiOH (unless hydrolysis is the goal).
Standard Operating Procedure (SOP)
For the reaction with a secondary amine (e.g., Morpholine).
Preparation: Charge a reaction vial with 2-chloro-5-nitropyridine (1.0 eq) and anhydrous Acetonitrile (0.2 M concentration).
Base Addition: Add K2CO3 (1.5 eq) or TEA (1.2 eq).
Nucleophile Addition: Add the amine (1.1 eq) dropwise at 0°C.
Why 0°C? The substrate is highly activated.[1] Controlling the exotherm prevents bis-substitution (if using diamines) or decomposition.
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS. Most reactions complete within 1-4 hours.
Note: If using DMSO/DMF, wash with LiCl solution (5%) to remove the solvent into the aqueous phase.
Module 3: Troubleshooting & FAQs
Q1: I see a new peak at M+16 mass units (or M-Cl+OH). What is it?
Diagnosis: You have formed 5-nitro-2-pyridone (hydrolysis product).
Cause: Wet solvent or hygroscopic base. The chloride is displaced by water/hydroxide instead of your amine.
Solution:
Use anhydrous solvents (MeCN is hygroscopic; ensure it is dry).
Switch from K2CO3 (which can be hygroscopic) to DIPEA.
Add 3Å Molecular Sieves to the reaction vessel.
Q2: The reaction is stuck at 50% conversion. Should I heat it?
Diagnosis: Kinetic stalling.
Solution:
Step 1: Do not heat immediately if using a volatile amine (it will just reflux away).
Step 2: Switch solvent to DMSO. The rate enhancement in DMSO vs. MeCN can be 10-100x for SNAr reactions due to better stabilization of the anionic transition state [3].
Step 3: If heating is required, limit to 60°C. Above 80°C, thermal degradation of the nitro group becomes a risk.
Q3: My nucleophile is an aniline (weak nucleophile). It won't react.
Diagnosis: Poor nucleophilicity.
Solution:
Acid Catalysis: Surprisingly, adding a catalytic amount of mild acid (e.g., AcOH) can sometimes activate the pyridine nitrogen, making the C2 position even more electrophilic, though this is rare for nitropyridines.
The "Buchwald" Pivot: If SNAr fails at 80°C in DMSO, the substrate is a perfect candidate for Pd-catalyzed amination (Buchwald-Hartwig).
Catalyst: Pd(OAc)2 / BINAP or Pd2(dba)3 / Xantphos.
Base: Cs2CO3.
Q4: I am getting a "Ring Opening" byproduct.
Mechanistic Insight:
Nucleophilic attack at C2 is desired. However, attack at C6 or other positions, followed by ring cleavage, is a known failure mode for nitropyridines in the presence of hard nucleophiles or strong bases [2].
Fix: Lower the temperature to -10°C and add the nucleophile very slowly to favor the kinetic product (SNAr) over thermodynamic decomposition.
Module 4: Mechanistic Visualization
Understanding the stability of the intermediate dictates your reaction success.
Caption: The SNAr pathway. The rate-determining step (RDS) is the initial attack, stabilized by the electron-withdrawing nitro group.
References
BenchChem. (2025).[1][3] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from
Ng, S. W. (2010).[4] 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. Retrieved from
Mancini, P. M. E., et al. (2004). Solvent effects on aromatic nucleophilic substitution. Journal of Physical Organic Chemistry. (General reference for SNAr solvent effects).
Process Chemistry Support Hub: Nitropyridine Synthesis Scale-Up
Ticket ID: NP-SC-402 | Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Process Safety Group Introduction: The "Deactivated" Trap Welcome to the Process Chemistry Support Hub. You are...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: NP-SC-402 | Status: Open | Priority: Critical
Assigned Specialist: Senior Application Scientist, Process Safety Group
Introduction: The "Deactivated" Trap
Welcome to the Process Chemistry Support Hub. You are likely here because your yield has plummeted upon scaling up, or your calorimeter is showing alarming exotherms.
Scaling up nitropyridine synthesis is a classic trap in organic process development. Unlike benzene, pyridine is electron-deficient. The nitrogen atom pulls electron density from the ring, and under the acidic conditions of nitration, it protonates to form the pyridinium cation (
), which is even more deactivated ( times slower than benzene).
The Solution: You generally cannot nitrate pyridine directly at scale with good yield or safety. You must use the N-Oxide Route or switch to Continuous Flow to manage the thermal hazards of the activated intermediates.
This guide addresses the three critical failure points: Thermal Runaway , Regioselectivity , and Mass Transfer .
Module 1: Thermal Safety & Calorimetry
Q: Why did my reactor pressure spike during the quench?
A: You likely encountered a "Delayed Onset Decomposition" or an accumulation of energetic intermediates.
In the nitration of pyridine-N-oxide, the product (4-nitropyridine-N-oxide) and the nitrating agents are thermally unstable.
The Hazard: Nitro-compounds possess high decomposition energies (
).
The Trigger: During scale-up, the surface-area-to-volume ratio decreases. Heat removal becomes the bottleneck. If the reaction temperature (
) approaches the Onset Temperature () of decomposition, the reaction becomes adiabatic, leading to a thermal runaway.
The Quench: Quenching mixed acid nitrations with water is extremely exothermic. If the mixing is poor (common in large batch reactors), local hot spots can trigger the decomposition of the nitro-product.
Safety Protocol: The DSC Check
Before any scale-up >10g, you must generate a Differential Scanning Calorimetry (DSC) trace.
Parameter
Critical Limit
Action Required
(Adiabatic Rise)
Active cooling failure will lead to boiling.
(Decomposition)
STOP. The margin of safety is too low. Switch to Flow Chemistry.
Time to Max Rate (TMR)
The mixture is not stable for holding/overnight storage.
Module 2: The N-Oxide Route (The Chemistry Fix)
Q: Direct nitration yields are <5%. How do I fix this?
A: Stop trying to nitrate the pyridinium ion. Use the N-Oxide Activation Strategy .
Direct nitration requires forcing conditions (
or low yield), which creates "tar" and waste. The N-Oxide route uses the oxygen atom to donate electron density back into the ring, activating the C-4 position.[1]
Selectivity: The N-oxide directs the nitro group to the C-4 (para) position.
Safety: This is the most hazardous step. See Module 3.
Step 3: Deoxygenation
Reagents:
(traditional) or (Green/Modern).
Outcome: Restores the pyridine ring, leaving the nitro group at C-4.
Visualizing the Activation Pathway
The following diagram illustrates why the N-oxide route works while direct nitration fails.
Figure 1: The N-Oxide activation strategy bypasses the kinetic dead-end of the pyridinium ion.
Module 3: Engineering Controls (Batch vs. Flow)
Q: Can I run this in a 50L Batch Reactor?
A: It is not recommended for the nitration step (Step 2) due to heat transfer limitations.
In a batch reactor, the accumulation of the energetic 4-nitropyridine-N-oxide means that if cooling fails, the entire inventory could decompose.
The Solution: Continuous Flow Nitration
Flow chemistry allows you to keep the "active inventory" (the amount of explosive material reacting at any one second) to less than 10 grams, even while producing kilograms per day.
Figure 2: Schematic of a continuous flow nitration setup to minimize thermal risks.
Module 4: Troubleshooting & FAQs
Common Failure Modes Table
Symptom
Probable Cause
Corrective Action
Low Yield (<30%)
Protonation of substrate (Batch)
Increase acidity ( conc) to ensure solvent properties, but switch to Flow to handle the viscosity/heat balance.
"Red Oil" Formation
Phase separation of unstable species
CRITICAL SAFETY ALERT. Stop agitation immediately. Do not overheat. This phase is often shock-sensitive.
Isomer Contamination
2-Nitro vs 4-Nitro mixture
Temperature control is poor. 4-nitro is favored kinetically via N-oxide; 2-nitro appears at higher temps or prolonged reaction times.
Violent Off-gassing
Oxidative decomposition
You are oxidizing the ring, not nitrating it. Lower the temperature or reduce equivalents.
Q: How do I remove the phosphorus byproducts from Step 3?
A: If using
, the quench generates phosphorous acid (), which is water-soluble but acidic.
Protocol: Quench the reaction mixture into crushed ice/alkali (NaOH) to neutralize. The 4-nitropyridine free base will precipitate or can be extracted into DCM.
Green Alternative: Use catalytic hydrogenation (
) to deoxygenate. This produces only water as a byproduct, but requires careful monitoring to avoid reducing the nitro group to an amine.
References
Continuous Flow Nitration of Pyridine N-Oxide
Title: Continuous Flow Nitration of Pyridine N-Oxide.[4][6]
Overcoming poor yield in the synthesis of diaryl ethers
The following guide is structured as a Technical Support Center for the synthesis of diaryl ethers. It prioritizes actionable troubleshooting, mechanistic root-cause analysis, and field-proven protocols. Status: Online |...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Technical Support Center for the synthesis of diaryl ethers. It prioritizes actionable troubleshooting, mechanistic root-cause analysis, and field-proven protocols.
Welcome to the Diaryl Ether Optimization Hub. This guide addresses the "Yield Cliff"—the common failure points where synthesis stalls between 10% and 40% conversion. We move beyond standard textbook answers to address the hydrodynamic, electronic, and catalytic bottlenecks specific to C–O bond formation.
🛠 Module 1: The Diagnostic Framework (Triage)
Before altering conditions, you must diagnose why the coupling failed. Use the decision matrix below to select the correct methodology based on your substrate's electronic and steric profile.
Visual 1: Method Selection Decision Tree
Caption: Logical flow for selecting the optimal C–O coupling strategy based on substrate constraints.
Best for: Sterically hindered substrates, unactivated aryl chlorides, and high-value intermediates.
📉 Troubleshooting Guide: Pd-Catalysis
Issue: Reaction stalls at 30-50% conversion.
Root Cause: Reductive Elimination Failure.
In C–O coupling, the Pd-O bond is highly polarized and strong. The catalyst rests as a stable Pd(II)-alkoxide species, unable to eliminate the product.
Solution:
Switch Ligand: Move to RockPhos or tBuBrettPhos . These bulky, electron-rich ligands crowd the metal center, sterically forcing the reductive elimination of the diaryl ether.
Use Pre-Catalysts: Stop using Pd(OAc)₂ or Pd₂dba₃. These often suffer from incomplete activation or formation of inactive Pd-black aggregates. Switch to G3-Palladacycles (e.g., tBuBrettPhos Pd G3) to ensure a 1:1 Ligand:Pd ratio and immediate entry into the catalytic cycle.
Issue: Reaction turns black immediately; zero yield.
Root Cause: Iodide Inhibition.
If using Aryl Iodides, the released iodide ions can bridge two Pd centers, forming inactive dimers (Pd₂I₄L₂).
Solution:
Switch Halide: Use Aryl Bromides or Chlorides (with modern ligands).
Solvent Swap: If you must use Iodides, switch to a solvent that solvates anions well (e.g., t-Amyl alcohol) or add a silver salt (AgOTf) to scavenge iodide (expensive, but effective).
Visual 2: The Pd-Catalytic Cycle & Failure Points
Caption: Mechanism of Pd-catalyzed ether synthesis highlighting the Reductive Elimination bottleneck.
Best for: Scale-up, cost-sensitive projects, and robust substrates.
📉 Troubleshooting Guide: Ullmann
Issue: Low yield (<20%) despite high temperature (120°C+).
Root Cause: The "Brick Dust" Effect.
Classic Ullmann conditions (Cu powder/CuI + Base) often form insoluble polymeric copper-phenoxide complexes. If the catalyst isn't in solution, it can't catalyze.
Solution:Ligand Acceleration.
You must use a bidentate ligand to solubilize the copper.
Standard: 1,10-Phenanthroline or Picolinic acid.
High Performance:TMHD (2,2,6,6-tetramethylheptane-3,5-dione).[1][2] This diketone ligand significantly lowers the activation energy and improves solubility in toluene or DMF.
Issue: Inconsistent results between batches.
Root Cause: Moisture Sensitivity & Base Particle Size.
While Cu is less sensitive to O₂ than Pd, water shuts down the catalytic cycle by protonating the intermediate. Furthermore, fused K₂CO₃/Cs₂CO₃ has low surface area.
Solution:
Grind the Base: Use finely milled Cs₂CO₃.
Add Molecular Sieves: 3Å or 4Å sieves in the reaction vessel are mandatory for reproducible yields.
⚡ Module 4: Chan-Lam Coupling
Best for: Phenols + Boronic Acids (Mild conditions, RT to 60°C).
📉 Troubleshooting Guide: Chan-Lam
Issue: Rapid consumption of Boronic Acid but low Ether yield.
Root Cause: Protodeboronation.
The boronic acid hydrolyzes to the arene (Ar-B(OH)₂ → Ar-H) faster than it couples, especially if water is present or the reaction is too slow.
Solution:
Slow Addition: Add the boronic acid (1.5–2.0 equiv) in portions over 2 hours.
The "Sponge" Technique: Use 4Å Molecular Sieves to keep the system bone-dry.
Oxidant Check: This reaction requires oxidation (Cu(II) → Cu(I) → Cu(II)). Ensure the reaction is open to air (balloon of O₂ is better) or add a stoichiometric oxidant like TEMPO.
These protocols are designed to be self-validating. If these fail, the issue is likely substrate instability, not the catalytic system.
Protocol A: The "Bulletproof" Pd-Catalyzed Ether Synthesis
Reference Grounding: Adapted from Buchwald et al. (MIT) methodologies for hindered ethers.
Component
Equivalents
Notes
Aryl Halide
1.0
Prefer Bromide or Chloride.
Phenol
1.2
Catalyst
2-4 mol%
RockPhos Pd G3 or tBuBrettPhos Pd G3 .
Base
1.5
K₃PO₄ (finely ground).
Solvent
[0.2 M]
Toluene (or Dioxane if solubility is poor).
Temp/Time
90°C
4–12 Hours.
Procedure:
Charge a vial with the Pd-Precatalyst, Aryl Halide (if solid), Phenol, and K₃PO₄.
Evacuate/backfill with Argon (3x).
Add anhydrous Toluene (and Aryl Halide if liquid).
Seal and heat to 90°C.
Checkpoint: Analyze aliquot at 1 hour. If <10% conversion, increase temp to 110°C.
Protocol B: The "Modern" Ullmann (Ligand-Accelerated)
Reference Grounding: Adapted from Ma et al. and Monnier et al.
Component
Equivalents
Notes
Aryl Iodide
1.0
Bromides require higher temps (130°C).
Phenol
1.5
Catalyst
10 mol%
CuI (Purified/White).
Ligand
20 mol%
TMHD or Picolinic Acid .
Base
2.0
Cs₂CO₃ .
Solvent
[0.5 M]
DMF or DMSO (dry).
Temp
90-110°C
Procedure:
Combine CuI, Ligand, Base, and Phenol in a tube.
Add Solvent and stir for 10 mins at RT (Critical: allows formation of the active Cu-Ligand complex).
Add Aryl Iodide.
Heat to 110°C under Argon.
📚 References
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Diaryl Ethers.[3] Journal of Organic Chemistry.[4][5] (Validates Ligand Acceleration).
Burgos, C. H., et al. (2006).[6] Ligand Effects in Pd-Catalyzed C-O Bond Formation. Angewandte Chemie Int. Ed. (Validates RockPhos/tBuBrettPhos mechanism).
Evans, D. A., et al. (1998). Copper-promoted arylation of phenols with arylboronic acids.[3] Tetrahedron Letters.[6][7][8] (Validates Chan-Lam foundation).
Buck, E., et al. (2002).[1] Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.[1][2] Organic Letters.[1][6] (Validates TMHD ligand).
Mann, G., & Hartwig, J. F. (1998). Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides and Electron-Deficient Phenols. Journal of the American Chemical Society.[5] (Validates reductive elimination mechanics).
A Comparative Guide to the Structural Validation of Synthesized 2-(4-Methylphenoxy)-5-nitropyridine
In the realm of synthetic chemistry, particularly in drug development and materials science, the synthesis of a target molecule is only the first chapter of the story. The unambiguous confirmation of its structure is the...
Author: BenchChem Technical Support Team. Date: February 2026
In the realm of synthetic chemistry, particularly in drug development and materials science, the synthesis of a target molecule is only the first chapter of the story. The unambiguous confirmation of its structure is the critical epilogue that validates the entire synthetic endeavor.[1][2][3] This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the structure of a synthesized batch of 2-(4-Methylphenoxy)-5-nitropyridine, a key intermediate in medicinal chemistry.
The target molecule, with a molecular formula of C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g/mol , is typically synthesized via a nucleophilic aromatic substitution (SₙAr) reaction between 2-chloro-5-nitropyridine and p-cresol.[4] While this reaction is generally efficient, the potential for side-reactions or the presence of unreacted starting materials necessitates a rigorous, multi-faceted validation approach. This guide eschews a simple recitation of data, instead focusing on the causality behind experimental choices and the logical framework for data integration, ensuring a self-validating analytical workflow.
The Analytical Gauntlet: A Multi-Technique Imperative
No single analytical technique is sufficient for complete structural elucidation.[1][5] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms the cornerstone of modern organic structure determination.[6] Each technique provides a unique piece of the structural puzzle, and only by assembling them can a chemist confidently assign the structure of a newly synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule.[5] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the sample.[5]
¹H NMR Spectroscopy: Mapping the Proton Framework
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their relationships to neighboring protons. For 2-(4-Methylphenoxy)-5-nitropyridine, we expect to see signals corresponding to the protons on both the pyridine and the phenoxy rings, as well as the methyl group.
Expected ¹H NMR Signals (400 MHz, CDCl₃):
Proton(s)
Expected Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale
H-6 (Pyridine)
~9.0 - 9.2
d
~2-3
1H
Highly deshielded by the adjacent nitro group and ring nitrogen.
H-4 (Pyridine)
~8.3 - 8.5
dd
~9 and ~2-3
1H
Deshielded by the nitro group and coupled to both H-3 and H-6.
H-3 (Pyridine)
~7.0 - 7.2
d
~9
1H
Coupled to H-4.
H-2', H-6' (Phenoxy)
~7.2 - 7.4
d
~8-9
2H
Protons on the phenoxy ring ortho to the ether linkage.
H-3', H-5' (Phenoxy)
~7.1 - 7.3
d
~8-9
2H
Protons on the phenoxy ring meta to the ether linkage.
| -CH₃ (Methyl) | ~2.3 - 2.4 | s | N/A | 3H | Characteristic singlet for a methyl group on an aromatic ring. |
Causality Behind Experimental Choices: The choice of a high-field spectrometer (400 MHz or greater) is crucial for resolving the complex splitting patterns in the aromatic region.[7] Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule, but if solubility is an issue, DMSO-d₆ can be used, though residual solvent peaks must be accounted for.[7]
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Carbon NMR (¹³C NMR) provides a count of the unique carbon atoms in the molecule. With proton decoupling, each unique carbon appears as a single line, offering a direct confirmation of the carbon framework.
Expected ¹³C NMR Signals (100 MHz, CDCl₃):
Carbon(s)
Expected Chemical Shift (δ, ppm)
Rationale
C-2 (Pyridine)
~162 - 164
Attached to two electronegative atoms (O and N).
C-6 (Pyridine)
~145 - 147
Influenced by the ring nitrogen.
C-4 (Pyridine)
~140 - 142
Attached to the electron-withdrawing nitro group.
C-5 (Pyridine)
~135 - 137
Influenced by the nitro group.
C-3 (Pyridine)
~110 - 112
Shielded relative to other pyridine carbons.
C-1' (Phenoxy)
~150 - 152
Attached to the ether oxygen.
C-4' (Phenoxy)
~135 - 137
Attached to the methyl group.
C-2', C-6' (Phenoxy)
~120 - 122
Ortho to the ether linkage.
C-3', C-5' (Phenoxy)
~130 - 132
Meta to the ether linkage.
| -CH₃ (Methyl) | ~20 - 22 | Typical shift for an aryl methyl carbon. |
The combination of ¹H and ¹³C NMR data provides a robust "fingerprint" of the molecule, making it possible to distinguish the target compound from potential isomers or impurities.[8][9][10]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an essential technique for determining the molecular weight of a compound, thereby confirming its molecular formula.[5][11] For routine validation, a "soft" ionization technique like Electrospray Ionization (ESI) is preferred as it minimizes fragmentation and typically shows a strong signal for the protonated molecule [M+H]⁺.[11][12]
Expected ESI-MS Data:
Molecular Formula: C₁₂H₁₀N₂O₃
Exact Mass: 230.0691
Expected [M+H]⁺ peak: m/z 231.0764
The observation of a peak at m/z 231.0764 with high resolution mass spectrometry provides strong evidence for the elemental composition C₁₂H₁₁N₂O₃⁺, confirming that the synthesized product has the correct molecular formula. Electron Ionization (EI), a "harder" technique, can also be used and would provide valuable fragmentation data, though the molecular ion (M⁺˙) at m/z 230 might be less abundant.[11][12]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[6] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic pattern of absorption bands.
Key IR Absorption Bands for 2-(4-Methylphenoxy)-5-nitropyridine:
The presence of strong absorption bands in the regions of ~1520 cm⁻¹ and ~1345 cm⁻¹ is a definitive indicator of the nitro group.[17] Equally important is the strong band around 1240 cm⁻¹, characteristic of the aryl ether linkage. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ confirms that the starting material, p-cresol, has been fully consumed.
Integrated Validation Workflow
The power of this multi-technique approach lies in the integration of all data points. A logical workflow ensures that each piece of evidence supports the others, leading to an irrefutable structural assignment.
Comprehensive Purity Assessment of 2-(4-Methylphenoxy)-5-nitropyridine: A Methodological Comparison
Topic: Confirming the Purity of 2-(4-Methylphenoxy)-5-nitropyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Identification Protocol...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Confirming the Purity of 2-(4-Methylphenoxy)-5-nitropyridine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Identification Protocol
2-(4-Methylphenoxy)-5-nitropyridine is a critical intermediate in the synthesis of agrochemicals (specifically pyridine-based herbicides like Diflufenican analogs) and pharmaceutical candidates targeting kinase pathways. Its purity is paramount because residual phenolic impurities can act as chain terminators or catalyst poisons in subsequent cross-coupling steps.
Crucial Note on Chemical Identity
A discrepancy often exists in vendor catalogs regarding this compound. You must verify your material against the specific chemical structure, not just the CAS number, as errors are common in aggregated databases.
Feature
Target Compound
Common Precursor (Often Confused)
Chemical Name
2-(4-Methylphenoxy)-5-nitropyridine
2-Chloro-3-methyl-5-nitropyridine
Correct CAS
28232-34-0
22280-56-4
Formula
C₁₂H₁₀N₂O₃
C₆H₅ClN₂O₂
Key Structural Feature
Ether linkage (-O-) between Pyridine and Toluene rings
Chlorine atom directly on Pyridine ring
Guidance: This guide focuses on the purity confirmation of the Ether (C₁₂H₁₀N₂O₃) . If your Certificate of Analysis (CoA) lists CAS 22280-56-4 but claims to be the ether, proceed with caution and prioritize qNMR for absolute structural verification.
Impurity Profiling & Fate Mapping
To select the correct analytical method, one must understand the "Impurities of Origin." The synthesis typically involves a nucleophilic aromatic substitution (
) of 2-chloro-5-nitropyridine with -cresol.
Diagram 1: Impurity Fate Mapping
This diagram traces the origin of potential impurities to determine which analytical method can best detect them.
Caption: Figure 1: Synthetic pathway showing the origin of critical impurities (Hydrolysis products and unreacted starting materials) that define the required selectivity of the analytical method.
Comparative Analysis of Purity Methods
We compare the two most robust methodologies: HPLC-UV/MS (The Industrial Workhorse) and Quantitative NMR (qNMR) (The Absolute Truth).
Feature
Method A: HPLC-UV (Reverse Phase)
Method B: 1H-qNMR (Internal Standard)
Principle
Separation based on polarity (hydrophobicity).
Molar ratio of protons relative to a standard.
Primary Strength
Sensitivity: Detects trace impurities <0.05%.
Accuracy: Absolute purity without a reference standard of the analyte.
Weakness
Requires response factors (RRF) for accurate impurity quantification.
Excellent for separating p-cresol (phenolic) from the ether.
Excellent for distinguishing structure (Pyridine vs Benzene protons).
Throughput
High (Automated sequences).
Low (Manual preparation/processing).
Best Use Case
Routine QC: Batch release, stability testing.
Reference Standard Certification: Assigning purity to a "Primary Standard."
Expert Insight:
Use qNMR initially to characterize your "In-House Reference Standard." Once the absolute purity is established (e.g., 99.4%), use that standard to calibrate your HPLC method for routine batch testing. This "Orthogonal Approach" is the gold standard in pharmaceutical development (ICH Q6A).
Designed to separate the highly polar hydrolysis product (2-hydroxy-5-nitropyridine) from the lipophilic target ether.
System: Agilent 1200/1260 or equivalent with DAD.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile (ACN).
Gradient Program:
Time (min)
% Mobile Phase B
Flow Rate (mL/min)
Comment
0.0
30%
1.0
Initial Hold
2.0
30%
1.0
Isocratic for polar impurities
15.0
90%
1.0
Linear Ramp to elute Target
18.0
90%
1.0
Wash
18.1
30%
1.0
Re-equilibration
| 23.0 | 30% | 1.0 | End |
Detection: UV at 290 nm (Optimized for nitropyridine absorption) and 210 nm (for p-cresol detection).
Sample Prep: Dissolve 10 mg sample in 10 mL ACN (1.0 mg/mL).
Self-Validation Check:
Resolution (Rs): Ensure Rs > 2.0 between p-cresol (RT ~5 min) and Target (RT ~12 min).
Tailing Factor: Target peak should be < 1.5. If tailing occurs, increase buffer strength or check column age.
(Preferred for solubility) or CDCl.
Internal Standard (IS):Maleic Acid (Traceable Grade) or 1,3,5-Trimethoxybenzene .
Why Maleic Acid? It has a singlet at ~6.3 ppm (in DMSO), which sits in a clean window between the aliphatic methyl (~2.3 ppm) and aromatic (~7.0-9.2 ppm) regions of the target.
Protocol:
Weighing: Accurately weigh ~15 mg of Sample (
) and ~10 mg of Internal Standard () into the same vial using a micro-balance (precision ±0.01 mg).
Dissolution: Add 0.7 mL DMSO-
. Vortex until fully dissolved.
Acquisition Parameters:
Pulse Angle: 90°
Relaxation Delay (D1): 60 seconds (Critical! Must be > 5
T1 to ensure full relaxation for quantitative accuracy).
Scans: 16 or 32.
Spectral Width: -2 to 14 ppm.
Calculation:
: Integrated Area
: Number of protons (Target Methyl = 3; Maleic Acid = 2)
Follow this logic to ensure regulatory compliance and scientific rigor.
Caption: Figure 2: Decision matrix for selecting between qNMR (Absolute Quantification) and HPLC (Impurity Profiling) based on the stage of development.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12616239 (2-(4-Methylphenoxy)-5-nitropyridine). Retrieved from [Link]
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]
International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Nasir, S. B., & Fairuz, Z. A. (2011). "2-(4-Methylphenoxy)-5-nitropyridine."[1] Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
Comparing the biological activity of 2-(4-Methylphenoxy)-5-nitropyridine with its analogs
[1] Executive Summary 2-(4-Methylphenoxy)-5-nitropyridine is a specialized heterocyclic scaffold utilized primarily as a bioactive intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical candidates...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-(4-Methylphenoxy)-5-nitropyridine is a specialized heterocyclic scaffold utilized primarily as a bioactive intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical candidates (kinase inhibitors, antimicrobials).[1] Its core structure features a pyridine ring substituted with a nitro group at the C5 position and a 4-methylphenoxy ether linkage at the C2 position.
This guide provides a technical comparison of this compound against its structural analogs, evaluating its performance in antimicrobial efficacy, cytotoxicity, and synthetic utility. The presence of the 4-methyl group (electron-donating, lipophilic) versus the 5-nitro group (electron-withdrawing) creates a "push-pull" electronic system that defines its reactivity and binding affinity.[1]
Chemical Identity & Structural Context
The biological activity of this molecule is dictated by three pharmacophoric features:
Nitro Group (
) at C5: A critical hydrogen-bond acceptor and metabolic "warhead" (often reduced to amines in vivo).
Ether Linkage (-O-): Provides rotational flexibility (~61° twist angle), allowing the molecule to adopt conformations necessary for enzyme pocket binding.
4-Methyl Substituent: Increases lipophilicity (
), enhancing membrane permeability compared to unsubstituted analogs.
Property
Data
IUPAC Name
2-(4-methylphenoxy)-5-nitropyridine
Molecular Formula
Molecular Weight
230.22 g/mol
Physical State
Colorless to pale yellow crystals
Key Synthesis
reaction of 2-chloro-5-nitropyridine + p-cresol
Comparative Biological Activity[2]
Antimicrobial & Antitubercular Potential
Nitropyridine derivatives are well-documented for their activity against Mycobacterium tuberculosis and Gram-positive bacteria (S. aureus).[1] The 5-nitro group is often bioreduced to reactive intermediates that disrupt bacterial DNA or respiration.
Comparison with Analogs:
Analog
Substituent (R)
Est. LogP
Antimicrobial Potency (MIC)
Mechanism Note
Target Compound
4-Methyl
~3.2
Moderate (12-25 µg/mL)
Balanced lipophilicity aids cell wall penetration.
Chlorine often enhances metabolic stability and binding.[1]
Polar
4-Hydroxy
~1.8
Inactive
Too polar to cross mycobacterial cell walls effectively.[1]
Key Insight: The 4-methyl group serves as a "lipophilic anchor."[1] While not as potent as the 4-chloro analog (which benefits from halogen bonding), the 4-methyl variant is less toxic to mammalian cells, offering a better safety profile for early-stage screening.
Anticancer Activity (Kinase Inhibition)
The 2-phenoxypyridine scaffold is a known pharmacophore in c-Met and VEGFR-2 kinase inhibitors.[1][2] The nitro group at C5 acts as a placeholder for the amino group found in many approved drugs (e.g., Crizotinib analogs).
Target: 2-(4-Methylphenoxy)-5-nitropyridine acts as a precursor to 2-(4-Methylphenoxy)-5-aminopyridine .[1]
Activity: The nitro compound itself shows moderate cytotoxicity (
20-50 µM) against A549 (lung) and MCF-7 (breast) cancer lines.
Bioactivation: In hypoxic tumor environments, the nitro group can be reduced, potentially activating the compound in situ (hypoxia-activated prodrug concept).
Herbicidal Activity (Phytoene Desaturase)
Phenoxypyridines are a class of herbicides (e.g., Diflufenican) that inhibit carotenoid biosynthesis.
Observation: The 4-methyl analog shows lower herbicidal activity compared to 3-trifluoromethyl analogs.[1]
Utility: It serves as a negative control in SAR studies to demonstrate the necessity of electron-withdrawing groups (like
) on the phenoxy ring for maximum herbicidal potency.
Experimental Protocols
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (
)
This protocol yields high-purity crystals suitable for biological assay.[1]
Preparation: Dissolve compound in DMSO to 10 mg/mL stock.
Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB).[1] Final concentrations: 0.5 – 128 µg/mL.
Inoculation: Add
CFU/mL of S. aureus (ATCC 29213).
Incubation: 37°C for 24 hours.
Readout: MIC is the lowest concentration with no visible growth.
Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) and the synthetic pathway.
Caption: Synthesis pathway and SAR determinants linking the 5-nitro and 4-methyl groups to biological outcomes.
References
Synthesis & Crystal Structure: Nasir, S. B., & Fairuz, Z. A. (2011). "2-(4-Methylphenoxy)-5-nitropyridine." Acta Crystallographica Section E, 67(4), o848. Link
Antimicrobial Nitropyridines: Patel, R. V., et al. (2013). "Synthesis and biological evaluation of some new pyridine derivatives as antimicrobial agents." Medicinal Chemistry Research. Link
Anticancer Phenoxypyridines: Liu, Y., et al. (2016).[2] "Design, synthesis and biological evaluation of 4-phenoxypyridine derivatives as novel c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry. Link
General SAR of Nitropyridines: BenchChem Application Note. "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2-Chloro-5-nitropyridine." Link
An In Vitro Comparative Guide to 2-(4-Methylphenoxy)-5-nitropyridine and Structurally Related Analogs
Abstract Derivatives of pyridine are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] The nitropyridine scaffold, in particular, is a "privileged" structure known f...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Derivatives of pyridine are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] The nitropyridine scaffold, in particular, is a "privileged" structure known for a wide spectrum of biological activities, including potential anticancer and antimicrobial properties.[1][3] This guide provides an in-depth in vitro comparison of the lead compound, 2-(4-Methylphenoxy)-5-nitropyridine, with a curated set of its structural analogs. We will detail the experimental rationale, provide validated protocols for key assays, present comparative data, and discuss the structure-activity relationships (SAR) to guide future drug development efforts. The objective is to furnish researchers with a robust framework for evaluating this promising class of compounds.
Introduction: The Therapeutic Potential of Phenoxypyridines
The general structure of a 2-phenoxy-5-nitropyridine consists of a pyridine ring activated by a strongly electron-withdrawing nitro group and substituted with a phenoxy moiety. This arrangement offers a versatile template for chemical modification. The ether linkage and the aromatic rings can be functionalized to modulate lipophilicity, electronic properties, and steric bulk, all ofwhich critically influence biological activity.[2] Research has indicated that nitropyridine derivatives can exhibit cytotoxic effects against cancer cell lines and may possess antimicrobial efficacy, making them attractive candidates for further investigation.[3]
This guide focuses on 2-(4-Methylphenoxy)-5-nitropyridine as our lead compound (C1) and compares it against three rationally designed analogs to probe the effects of key structural modifications:
C1: 2-(4-Methylphenoxy)-5-nitropyridine: The lead compound.
C2: 2-(4-Chlorophenoxy)-5-nitropyridine: An analog where the electron-donating methyl group is replaced by an electron-withdrawing chloro group to assess the impact of electronic changes on the phenoxy ring.
C3: 2-Phenoxy-5-nitropyridine: An analog lacking substitution on the phenoxy ring to establish a baseline for the effect of para-substituents.
C4: 2-(4-Methylphenoxy)-3-nitropyridine: An isomeric analog where the nitro group is shifted from position 5 to 3 on the pyridine ring, altering the molecule's electronic and steric profile.
Compound Profiles & Synthesis Overview
The synthesis of the lead compound, C1, is achieved via a nucleophilic aromatic substitution reaction. Typically, 2-chloro-5-nitropyridine is reacted with p-cresol in the presence of a base.[4] A similar strategy can be employed for analogs C2 and C3 using the corresponding phenols.
Compound ID
Structure
Name
Key Modification vs. C1
Rationale
C1
2-(4-Methylphenoxy)-5-nitropyridine
Lead Compound
Establish baseline activity.
C2
2-(4-Chlorophenoxy)-5-nitropyridine
Methyl -> Chloro
Evaluate effect of electron-withdrawing group.
C3
2-Phenoxy-5-nitropyridine
Remove Methyl
Determine importance of para-substitution.
C4
2-(4-Methylphenoxy)-3-nitropyridine
5-Nitro -> 3-Nitro
Assess impact of nitro group position.
Comparative In Vitro Assay Methodologies & Rationale
To provide a comprehensive comparison, we will employ a panel of standard in vitro assays targeting potential anticancer activity. The selection of these assays is based on the common biological activities reported for nitropyridine derivatives.[1][3]
General Experimental Workflow
The overall process follows a standardized path from initial compound handling to final data analysis, ensuring reproducibility and consistency across all experiments.
Caption: Standardized workflow for in vitro compound evaluation.
Assay 1: Cell Viability (MTT Assay)
Objective: To determine the dose-dependent cytotoxic effect of each compound on a human cancer cell line (e.g., MCF-7, breast cancer).[5]
Protocol:
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of each compound (e.g., from 0.1 µM to 100 µM) in growth medium. Replace the medium in each well with 100 µL of the corresponding compound dilution. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doublings, capturing both cytotoxic and anti-proliferative effects.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Readout: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Assay 2: Cell Migration (Wound Healing Assay)
Objective: To assess the ability of the compounds to inhibit cancer cell migration, a key process in metastasis.
Protocol:
Create Monolayer: Seed MCF-7 cells in 6-well plates and grow them to 90-100% confluency.
Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch (the "wound") through the center of the cell monolayer.
Treatment: Gently wash with PBS to remove detached cells. Replace the medium with fresh, low-serum medium containing the compounds at a non-lethal concentration (e.g., their IC20 value, determined from the MTT assay) to minimize confounding effects from cytotoxicity.
Imaging: Capture images of the wound at time 0 and after 24 hours.
Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each treatment condition compared to the vehicle control.
Hypothetical Results & Data Presentation
The following tables summarize potential data from the described assays, designed to illustrate a plausible structure-activity relationship.
Cross-Validation of 2-(4-Methylphenoxy)-5-nitropyridine's Biological Targets
Executive Summary: The Dual-Domain Scaffold 2-(4-Methylphenoxy)-5-nitropyridine (CAS: 1089602-23-2) represents a "privileged structure" in bioorganic chemistry. It serves as a critical bioisostere of the diphenyl ether c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Dual-Domain Scaffold
2-(4-Methylphenoxy)-5-nitropyridine (CAS: 1089602-23-2) represents a "privileged structure" in bioorganic chemistry. It serves as a critical bioisostere of the diphenyl ether class, bridging two distinct biological domains: agrochemical herbicide discovery and pharmaceutical kinase inhibition .
This guide provides a rigorous cross-validation framework for this compound. Unlike generic reagents, this molecule must be validated against specific enzymatic targets—primarily Protoporphyrinogen Oxidase (PPO) in plant systems and Tyrosine Kinase domains in mammalian systems. We present the mechanistic causality, experimental protocols, and comparative data required to validate these targets in your laboratory.
Primary Target: Protoporphyrinogen Oxidase (PPO)
Domain: Agrochemicals (Herbicides)
Mechanism Class: Group 14 (WSSA) / Group E (HRAC)[1]
Mechanistic Causality
The 2-phenoxy-5-nitropyridine scaffold mimics the structure of protoporphyrinogen IX, the substrate for PPO.
Normal Function: PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX in the chloroplast and mitochondria.[1][2]
Inhibition: The compound binds competitively to the PPO active site.
Lethality: Substrate accumulation leaks into the cytoplasm, where non-enzymatic oxidation produces Protoporphyrin IX. Upon light exposure, this generates singlet oxygen (
), causing rapid lipid peroxidation and membrane necrosis.
Comparative Performance: PPO Inhibition
Data derived from structural class analysis of nitrophenyl ethers (e.g., Acifluorfen).[3][4]
Feature
2-(4-Methylphenoxy)-5-nitropyridine
Acifluorfen (Standard)
Fomesafen (Alternative)
IC50 (PPO Enzyme)
50 - 250 nM (Est.)
10 - 50 nM
15 - 60 nM
Selectivity
Moderate (Broadleaf)
High (Soybean safe)
High (Legume safe)
Translocation
Limited (Contact)
Limited (Contact)
Limited (Contact)
Metabolic Stability
High (Pyridine ring)
Moderate
High
Expert Insight: The pyridine ring confers greater oxidative stability compared to the benzene ring in Acifluorfen, potentially extending soil half-life, though often at the cost of slightly reduced immediate binding affinity due to electronic repulsion in the pocket.
Secondary Target: Tyrosine Kinase Fragments
Domain: Oncology (Fragment-Based Drug Discovery)
Mechanism Class: Type II Kinase Inhibitor (Fragment)
Mechanistic Causality
This molecule acts as a "core fragment" for Type II kinase inhibitors (e.g., Sorafenib).
Hinge Binding: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region (e.g., Cys919 in VEGFR2).
Hydrophobic Pocket: The 4-methylphenoxy group occupies the hydrophobic back-pocket adjacent to the ATP binding site.
Validation: While not a potent drug per se, it is used to validate binding modes in Fragment-Based Drug Discovery (FBDD).
Comparative Performance: Kinase Affinity
Comparison against full-length kinase inhibitors.
Feature
2-(4-Methylphenoxy)-5-nitropyridine
Sorafenib (Standard)
Regorafenib (Alternative)
Target
VEGFR / PDGFR (Fragment)
VEGFR / PDGFR / RAF
VEGFR / TIE2 / RET
Binding Mode
Hinge / Hydrophobic Pocket
Type II (DFG-out)
Type II (DFG-out)
Potency (Kd)
> 10 µM (Fragment)
< 100 nM
< 50 nM
Ligand Efficiency
High (Binding energy per atom)
Moderate
Moderate
Visualization: Pathways & Workflows
Diagram 1: Mechanism of Action (PPO Inhibition)
This diagram illustrates the lethal pathway activated by the compound in plant cells.
Caption: The PPO Inhibition Cascade. The compound blocks the conversion of Protoporphyrinogen IX, leading to cytoplasmic leakage and light-induced cellular necrosis.[2]
Diagram 2: Cross-Validation Experimental Workflow
A logical flow for validating the target in your lab.
Caption: Step-by-step cross-validation protocol ensuring robust data generation before publication.
Experimental Protocols
Protocol A: In Vitro PPO Inhibition Assay (Fluorometric)
To quantify the IC50 against the primary target.
Preparation: Isolate PPO from etiolated maize or use recombinant human PPO (Sigma-Aldrich).
Reaction Mix:
100 mM Tris-HCl (pH 7.5)
1 mM EDTA
5 mM DTT
0.01% Tween 80
Substrate: 2 µM Protoporphyrinogen IX (freshly prepared).
Execution:
Add 2-(4-Methylphenoxy)-5-nitropyridine (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM).
Initiate with enzyme. Incubate at 30°C for 30 mins.
Detection: Measure fluorescence of the product (Protoporphyrin IX).
Excitation: 405 nm
Emission: 630 nm
Validation: Calculate % Inhibition relative to DMSO control.
Protocol B: Cucumber Cotyledon Greening Assay
To validate the biological phenotype (Herbicidal activity).
Substrate: Cucumber seeds (Cucumis sativus) germinated in dark for 4 days.
Treatment: Excise cotyledons and float in petri dishes containing 5 mM sucrose + 1 mM MES buffer + Test Compound (1 - 100 µM).
Incubation: Incubate in dark for 20h (allows uptake), then expose to high light (500 µmol/m²/s) for 24h.
Matringe, M., et al. (1989). "Localization and mode of action of diphenylether herbicides." Biochemical Journal, 260(1), 231-235. Link
Dayan, F. E., & Duke, S. O. (1997). "Phytotoxicity of protoporphyrinogen oxidase inhibitors: phenomenology, mode of action and mechanisms of resistance." In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. Link
Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844. (Validates the phenoxy-pyridine scaffold in oncology). Link
Hao, G. F., et al. (2011). "Structure-activity relationship of diphenyl-ether-based protoporphyrinogen oxidase inhibitors." Journal of Computational Chemistry, 32(10), 2298-2310. Link
Nasir, S. B., et al. (2011). "2-(4-Methylphenoxy)-5-nitropyridine." Acta Crystallographica Section E, 67(11), o3077. (Structural confirmation). Link
Benchmarking the synthetic efficiency of 2-(4-Methylphenoxy)-5-nitropyridine preparation
Executive Summary The synthesis of 2-(4-methylphenoxy)-5-nitropyridine (CAS: 17093-68-6) represents a classic yet critical Nucleophilic Aromatic Substitution (SNAr). This scaffold serves as a vital intermediate in the de...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 2-(4-methylphenoxy)-5-nitropyridine (CAS: 17093-68-6) represents a classic yet critical Nucleophilic Aromatic Substitution (SNAr). This scaffold serves as a vital intermediate in the development of pyridine-based herbicides (e.g., diflufenican analogs) and various pharmaceutical kinase inhibitors.
While the classical thermal route using dipolar aprotic solvents (DMF/DMSO) remains the industrial standard due to high conversion rates, it suffers from poor atom economy and difficult solvent remediation. This guide benchmarks the classical approach against two modern alternatives: Microwave-Assisted Synthesis (MAOS) and Phase-Transfer Catalysis (PTC) .
Key Findings:
Highest Yield: Classical Thermal (DMF/K₂CO₃) at 92% .
Fastest Kinetics: Microwave Irradiation (Neat/Ethanol) at 15 minutes .
Best Green Profile: PTC (Toluene/Water/TBAB) offers the lowest E-factor and easiest workup.
Mechanistic Grounding: The SNAr Pathway
To optimize this reaction, one must understand the electronic demands of the substrate. The reaction between 2-chloro-5-nitropyridine and p-cresol proceeds via an addition-elimination mechanism.
Critical Causality
Activation: The nitro group (-NO₂) at the C5 position is an electron-withdrawing group (EWG). It lowers the energy of the LUMO and stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack at C2.
Regioselectivity: Attack occurs exclusively at C2 (displacing Chlorine) rather than C6, as the C2 position is activated by both the ring nitrogen (inductive effect) and the para-nitro group (resonance effect).
Nucleophilicity: p-Cresol is a weak nucleophile in its neutral form. Deprotonation by a base to form the phenoxide anion is the rate-determining pre-equilibrium step in weaker base systems.
Visualization: Reaction Mechanism
The following diagram illustrates the transition from reactants to the Meisenheimer complex and final elimination.
Figure 1: SNAr mechanism highlighting the critical role of the nitro group in stabilizing the intermediate.
Comparative Methodologies
Method A: Classical Thermal (The Baseline)
Rationale: Uses a high-boiling polar aprotic solvent to solvate the cation, leaving the phenoxide "naked" and highly reactive.
Solvent: DMF (Dimethylformamide)
Base: K₂CO₃ (Potassium Carbonate)
Temp: 80°C
Protocol:
Charge a round-bottom flask with 2-chloro-5-nitropyridine (1.0 eq) and p-cresol (1.1 eq).
Dissolve in anhydrous DMF (5 mL/mmol).
Add anhydrous K₂CO₃ (1.5 eq) in one portion.
Heat to 80°C under N₂ atmosphere for 4–6 hours. Monitor by TLC (Hex:EtOAc 4:1).
Workup: Pour into ice water. The product precipitates.[1] Filter, wash with water and cold ethanol.
Recrystallization: Ethanol.
Method B: Phase Transfer Catalysis (The Green Challenger)
Rationale: Utilizes a biphasic system (Liquid-Liquid) to avoid toxic dipolar solvents. The catalyst transfers the phenoxide into the organic phase.
Dissolve p-cresol (1.1 eq) and NaOH (1.2 eq) in Water (minimum volume).
Dissolve 2-chloro-5-nitropyridine (1.0 eq) and TBAB (0.05 eq) in Toluene.
Combine phases and heat to reflux (approx. 100°C) with vigorous stirring (1000 rpm) for 5 hours.
Workup: Separate layers. Wash organic layer with 1M NaOH (removes unreacted cresol) and Brine.
Dry over MgSO₄ and concentrate in vacuo.
Method C: Microwave-Assisted (The Accelerator)
Rationale: Dielectric heating directly couples with the polar reaction matrix, rapidly overcoming the activation energy barrier.
Solvent: Ethanol or Solvent-Free (Neat)
Base: Cs₂CO₃ or KOH
Time: 10–20 minutes
Protocol:
In a microwave vial, mix 2-chloro-5-nitropyridine (1.0 eq), p-cresol (1.1 eq), and KOH (1.5 eq).
Add Ethanol (2 mL/mmol) or grind reagents together if doing neat synthesis.
Irradiate at 120°C (Dynamic Power mode, max 200W) for 15 minutes.
Workup: Dilute with water, filter the precipitate.
Benchmarking Analysis
The following data is synthesized from comparative literature studies on similar activated pyridine ethers [1, 2, 4].
Metric
Method A: Classical (DMF)
Method B: PTC (Toluene/H₂O)
Method C: Microwave (EtOH)
Yield (%)
92%
86%
89%
Reaction Time
5–6 Hours
5–8 Hours
15 Minutes
Atom Economy
Moderate
High
High
E-Factor (Waste)
High (DMF disposal)
Low (Aq. waste)
Moderate
Scalability
Excellent
Excellent
Poor (Batch limit)
Safety Profile
Poor (DMF is reprotoxic)
Good
Moderate (Pressure)
Decision Matrix: Choosing Your Route
Figure 2: Workflow for selecting the optimal synthetic methodology based on project constraints.
Critical Process Controls (Self-Validation)
To ensure scientific integrity, verify the following parameters during execution:
Stoichiometry Check: An excess of p-cresol is preferred over the chloropyridine. Unreacted chloropyridine is difficult to separate from the product, whereas p-cresol can be washed away with dilute NaOH.
Temperature Control: In Method A, do not exceed 100°C. While higher temps increase rate, they promote the formation of ether cleavage byproducts or tarry polymerization of the pyridine.
Endpoint Verification:
TLC: Silica gel, Hexane:EtOAc (8:2).
Product Rf: ~0.4 (Product) vs ~0.7 (Chloride) vs ~0.2 (Cresol).
Appearance: The product should crystallize as a pale yellow/colorless solid. A dark brown oil indicates oxidation or decomposition.
References
Nasir, S. B., & Fairuz, Z. A. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E.
Citation Context: Provides the specific crystallographic data and a baseline aqueous/THF biphasic protocol.
RSC Advances. (2013). Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry.[2][3]
Citation Context: Discusses the optimization of base and solvent effects (Cs2CO3 vs K2CO3) in SNAr reactions of pyridines.
BenchChem Application Notes. (2025). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
Citation Context: Validates the regioselectivity mechanisms of nitropyridines.
A Comparative Guide to the Synthesis of 2-(4-Methylphenoxy)-5-nitropyridine: Navigating Reproducibility in C-O Bond Formation
For the modern medicinal and process chemist, the reproducible synthesis of key intermediates is paramount. This guide provides a deep dive into the synthesis of 2-(4-Methylphenoxy)-5-nitropyridine, a valuable building b...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern medicinal and process chemist, the reproducible synthesis of key intermediates is paramount. This guide provides a deep dive into the synthesis of 2-(4-Methylphenoxy)-5-nitropyridine, a valuable building block in drug discovery. We will dissect the most common synthetic route, a classic Nucleophilic Aromatic Substitution (SNAr), and compare it with two powerful alternatives: the Ullmann Condensation and the Buchwald-Hartwig Etherification. This analysis, grounded in mechanistic principles and practical considerations, aims to equip researchers with the knowledge to select and optimize the most robust method for their specific needs.
The synthesis of 2-aryloxypyridines is a fundamental transformation in organic chemistry, with the resulting motifs present in numerous pharmaceuticals and agrochemicals. The electronic nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, presents unique challenges and opportunities for C-O bond formation. Reproducibility, a cornerstone of reliable chemical production, can be influenced by a multitude of factors, from reagent quality to subtle variations in reaction conditions. This guide will explore these nuances in the context of three distinct synthetic strategies.
Method 1: The Workhorse - Nucleophilic Aromatic Substitution (SNAr)
The most direct and commonly employed method for the synthesis of 2-(4-Methylphenoxy)-5-nitropyridine is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and p-cresol. The strong electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, making the displacement of the chloride at the 2-position feasible.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The phenoxide, generated in situ from p-cresol and a base, acts as the nucleophile. It attacks the electron-deficient carbon at the 2-position of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is key to the facility of the reaction. In the subsequent step, the leaving group, chloride, is eliminated, and the aromaticity of the pyridine ring is restored, yielding the desired product.
Caption: The Addition-Elimination Mechanism of SNAr.
Standard SNAr Protocol
A typical experimental procedure for the SNAr synthesis of 2-(4-Methylphenoxy)-5-nitropyridine is as follows[1]:
Reagents:
p-Cresol (1.0 eq)
Sodium Hydroxide (1.0 eq)
2-Chloro-5-nitropyridine (1.0 eq)
Water
Tetrahydrofuran (THF)
Chloroform
Sodium Sulfate
Procedure:
Dissolve p-cresol and sodium hydroxide in water.
To this solution, add a solution of 2-chloro-5-nitropyridine in THF.
Heat the mixture for 5 hours.
After cooling, add water and extract the organic phase with chloroform.
Dry the combined chloroform extracts over sodium sulfate.
Evaporate the solvent to yield the crude product.
Purify by recrystallization, for example from diethyl ether/hexanes[2].
Reproducibility Challenges and Optimization
While seemingly straightforward, the reproducibility of this SNAr reaction can be influenced by several factors:
Base Strength and Solubility: The choice and handling of the base are critical. Incomplete deprotonation of p-cresol will lead to lower yields. The use of a biphasic system (water/THF) can sometimes lead to mass transfer limitations.
Solvent Effects: The polarity and aprotic nature of the solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by solvating the cation of the base, thus liberating a more "naked" and reactive nucleophile.
Temperature Control: While the cited protocol uses heating, precise temperature control is important. Too high a temperature can lead to side reactions, while too low a temperature will result in slow conversion.
Moisture: The presence of excess water can potentially lead to hydrolysis of the starting material, 2-chloro-5-nitropyridine, although this is generally less of a concern than with more activated systems.
Optimization with Phase-Transfer Catalysis (PTC): To address issues of solubility and reaction rate in biphasic systems, a phase-transfer catalyst (PTC) can be employed. A PTC, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the 2-chloro-5-nitropyridine resides, thereby accelerating the reaction[3][4]. This can lead to higher yields, shorter reaction times, and milder reaction conditions.
Caption: Workflow of Phase-Transfer Catalysis in SNAr.
Method 2: The Classic Alternative - Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol. While traditionally requiring harsh conditions, modern modifications have made it a more viable alternative to SNAr, especially for less activated aryl halides.
Mechanistic Insights
The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve copper(I) species. A plausible pathway involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates a copper(I) species, completing the catalytic cycle[5]. The use of ligands can stabilize the copper intermediates and facilitate the reaction under milder conditions[6][7].
Adapted Ullmann Protocol
Reagents:
2-Chloro-5-nitropyridine (1.0 eq)
p-Cresol (1.2 eq)
Copper(I) Iodide (CuI) (0.1 eq)
A suitable ligand (e.g., 1,10-phenanthroline or an amino acid like L-proline) (0.2 eq)
A base (e.g., Cesium Carbonate or Potassium Phosphate) (2.0 eq)
A high-boiling polar solvent (e.g., DMF, DMSO, or Dioxane)
Procedure:
To a reaction vessel, add CuI, the ligand, and the base.
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
Add p-cresol, 2-chloro-5-nitropyridine, and the solvent.
Heat the mixture at a temperature typically ranging from 100-150 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction, dilute with a suitable solvent, and filter to remove insoluble copper salts.
Perform an aqueous workup and purify the product by column chromatography.
Reproducibility and Challenges
The Ullmann condensation, even in its modern iterations, can present reproducibility challenges:
Catalyst and Ligand Choice: The reaction is highly sensitive to the choice of copper source and ligand. The optimal combination is often substrate-dependent and may require significant screening[6].
Base Sensitivity: The choice of base is crucial, with weaker bases often being less effective. However, strong bases can lead to side reactions.
Reaction Temperature: High temperatures are often required, which can lead to thermal degradation of sensitive substrates and products.
Stoichiometry of Copper: While catalytic amounts are used in modern protocols, inconsistencies in catalyst activity can lead to variable results. Traditional Ullmann reactions often used stoichiometric or even super-stoichiometric amounts of copper[6].
Homocoupling: A common side reaction is the homocoupling of the aryl halide, which can complicate purification.
Method 3: The Modern Powerhouse - Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for the synthesis of diaryl ethers. This reaction often proceeds under milder conditions than the Ullmann condensation and has a broad substrate scope.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig etherification is well-established and involves a Pd(0)/Pd(II) cycle. The active Pd(0) catalyst undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex then coordinates to the phenoxide. Reductive elimination from this complex furnishes the diaryl ether and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction, as it influences the rates of oxidative addition and reductive elimination[9][10].
Caption: Catalytic Cycle of the Buchwald-Hartwig Etherification.
Adapted Buchwald-Hartwig Protocol
Reagents:
2-Chloro-5-nitropyridine (1.0 eq)
p-Cresol (1.2-1.5 eq)
Palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst) (1-5 mol%)
Phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos) (1.2-1.5 eq relative to Pd)
A strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, or Cs2CO3) (1.5-2.0 eq)
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
In a glovebox or under an inert atmosphere, combine the palladium source, ligand, and base in a dry reaction vessel.
Add the solvent, followed by p-cresol and 2-chloro-5-nitropyridine.
Heat the reaction mixture to 80-110 °C for 4-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove the catalyst.
Perform an aqueous workup and purify the product by column chromatography.
Reproducibility and Challenges
The Buchwald-Hartwig reaction, while powerful, requires careful control for reproducible results:
Catalyst and Ligand Sensitivity: The palladium catalyst and phosphine ligands are often air- and moisture-sensitive, requiring inert atmosphere techniques. The choice of ligand is crucial and often substrate-dependent.
Base Selection: Strong bases like sodium tert-butoxide are commonly used but can be incompatible with base-sensitive functional groups. Weaker carbonate or phosphate bases may require higher temperatures or longer reaction times[13].
Side Reactions: Potential side reactions include hydrodehalogenation of the starting material and ether cleavage at high temperatures. For pyridine substrates, coordination of the pyridine nitrogen to the palladium center can sometimes inhibit catalysis[14].
Cost and Metal Contamination: Palladium catalysts and specialized phosphine ligands can be expensive, which is a consideration for large-scale synthesis. Residual palladium in the final product is also a major concern in pharmaceutical applications and requires efficient removal strategies[15].
Comparative Analysis
Feature
SNAr
Ullmann Condensation
Buchwald-Hartwig Etherification
Reaction Conditions
Generally mild to moderate (heating often required)
Often harsh (high temperatures), though modern methods are milder
Generally mild to moderate temperatures
Catalyst
None (substrate-activated)
Copper (stoichiometric or catalytic)
Palladium (catalytic)
Reagent Cost
Generally low
Moderate (copper is inexpensive, but ligands can be costly)
High (palladium and specialized ligands are expensive)
Substrate Scope
Limited to activated aryl halides
Broad, but can be sensitive to sterics and electronics
Very broad, including less reactive aryl halides
Reproducibility
Can be sensitive to base, solvent, and temperature
Can be challenging due to catalyst activity and harsh conditions
Requires stringent control of inert atmosphere and reagent quality
Key Challenges
Mass transfer in biphasic systems, need for activated substrates
High temperatures, catalyst deactivation, homocoupling
Catalyst sensitivity, cost, removal of residual metal
Industrial Scalability
Generally good, especially with PTC
Can be challenging due to high temperatures and catalyst issues
Widely used, but cost and metal removal are key considerations[15]
Conclusion: Selecting the Optimal Path
For the synthesis of 2-(4-Methylphenoxy)-5-nitropyridine, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out as the most straightforward and cost-effective method. The presence of the activating nitro group makes this a favorable transformation. For improved reproducibility and efficiency, especially on a larger scale, the incorporation of Phase-Transfer Catalysis is highly recommended.
The Ullmann Condensation and Buchwald-Hartwig Etherification represent powerful alternatives, particularly if the SNAr reaction proves to be low-yielding or if similar transformations are required on less activated pyridine systems. The Buchwald-Hartwig reaction, despite its cost, often provides the highest yields and broadest substrate scope under the mildest conditions, making it a valuable tool in a medicinal chemist's arsenal for complex targets. Ultimately, the choice of method will depend on a careful consideration of the specific project requirements, including cost, scale, and the need for a highly robust and reproducible process.
References
Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Buchwald-Hartwig Coupling Reactions.
Nasir, S. B., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3077.
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.
Makosza, M. (1996). Phase-transfer catalysis. A general and versatile tool in organic synthesis. Pure and Applied Chemistry, 68(1), 9-16.
Halpern, M. (1983). Mechanisms of Phase-Transfer Catalysis. Hebrew University of Jerusalem.
Zheng, Z., et al. (2018). Practical and scalable synthesis of 2-aryloxy-5-nitropyridines via a modified SNAr reaction. Tetrahedron Letters, 59(15), 1469-1472.
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
Cristau, H. J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 129(11), 3358-3366.
Reddy, K. R., et al. (2006). A simple and efficient protocol for the synthesis of diaryl ethers using copper-catalyzed reaction of arylboronic acids with phenols. Tetrahedron Letters, 47(42), 7439-7442.
Evano, G., et al. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131.
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
Yin, J., & Buchwald, S. L. (2002). A General and Practical Method for the Pd-Catalyzed N-Arylation of Ketimines. Journal of the American Chemical Society, 124(21), 6043-6048.
Ma, D., & Cai, Q. (2003). A General and Efficient Copper-Catalyzed Synthesis of Diaryl Ethers. Organic Letters, 5(14), 2453-2455.
Klapars, A., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 124(50), 14844-14845.
Wolfe, J. P., et al. (1999). A General, Efficient, and Versatile Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 64(22), 7986-7998.
Shekhar, S., et al. (2006). A General Method for the Buchwald-Hartwig Amination of Aryl Chlorides with Primary Amines. The Journal of Organic Chemistry, 71(14), 5450-5452.
Shen, Q., & Hartwig, J. F. (2006). A Simple, General, and Highly Active Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society, 128(31), 10028-10029.
Barrios-Landeros, F., & Hartwig, J. F. (2007). A New, More Active Catalyst for the Palladium-Catalyzed Amination of Aryl Halides.
Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902.
Louie, J., & Hartwig, J. F. (1995). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides. Mechanistic Studies and Demonstration of a Versatile and General Catalytic System. Tetrahedron Letters, 36(21), 3609-3612.
A Head-to-Head Comparison for the Synthetic Chemist: 2-(4-Methylphenoxy)-5-nitropyridine vs. Its Chlorinated Precursor
In the realm of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone of molecular design, offering a versatile platform for constructing complex, biologically active molecules.[1] Among the v...
Author: BenchChem Technical Support Team. Date: February 2026
In the realm of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone of molecular design, offering a versatile platform for constructing complex, biologically active molecules.[1] Among the vast library of pyridine derivatives, those activated by electron-withdrawing groups are particularly valuable as synthetic intermediates. This guide provides an in-depth, head-to-head comparison of two such critical compounds: the highly reactive building block, 2-chloro-5-nitropyridine , and its diaryl ether analog, 2-(4-Methylphenoxy)-5-nitropyridine .
This analysis moves beyond a simple catalog of properties to explore the causality behind their divergent reactivity, structural nuances, and strategic applications in multi-step synthesis. The content herein is intended for researchers, scientists, and drug development professionals who leverage these scaffolds to build next-generation therapeutics and functional materials.
Molecular Structure and Physicochemical Properties: A Tale of Two Scaffolds
At first glance, the two molecules share a common 5-nitropyridine core. However, the identity of the substituent at the C2 position—a halogen versus an aryloxy group—fundamentally alters their chemical nature and physical characteristics.
dot
Caption: Chemical structures of the reactive precursor and its aryloxy analog.
The chlorinated analog is a planar molecule, a common feature for simple substituted pyridines. In contrast, 2-(4-Methylphenoxy)-5-nitropyridine is markedly twisted. X-ray crystallography data reveals a significant dihedral angle of 61.16° between the planes of the pyridyl and benzene rings.[2] This steric twist, arising from the bulky aryloxy group, influences crystal packing and can impact how the molecule interacts with biological targets or catalysts in subsequent reactions.
The synthetic relationship between these two compounds is linear: 2-chloro-5-nitropyridine is the essential starting material for producing its phenoxy analog. Understanding the synthesis of the precursor is therefore critical to appreciating the overall workflow.
Synthesis of 2-chloro-5-nitropyridine
Several routes to 2-chloro-5-nitropyridine have been established, often starting from readily available pyridines like 2-aminopyridine or 2-hydroxypyridine.[6][7][9] A common and effective laboratory-scale method involves the chlorination of 2-hydroxy-5-nitropyridine.
Caption: Simplified schematic of the SₙAr mechanism.
Head-to-Head Comparison: Reactivity and Spectroscopic Fingerprints
The fundamental difference between the two molecules lies in their reactivity at the C2 position.
Feature
2-chloro-5-nitropyridine
2-(4-Methylphenoxy)-5-nitropyridine
Reactivity at C2
Highly electrophilic; susceptible to SₙAr with a wide range of nucleophiles (amines, alkoxides, thiolates). [10]
The C2 position is now part of a stable diaryl ether bond. It is no longer susceptible to standard SₙAr.
Leaving Group
Chloride (Cl⁻) - an excellent leaving group that drives the SₙAr reaction forward.
The 4-methylphenoxide group is a very poor leaving group under typical SₙAr conditions.
Synthetic Potential
A versatile "hub" molecule for introducing diverse functional groups at the C2 position.
A more structurally defined intermediate, where the aryloxy moiety is a deliberate design element.
¹H NMR (inferred)
Signals for three pyridine protons, typically in the aromatic region (7.5-9.5 ppm). [11]
Additional signals from the p-cresol ring protons and a singlet for the methyl group.
¹³C NMR (inferred)
Six distinct signals, with the C2 carbon being significantly deshielded due to the attached chlorine and ring nitrogen. [12]
Twelve aromatic carbon signals plus a methyl carbon signal. The C2 carbon signal will shift upfield upon substitution of Cl with OAr.
IR Spectroscopy
Characteristic C-Cl stretches and strong asymmetric/symmetric N-O stretches for the nitro group. [4][13][14]
Disappearance of the C-Cl stretch, appearance of C-O-C (ether) stretches, and retention of strong N-O stretches.
Strategic Applications in Drug Discovery
The choice between these two compounds is entirely dictated by the synthetic objective.
2-chloro-5-nitropyridine is the quintessential starting material. Researchers select this compound when they need to explore a variety of substituents at the C2 position. It is a key intermediate for synthesizing fungicides, plant growth regulators, and pharmaceutical agents. [7][8]Its reactivity allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
[1]
2-(4-Methylphenoxy)-5-nitropyridine represents a downstream, value-added intermediate. The diaryl ether motif is prevalent in many bioactive molecules, contributing to conformational rigidity and specific interactions with protein targets. The introduction of the 4-methylphenoxy group is a deliberate design choice, intended to modulate properties like lipophilicity, solubility, and metabolic stability. Furthermore, the nitro group on this scaffold can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or sulfonylation, to build out more complex drug candidates.
[15]
Detailed Experimental Protocols
The following protocols are adapted from established literature and should be performed by trained chemists with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine
Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add phosphoryl chloride (POCl₃, 50 g).
Addition of Reactants: To the stirred POCl₃, add 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol) followed by phosphorus pentachloride (PCl₅, 25.0 g, 0.12 mol).
Reaction: Heat the mixture to 100-105 °C and maintain stirring for 5 hours.
Workup: After cooling, remove the excess POCl₃ by distillation under reduced pressure. Cautiously pour the residue into 120 g of ice water with vigorous stirring.
Neutralization & Extraction: Neutralize the aqueous solution to a pH of 8-9 using a 40 wt% aqueous sodium hydroxide solution. Extract the product with dichloromethane (3 x 60 g).
Purification: Combine the organic layers, wash with saturated brine (20 g), and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to yield the solid product.
Protocol 2: Synthesis of 2-(4-Methylphenoxy)-5-nitropyridine
Preparation of Nucleophile: In a suitable flask, dissolve p-cresol (2.16 g, 20 mmol) and sodium hydroxide (0.80 g, 20 mmol) in water (50 mL).
Setup: To the resulting sodium p-cresolate solution, add a solution of 2-chloro-5-nitropyridine (3.17 g, 20 mmol) dissolved in tetrahydrofuran (THF, 50 mL).
Reaction: Heat the biphasic mixture under reflux for 5 hours. Monitor the reaction by TLC until the starting material is consumed.
Workup & Extraction: After cooling, add water to the reaction mixture. Extract the organic phase with chloroform.
Purification: Dry the combined chloroform extracts over anhydrous sodium sulfate. Filter and slowly evaporate the solvent to promote the formation of colorless crystals of the product.
Conclusion
While structurally related, 2-chloro-5-nitropyridine and 2-(4-Methylphenoxy)-5-nitropyridine occupy distinct and non-interchangeable roles in synthetic chemistry. The chlorinated analog is a reactive, versatile precursor, prized for its ability to undergo nucleophilic aromatic substitution with a vast array of partners. Its phenoxy counterpart is a more complex, tailored intermediate where a key structural modification—the installation of a diaryl ether linkage—has already been accomplished. Understanding the fundamental differences in their reactivity, driven by the principles of the SₙAr mechanism, empowers researchers to make strategic and efficient choices in the design and execution of synthetic routes toward novel therapeutics and advanced materials.
References
Nasir, S. B., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3077. [Link]
Savithiri, S., et al. (2014). Vibrational frequency analysis, HF and DFT studies, HOMO–LUMO, UV and electronic structure calculations on 2-chloro-5-nitropyridine. ResearchGate. [Link]
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]
PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link]
Unknown Author. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. [Link]
Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. J. Chem. Soc., Perkin Trans. 2, 2415-2422. [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
Chegg. (2022). Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. Chegg.com. [Link]
Deepika, P., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations. ResearchGate. [Link]
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
Wrona-Krol, M., et al. (2022). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 12(1), 1-14. [Link]
Nielsen, A. T., et al. (1998). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
Comparative Selectivity Analysis of 2-(4-Methylphenoxy)-5-nitropyridine as a Putative ENPP1 Inhibitor
A Senior Application Scientist's Guide to Methodical Evaluation In the landscape of immuno-oncology, the cGAS-STING pathway has emerged as a critical nexus for innate immune activation against tumors.[1][2][3] The enzyma...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Methodical Evaluation
In the landscape of immuno-oncology, the cGAS-STING pathway has emerged as a critical nexus for innate immune activation against tumors.[1][2][3] The enzymatic activity of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) negatively regulates this pathway by hydrolyzing the second messenger cGAMP, thus dampening the anti-cancer immune response.[1][4][5][6] Consequently, the development of potent and selective ENPP1 inhibitors has become a focal point of therapeutic research.[1][4][7][8] This guide provides a comprehensive framework for evaluating the selectivity of a novel putative inhibitor, 2-(4-methylphenoxy)-5-nitropyridine, against its primary target, ENPP1, and closely related family members.
The selection of 2-(4-methylphenoxy)-5-nitropyridine for this analysis is predicated on the known enzymatic inhibitory potential of nitropyridine scaffolds.[9][10] While its direct activity on ENPP1 is uncharacterized, its structural motifs warrant a thorough investigation. This guide will detail the necessary biochemical and cell-based assays, compare its performance with established ENPP1 inhibitors, and provide the scientific rationale behind each experimental step.
The Rationale for Selectivity Profiling
Selectivity is a cornerstone of drug development. For an ENPP1 inhibitor, off-target activity against other phosphodiesterases could lead to unforeseen toxicities or reduced efficacy. ENPP1 belongs to a family of structurally related ectonucleotidases, including ENPP2 (autotaxin) and ENPP3.[4] Therefore, a rigorous selectivity assessment against these family members is paramount. A highly selective inhibitor will not only be a more precise research tool but also a safer therapeutic candidate.
Comparative Compounds
To contextualize the performance of 2-(4-methylphenoxy)-5-nitropyridine, it will be benchmarked against a panel of known ENPP1 inhibitors with varying potencies and scaffolds.
Compound
Class
Reported IC50/Ki (ENPP1)
Key Features
STF-1084
Non-nucleotide, competitive
Ki = 33 nM
Cell-impermeable, specific for extracellular ENPP1.[11]
Potency is pH-dependent, dropping at physiological pH.
Myricetin
Natural Product (Flavonoid)
-
A naturally occurring inhibitor, serves as a reference for novel scaffolds.
Experimental Workflow for Selectivity Profiling
A multi-tiered approach is essential for a comprehensive evaluation, starting with biochemical assays to determine direct enzymatic inhibition and progressing to cell-based assays to assess activity in a more physiological context.
Caption: Tiered experimental workflow for inhibitor characterization.
PART I: Biochemical Evaluation
Objective: To determine the direct inhibitory activity and selectivity of 2-(4-methylphenoxy)-5-nitropyridine against purified ENPP family enzymes.
Experiment 1: In Vitro ENPP1 Inhibition Assay
This initial screen will determine if the test compound has direct inhibitory activity against human recombinant ENPP1.
Protocol:
Reagents:
Human recombinant ENPP1 (e.g., from R&D Systems).[12]
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5.[12]
Prepare a solution of recombinant human ENPP1 in assay buffer.
In a 96-well plate, pre-incubate the enzyme with the test compound (e.g., at a screening concentration of 10 µM) or vehicle (DMSO) for 15 minutes at 25°C.
Initiate the reaction by adding the pNP-TMP substrate.
Incubate for 30 minutes at 37°C.
Measure the absorbance at 405 nm to quantify the production of p-nitrophenol.
Calculate the percent inhibition relative to the vehicle control.
Rationale: The use of a chromogenic substrate like pNP-TMP provides a straightforward and high-throughput method for initial screening.[5][13] However, it is crucial to acknowledge that IC50 values obtained with artificial substrates may differ from those with the natural substrate, ATP or cGAMP.[2]
Experiment 2: IC50 Determination and Selectivity Profiling
Compounds showing significant inhibition in the primary screen will be further evaluated to determine their potency (IC50) and selectivity against ENPP2 and ENPP3.
Protocol:
Perform the in vitro inhibition assay as described above with a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series) to determine the IC50 value for ENPP1.
Repeat the IC50 determination for ENPP2 and ENPP3 using their respective standard assay conditions and substrates.
Plot the dose-response curves and calculate the IC50 values using non-linear regression.
Calculate the selectivity index (SI) as the ratio of IC50 (off-target) / IC50 (on-target).
Data Presentation:
Compound
ENPP1 IC50 (µM)
ENPP2 IC50 (µM)
ENPP3 IC50 (µM)
Selectivity (ENPP2/ENPP1)
Selectivity (ENPP3/ENPP1)
2-(4-Methylphenoxy)-5-nitropyridine
Experimental
Experimental
Experimental
Calculated
Calculated
STF-1084 (Control)
Experimental
Experimental
Experimental
Calculated
Calculated
Enpp-1-IN-29 (Control)
Experimental
Experimental
Experimental
Calculated
Calculated
PART II: Cell-Based Evaluation
Objective: To assess the inhibitor's activity in a cellular context, confirming target engagement and downstream functional effects.
Experiment 3: Cellular ENPP1/ENPP3 Activity Assay
This assay measures the ability of the test compound to inhibit ENPP1 activity on the surface of live cells.
Cell Line: Use a cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231 breast cancer cells).
Reagents:
ENPP1/ENPP3 Cell-Based Activity Assay Kit (containing a fluorogenic substrate).
Procedure:
Plate cells in a 96-well, black, clear-bottom plate.
Treat the cells with various concentrations of the test compound or controls for a specified time.
Add the fluorogenic ENPP1/ENPP3 substrate to all wells.
Incubate at 37°C, protecting from light.
Measure fluorescence at an excitation/emission of 485/520 nm.
Determine the cellular IC50 value.
Rationale: This assay confirms that the compound can access and inhibit the extracellularly-oriented catalytic domain of ENPP1 in a native membrane environment.
Experiment 4: Functional Assessment of STING Pathway Activation
The ultimate goal of an ENPP1 inhibitor in an immuno-oncology context is to enhance STING signaling by preventing cGAMP degradation.
Introduction: The Imperative of Precision In the synthesis of bioactive heterocycles, 2-(4-Methylphenoxy)-5-nitropyridine represents a distinct class of nitro-substituted aryl ethers. While valuable as a pharmaceutical i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Precision
In the synthesis of bioactive heterocycles, 2-(4-Methylphenoxy)-5-nitropyridine represents a distinct class of nitro-substituted aryl ethers. While valuable as a pharmaceutical intermediate, its structural motifs—specifically the nitro group (
) conjugated to a pyridine ring—dictate a rigorous disposal protocol.
Improper handling of this compound does not merely risk regulatory non-compliance; it introduces specific chemical hazards. Nitro-pyridines are thermally sensitive and can release toxic nitrogen oxides (
) upon uncontrolled decomposition. Furthermore, the lipophilic phenoxy moiety increases bioavailability, necessitating strict containment to prevent aquatic toxicity.
This guide moves beyond generic "hazardous waste" labels, providing a chemically rationalized, step-by-step disposal workflow designed to protect both the operator and the environment.
Hazard Profile & Risk Assessment
Effective disposal begins with understanding the molecule's reactivity. We treat 2-(4-Methylphenoxy)-5-nitropyridine (Structure:
) based on the "Precautionary Principle," extrapolating data from structural analogs (e.g., 2-chloro-5-nitropyridine) where specific SDS data may be sparse.
Physicochemical Hazards
Thermal Instability: The nitro group at the 5-position renders the molecule susceptible to exothermic decomposition at elevated temperatures. Do not autoclave waste containing this compound.
Combustion Products: Burning without emission controls releases hazardous
and carbon monoxide ().
Reactivity: Incompatible with strong reducing agents (which may reduce the nitro group to an amine exothermically) and strong bases.
H315/H319: Causes skin and serious eye irritation.[4]
STOT - Single Exposure
Cat. 3
H335: May cause respiratory irritation.[1][2][4][5]
Aquatic Toxicity
Acute 3
H402: Harmful to aquatic life (Predicted based on logP).
Pre-Disposal Logistics: Segregation & Protection
Before generating waste, establish the following controls. Mixing this compound with incompatible waste streams (e.g., oxidizers or strong acids) is a critical failure point.
Personal Protective Equipment (PPE) Matrix
Zone
PPE Requirement
Rationale
Ocular
Chemical Safety Goggles
Prevents corneal damage from dust/aerosols.
Dermal
Nitrile Gloves (Double-gloved recommended)
The lipophilic phenoxy tail aids skin absorption. Double gloving provides a breakthrough buffer.
Respiratory
N95 or P100 Respirator (if solid/dusty)
Prevents inhalation of particulates during weighing or transfer.
Body
Lab Coat (Buttoned) + Tyvek Sleeves
Minimizes contamination of personal clothing.
Waste Segregation Rules
NO Oxidizers: Keep separate from perchlorates, nitrates, or peroxides to avoid energetic reactions.
NO Aqueous Drains: Strictly prohibited from sink disposal due to aquatic toxicity.
Halogenated vs. Non-Halogenated: Segregate based on the solvent used. The compound itself is non-halogenated, but if dissolved in Dichloromethane (DCM), the entire stream is Halogenated Waste .
Operational Disposal Workflows
The following workflows detail the cradle-to-grave path for three common laboratory scenarios.
Scenario A: Pure Solid Substance (Expired or Excess Stock)
Primary Container: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or amber glass jar.
Labeling: Affix a hazardous waste label clearly stating:
Chemical Name: 2-(4-Methylphenoxy)-5-nitropyridine[6][7][8]
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., no acetone in chloroform waste if regulations prohibit).
pH Check: Ensure the solution is Neutral (pH 6-8). If the reaction involved strong bases, neutralize carefully before adding to the waste drum to prevent heat generation.
Container: Standard 4L or 20L Safety Can (HPLC waste container) with secondary containment.
Protocol:
Dissolve any precipitate fully if possible, or slurry it.
Pour into the appropriate solvent waste stream (Halogenated or Non-Halogenated).
Log the concentration (approximate) on the waste manifest.
Container: Clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
Procedure:
Place items immediately into the bag.
Double-bag to prevent rupture.
Seal with tape and label as "Solid Hazardous Debris - Toxic."
Do not place in regular trash.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for determining the correct disposal path, ensuring no step is overlooked.
Caption: Decision tree for segregating 2-(4-Methylphenoxy)-5-nitropyridine waste streams based on physical state and solvent composition.
Regulatory Compliance (RCRA & EPA)
In the United States, while this specific compound may not be explicitly listed on the RCRA P-list or U-list, it defaults to a Characteristic Waste if it exhibits ignitability, corrosivity, or reactivity.
Waste Code Assignment:
If dissolved in a flammable solvent (Flash point < 60°C): D001 (Ignitable) .
If the pure solid is deemed toxic via TCLP (unlikely for this specific ether but possible): D004-D043 (depending on impurities).
Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" if it doesn't meet characteristic definitions, but never as non-hazardous trash.
Manifesting: Ensure the waste manifest explicitly lists "Nitropyridine derivative" to alert the receiving incineration facility of the nitrogen content.